molecular formula C4H8N2 B1606048 2-(Methylamino)propanenitrile CAS No. 16752-54-8

2-(Methylamino)propanenitrile

Cat. No.: B1606048
CAS No.: 16752-54-8
M. Wt: 84.12 g/mol
InChI Key: MTKGPLGETVCLCF-UHFFFAOYSA-N
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Description

2-(Methylamino)propanenitrile is a useful research compound. Its molecular formula is C4H8N2 and its molecular weight is 84.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 617627. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(methylamino)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2/c1-4(3-5)6-2/h4,6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTKGPLGETVCLCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40937341
Record name 2-(Methylamino)propanenitrile
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Molecular Weight

84.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16752-54-8
Record name 2-(Methylamino)propanenitrile
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanenitrile, 2-(methylamino)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Methylamino)propanenitrile
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Record name 2-(methylamino)propanenitrile
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Foundational & Exploratory

An In-depth Technical Guide to 2-(Methylamino)propanenitrile (CAS: 16752-54-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(Methylamino)propanenitrile, a versatile chemical compound with applications in various fields of research and development.

Chemical and Physical Properties

This compound, also known as 2-(Methylamino)propionitrile, is a chemical compound with the CAS number 16752-54-8.[1][2][3] Its molecular formula is C4H8N2, and it has a molecular weight of 84.12 g/mol .[1][2][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 16752-54-8[1][2]
Molecular Formula C4H8N2[1][2][4]
Molecular Weight 84.12 g/mol [1][2][4]
IUPAC Name This compound[1][2]
Synonyms 2-(Methylamino)propionitrile, CP 88440[2][3]
Boiling Point 70-78 °C (at 34 Torr)[3][5]
Density (Predicted) 0.865 ± 0.06 g/cm³[3]
pKa (Predicted) 4.77 ± 0.10[3]
SMILES CC(NC)C#N[1]

Structural Representation:

The chemical structure of this compound is characterized by a propane backbone with a methylamino group and a nitrile group attached to the second carbon.

Caption: Chemical structure of this compound.

Synthesis and Reactivity

While specific, detailed synthesis protocols for this compound are not extensively documented in the provided search results, the synthesis of related aminonitriles often involves the Strecker synthesis or variations thereof. A plausible synthetic route could involve the reaction of acetaldehyde, methylamine, and a cyanide source.

The reactivity of this compound is dictated by its functional groups: the secondary amine and the nitrile. The secondary amine can undergo N-alkylation, acylation, and other reactions typical of amines. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine.[6]

Potential Applications in Research and Drug Development

Aminonitriles are recognized as important building blocks in medicinal chemistry. The presence of both a nitrile and an amine functionality allows for a variety of chemical transformations, making them valuable scaffolds for the synthesis of more complex molecules.[6]

While specific applications for this compound are not detailed in the search results, compounds with similar structural motifs, such as a cyclopropyl group, have been investigated as protein kinase inhibitors.[6] This suggests that derivatives of this compound could be explored for similar therapeutic targets. The nitrile group can act as a hydrogen bond acceptor in receptor binding, and the secondary amine can participate as both a hydrogen bond donor and acceptor, potentially enhancing binding affinity to biological targets.[6]

Analytical Methods

The analysis of aminonitriles and related compounds is typically achieved using standard chromatographic techniques. Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is a common method for the analysis of volatile and semi-volatile organic compounds.[7][8] High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is also a viable technique, particularly for less volatile or thermally labile compounds.[7]

Workflow for Analytical Method Development:

G cluster_0 Method Development cluster_1 Sample Analysis A Define Analytical Requirements B Select Technique (GC or HPLC) A->B C Optimize Separation (Column, Mobile/Carrier Phase, Temperature/Gradient) B->C D Optimize Detection (Detector Type, Wavelength) C->D E Method Validation (Linearity, Accuracy, Precision) D->E F Sample Preparation (Extraction, Derivatization) E->F G Instrumental Analysis F->G H Data Processing and Quantification G->H

Caption: A generalized workflow for the development of analytical methods.

Safety and Handling

This compound is classified as a hazardous substance with multiple hazard statements.[2] It is important to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.

GHS Hazard Classification: [2]

  • Flammable liquids: Warning (H226)

  • Acute toxicity, oral: Danger (H301), Warning (H302)

  • Acute toxicity, dermal: Warning (H312)

  • Skin corrosion/irritation: Warning (H315)

  • Serious eye damage/eye irritation: Danger (H318), Warning (H319)

  • Acute toxicity, inhalation: Warning (H332)

Handling and Storage:

  • Handling: Handle in a well-ventilated place.[9] Wear suitable protective clothing, gloves, and eye/face protection.[9][10] Avoid contact with skin and eyes and the formation of dust and aerosols.[9] Use non-sparking tools and take precautionary measures against static discharge.[9][11]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][10][12] Recommended storage temperature is 2-8°C.[3][13] Store away from incompatible materials such as oxidizing agents and acids.[10]

First Aid Measures:

  • If inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[14]

  • In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice or attention.[10]

  • If swallowed: Immediately call a POISON CENTER or physician. Rinse mouth.[11]

Toxicity

The toxicity of aliphatic nitriles is often associated with the metabolic release of cyanide, which can inhibit cellular respiration.[15][16] Signs of toxicity can include effects on the central nervous system.[15] For some related compounds, neurotoxic properties have been identified.[17]

Conclusion

This compound is a chemical intermediate with potential for use in the synthesis of more complex molecules, particularly in the field of drug discovery. Its dual functionality of a secondary amine and a nitrile group makes it a versatile building block. However, its hazardous nature necessitates strict adherence to safety protocols during handling and storage. Further research is needed to fully explore its reaction pathways and potential applications.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 93083, this compound. [Link]

  • U.S. Environmental Protection Agency. Propanenitrile, 2-(methylamino)- - Substance Details - SRS. [Link]

  • Scheme 4. Proposed reaction pathway for the transformation of 2 with amines.[Link]

  • SAFETY DATA SHEET. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2530251, 2-Methyl-2-(methylamino)propanenitrile. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 237546, 2-methyl-3-(methylamino)propanenitrile. [Link]

  • Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 69656, Propanenitrile, 3-(methylamino)-. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 219145, 2-(Dimethylamino)propanenitrile. [Link]

  • Doria. Analysis method development for quantification of by-products formed in the production of 2-(dimethylamino)ethylacrylate. [Link]

  • U.S. Environmental Protection Agency. Provisional Peer-Reviewed Toxicity Values for 3-(N,N-Dimethylamino)propionitrile. [Link]

  • Google Patents. CA1092156A - PROCESS FOR THE MANUFACTURE OF .beta.-(DIMETHYL-AMINO)- PROPIONITRILE.
  • National Center for Biotechnology Information. Comparative toxicities of aliphatic nitriles - PubMed. [Link]

  • National Center for Biotechnology Information. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals. [Link]

Sources

An In-Depth Technical Guide to 2-(Methylamino)propanenitrile: Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-(methylamino)propanenitrile (CAS No. 16752-54-8), an α-aminonitrile of significant interest to the pharmaceutical and organic synthesis sectors. As a bifunctional molecule, it incorporates both a nucleophilic secondary amine and a versatile nitrile group, positioning it as a valuable building block for a range of heterocyclic and acyclic compounds. This document consolidates available data on its physical and chemical properties, outlines established and plausible synthetic routes, discusses its characteristic reactivity, and explores its potential as a key intermediate in drug discovery and development. The content herein is curated for researchers, medicinal chemists, and process development scientists, offering both foundational knowledge and field-proven insights into the strategic application of this compound.

Molecular Structure and Identification

This compound is a chiral α-aminonitrile. The presence of both a hydrogen bond donor (the secondary amine) and two hydrogen bond acceptors (the amine and nitrile nitrogens) dictates its intermolecular interactions and, consequently, its physical properties and solvation characteristics.

The unique arrangement of a secondary amine and a nitrile on adjacent carbons makes it a reactive and versatile synthon. Its systematic IUPAC name is This compound . It is also known by synonyms such as 2-(Methylamino)propionitrile.[1]

// Atom nodes C1 [label="C", pos="0,0!", shape=plaintext, fontsize=14]; C2 [label="C", pos="1.5,0!", shape=plaintext, fontsize=14]; C3 [label="C", pos="-0.75,1.3!", shape=plaintext, fontsize=14]; N1 [label="N", pos="2.6,0!", shape=plaintext, fontsize=14, fontcolor="#4285F4"]; N2 [label="N", pos="-0.75,-1.3!", shape=plaintext, fontsize=14, fontcolor="#EA4335"]; C4 [label="C", pos="-2.25,-1.3!", shape=plaintext, fontsize=14];

// Bond edges edge [penwidth=2]; C1 -- C2 [len=1.5]; C1 -- C3 [len=1.5]; C1 -- N2 [len=1.5]; C2 -- N1 [len=1.0, style=triple, color="#4285F4"]; N2 -- C4 [len=1.5, color="#EA4335"];

// Atom labels (implicit hydrogens are not shown for clarity on heavy atoms) // Labels for hydrogens can be added if needed, but this keeps it clean. } dot Caption: 2D structure of this compound.

Physical and Chemical Properties

While specific experimental data for this compound is not widely published in peer-reviewed literature, a combination of computed data from reliable databases and properties of analogous compounds provides a strong predictive profile. This information is crucial for anticipating its behavior in both reaction and purification processes.

Physical Properties

The physical state is presumed to be a liquid at standard temperature and pressure, consistent with other low-molecular-weight aminonitriles.[2] Key physical and computed properties are summarized below.

PropertyValue / DescriptionSource
CAS Number 16752-54-8PubChem[1]
Molecular Formula C₄H₈N₂PubChem[1]
Molecular Weight 84.12 g/mol PubChem[1]
Exact Mass 84.068748264 DaPubChem[1]
Physical State Liquid (Predicted)Inferred from related compounds
Boiling Point Not Experimentally Reported-
Density Not Experimentally Reported-
XLogP3-AA 0PubChem (Computed)[1]
Hydrogen Bond Donor Count 1PubChem (Computed)[1]
Hydrogen Bond Acceptor Count 2PubChem (Computed)[1]
Rotatable Bond Count 1PubChem (Computed)[1]
Topological Polar Surface Area 35.8 ŲPubChem (Computed)[1]

Insight for the Scientist: The low XLogP3-AA value suggests good hydrophilicity, indicating potential solubility in polar protic and aprotic solvents. The topological polar surface area (TPSA) is below the 90 Ų threshold often associated with good cell permeability, making scaffolds derived from this molecule potentially interesting for drug development programs targeting intracellular proteins.

Spectroscopic Data Interpretation

Spectroscopic analysis is essential for reaction monitoring and final product confirmation.

  • ¹H NMR: The proton NMR spectrum is expected to show a quartet for the methine proton (CH) coupled to the adjacent methyl group, a doublet for the methyl group (CH₃-CH), a singlet for the N-methyl group (N-CH₃), and a broad singlet for the amine proton (NH).

  • ¹³C NMR: The carbon spectrum will feature four distinct signals, with the nitrile carbon appearing significantly downfield (~120 ppm) and the methine carbon alpha to both nitrogen and the nitrile group also being prominent.

  • Infrared (IR) Spectroscopy: A key diagnostic peak will be the sharp, medium-intensity absorption band for the nitrile (C≡N) stretch, typically appearing in the 2210-2260 cm⁻¹ region. Additionally, N-H stretching for the secondary amine will be visible as a moderate band around 3300-3500 cm⁻¹. C-H stretching and N-H bending vibrations will also be present.

  • Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 84. A prominent fragmentation pattern would likely involve the loss of the nitrile group (M-26) or cleavage alpha to the amine.

Synthesis Methodologies

The synthesis of α-aminonitriles is a well-established field in organic chemistry. For this compound, two primary retrosynthetic pathways are most viable: the Strecker-type synthesis and the nucleophilic substitution pathway.

Modified Strecker Synthesis

The Strecker synthesis is a classic multicomponent reaction that produces α-aminonitriles from an aldehyde, ammonia, and a cyanide source.[3][4][5][6] A modification using a pre-formed imine or, in this case, using a primary amine (methylamine) instead of ammonia, is a direct route.

G

Experimental Protocol: Conceptual Strecker Synthesis

  • Imine Formation: To a cooled solution (0-5 °C) of acetaldehyde in a suitable solvent (e.g., methanol or ethanol), add an equimolar amount of methylamine (as a solution in alcohol or water). The mixture is stirred for 1-2 hours to facilitate the formation of the corresponding N-ethylidenemethanamine in situ.

  • Cyanide Addition: A solution of sodium cyanide (NaCN) or trimethylsilyl cyanide (TMSCN) is added dropwise to the reaction mixture, maintaining the cool temperature. An acid source (like acetic acid) may be used to generate HCN in situ if starting from NaCN.

  • Reaction Monitoring & Work-up: The reaction is monitored by TLC or GC-MS for the disappearance of the aldehyde. Upon completion, the reaction is quenched with water or a mild base. The product is extracted into an organic solvent (e.g., ethyl acetate or dichloromethane), dried over an anhydrous salt (like Na₂SO₄), and concentrated under reduced pressure.

  • Purification: The crude product is typically purified by vacuum distillation or column chromatography on silica gel.

Causality and Trustworthiness: This one-pot, three-component approach is highly efficient. Using methylamine directly instead of ammonia ensures the desired secondary amine is incorporated without subsequent alkylation steps. The protocol is self-validating as the progress can be easily monitored chromatographically, and the final product's identity can be confirmed using the spectroscopic methods outlined previously.

Nucleophilic Substitution Pathway

An alternative and common strategy involves the nucleophilic substitution of a suitable leaving group at the α-position of a propanenitrile backbone.

G Start 2-Chloropropanenitrile Product This compound Start->Product SN2 Reaction Reagent Methylamine (CH₃NH₂) (2-3 equivalents) Reagent->Product Base Base (e.g., K₂CO₃, Et₃N) (Optional/Recommended) Base->Product Acid Scavenger Solvent Solvent (e.g., Acetonitrile, THF) Byproduct Salt Byproduct (e.g., CH₃NH₃⁺Cl⁻) Product->Byproduct

Experimental Protocol: Conceptual Nucleophilic Substitution

  • Reactor Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloropropanenitrile[7] in a polar aprotic solvent like acetonitrile or THF.

  • Reagent Addition: Add an excess (typically 2-3 equivalents) of methylamine (e.g., a 40% solution in water or a 2M solution in THF). The use of excess amine drives the reaction to completion and can also act as the base to neutralize the HCl byproduct. Alternatively, 1.2 equivalents of methylamine can be used in the presence of an external base like potassium carbonate or triethylamine.

  • Reaction Conditions: The mixture is stirred at room temperature or gently heated (40-60 °C) to increase the reaction rate. The reaction progress is monitored by TLC or GC-MS.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and any solid salts are filtered off. The filtrate is concentrated, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by vacuum distillation.

Expertise and Experience: While seemingly straightforward, this Sₙ2 reaction's success hinges on controlling side reactions. Over-alkylation is not a concern here as the product is a secondary amine. However, elimination to form acrylonitrile is a potential side reaction, which can be minimized by using a polar aprotic solvent and avoiding excessively high temperatures or strongly hindered bases. Using excess methylamine is a field-proven technique to ensure high conversion of the starting halide.

Chemical Reactivity and Synthetic Utility

The value of this compound lies in the distinct reactivity of its two functional groups, which can be addressed selectively or in tandem.

Reactions of the Nitrile Group

The nitrile group is a versatile functional handle that can be transformed into several other key groups.

  • Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed. Mild conditions may yield the corresponding amide, 2-(methylamino)propanamide, while more forcing conditions (e.g., refluxing in 6M HCl or aqueous NaOH) will lead to complete hydrolysis to give N-methylalanine.[8] This pathway is fundamental for converting the nitrile into amino acid derivatives.

  • Reduction: The nitrile can be reduced to a primary amine, yielding N¹-methylpropane-1,2-diamine. Common reducing agents for this transformation include Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ over Raney Nickel or a rhodium catalyst). This creates a valuable 1,2-diamine scaffold.

  • Grignard/Organolithium Addition: Reaction with organometallic reagents like Grignard reagents (R-MgBr) or organolithiums (R-Li) followed by aqueous workup yields ketones, providing a route to α-aminoketones after hydrolysis of the intermediate imine.

Reactions of the Amine Group

The secondary amine is a potent nucleophile and a base.

  • Alkylation/Acylation: The amine can be further alkylated or acylated. For instance, reaction with an acyl chloride or anhydride in the presence of a base will form the corresponding N-acyl-N-methyl aminonitrile. This is a common strategy to protect the amine or to build more complex molecular frameworks.

  • Reaction with Nitrous Acid: As a secondary aliphatic amine, it is expected to react with nitrous acid (generated from NaNO₂ and HCl) to form an N-nitrosamine, a characteristic reaction used to distinguish secondary amines.[9][10]

  • Cyclization Reactions: The true synthetic power of this molecule is often realized in reactions that involve both the amine and the nitrile (or a derivative). For example, after reduction of the nitrile to a primary amine, the resulting diamine is a classic precursor for five-membered heterocycles like substituted imidazolidines.

Applications in Drug Development

While specific public-domain examples detailing the use of this compound in the synthesis of a marketed drug are scarce, its structural motif—the α-aminonitrile—is a well-recognized "privileged scaffold" in medicinal chemistry. Its importance can be understood through the roles of analogous compounds.

  • As a Precursor to α-Amino Acids: The most direct application is its use as a precursor to non-proteinogenic amino acids like N-methylalanine via nitrile hydrolysis. N-methylated amino acids are frequently incorporated into peptides to enhance metabolic stability (by blocking N-H bonds susceptible to peptidase cleavage) and to modulate conformation, which can improve binding affinity and selectivity.

  • Intermediate for Heterocyclic Scaffolds: Aminonitriles are key intermediates in the synthesis of various nitrogen-containing heterocycles that form the core of many active pharmaceutical ingredients (APIs).[11][12] For example, the related compound 2-amino-2-methyl-propanenitrile is a crucial building block for complex APIs.[13]

  • Bioisostere for Carbonyl Groups: In some contexts, the nitrile group can act as a bioisostere for a carbonyl group, participating in hydrogen bonding and polar interactions within a protein's active site.

The potential for this compound lies in its ability to serve as a starting point for libraries of N-methylated amino acids, 1,2-diamines, and α-aminoketone derivatives, all of which are high-value scaffolds in drug discovery programs targeting proteases, kinases, and other enzyme classes.

Safety, Handling, and Analysis

Hazard Profile

This compound is classified as a hazardous substance. Based on aggregated GHS data, it presents multiple risks:

  • Flammability: Flammable liquid and vapor (H226).[1][14]

  • Toxicity: Can be toxic or harmful if swallowed (H301/H302), in contact with skin (H312), or if inhaled (H332).[1][14]

  • Corrosivity/Irritation: Causes skin irritation (H315) and potentially serious eye damage (H318).[1][14]

Handling Protocol:

  • Work should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a face shield, nitrile gloves, and a lab coat, is mandatory.

  • Keep away from heat, sparks, and open flames.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Analytical Protocols

For quality control and reaction monitoring, chromatographic methods are indispensable.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Rationale: Due to its predicted volatility, GC-MS is a suitable method for purity assessment and identification.

  • Column: A mid-polarity column (e.g., DB-5ms or equivalent) is appropriate.

  • Method: A standard temperature gradient (e.g., starting at 50-70 °C and ramping to 250 °C) will likely provide good separation from common solvents and byproducts.

  • Derivatization: While direct analysis is possible, derivatization of the amine (e.g., acylation) can improve peak shape and chromatographic performance.[15][16]

High-Performance Liquid Chromatography (HPLC):

  • Rationale: HPLC is useful for analyzing this polar compound, especially for monitoring reactions in solution.

  • Column: A reverse-phase C18 column is standard.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with an additive like formic acid or trifluoroacetic acid (0.1%) to protonate the amine, will ensure good peak shape.

  • Detection: UV detection at a low wavelength (~210 nm) would be suitable, or coupling to a mass spectrometer (LC-MS) for definitive identification.

Conclusion

This compound represents a synthetically versatile and valuable building block for chemical and pharmaceutical research. While a comprehensive set of experimentally verified data remains to be published, its properties and reactivity can be reliably predicted based on established chemical principles and data from analogous structures. Its bifunctional nature allows for orthogonal chemical transformations, providing access to high-value intermediates such as N-methylated amino acids and 1,2-diamines. As the demand for novel molecular scaffolds in drug discovery continues to grow, the strategic application of accessible and versatile intermediates like this compound will undoubtedly play a crucial role in the development of next-generation therapeutics.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Propanenitrile, 2-amino-2-methyl-: A Key Intermediate for Chemical Manufacturers. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Propanenitrile, 2-amino-2-methyl-: Reliable Supplier for Pharmaceutical Intermediates & APIs in China. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 93083, this compound. Retrieved from [Link]

  • LookChem. (n.d.). Cas 600-21-5, N-ME-DL-ALA-OH HCL. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88022, 2-Amino-2-methylpropionitrile. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69656, Propanenitrile, 3-(methylamino)-. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Ruhrchemie Aktiengesellschaft. (1979). Process for the manufacture of β-(dimethylamino)-propionitrile. U.S.
  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • Chemeurope.com. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • BASF Aktiengesellschaft. (1987). Preparation of 2-(N-formylamino)-propionitrile. U.S.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2530251, 2-Methyl-2-(methylamino)propanenitrile. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 237546, 2-Methyl-3-(methylamino)propanenitrile. Retrieved from [Link]

  • ResearchGate. (2005). Vibrational analysis and conformational study of 3-dimethylamino-2-acetyl propenenitrile and 3-dimethylamino-2-methylsulfonyl propenenitrile. Retrieved from [Link]

  • ResearchGate. (2015). Vibrational analysis and conformational study of 3-methylamino-2-acetyl propenenitrile and 3-methylamino-2-methylsulfonyl propenenitrile. Retrieved from [Link]

  • Monsanto Company. (1993). Process for the preparation of aminonitriles.
  • BASF AG. (1994). Preparation of 3-aminopropionitriles. U.S.
  • Journal of the Chemical Society C: Organic. (1968). A rapid method of N-alkylation of amines. Retrieved from [Link]

  • Rock Chemicals, Inc. (2025). Propionitrile in Pharmaceutical Manufacturing. Retrieved from [Link]

  • PubMed. (2013). Application of TLC, HPLC and GC methods to the study of amino acid and peptide enantiomers: a review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 519225, 2-Chloropropionitrile. Retrieved from [Link]

  • Monash University. (n.d.). Synthesis of N-Alkyl Amino Acids. Retrieved from [Link]

  • ResearchGate. (2013). Application of TLC, HPLC and GC methods to the study of amino acid and peptide enantiomers: A review. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. Retrieved from [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

  • Quora. (2018). What does methylamine on reaction with nitrous acid produce?. Retrieved from [Link]

  • ResearchGate. (2020). Advanced Techniques of TLC, HPLC, GC, and Applications for Study and Analysis Amino Acids & Peptide Compounds. Retrieved from [Link]

  • University of Helsinki. (2017). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

  • PubMed. (2023). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2011). Reaction of 1-Phenyl-2-chloropropane with methylamine?. Retrieved from [Link]

  • YouTube. (2021). The final product formed when methylamine is treated with NaNO_(2) and HCl followed by hydrolysi.... Retrieved from [Link]

  • MDPI. (2023). Experimental, Spectroscopic, and Computational Insights into the Reactivity of “Methanal” with 2-Naphthylamines. Retrieved from [Link]

  • Ben-Gurion University Research Portal. (n.d.). Kinetics of the N-alkylation of diarylamines by methyl iodide in NN-dimethylformamide. Retrieved from [Link]

  • ResearchGate. (2019). Reaction of methylamine with cytidine residues (shown here with a.... Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Propanamine. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Weight of 2-(Methylamino)propanenitrile and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the molecular structure and weight of aminonitriles related to the ambiguous nomenclature "2-(Methylamino)propanenitrile". Recognizing the potential for misinterpretation, this document addresses the three most probable chemical entities: this compound, 2-Methyl-2-(methylamino)propanenitrile, and 2-Methyl-3-(methylamino)propanenitrile. For each compound, we delve into its unique molecular architecture, physicochemical properties, and the established methodologies for its synthesis and characterization. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of these compounds, supported by experimental protocols and spectroscopic insights.

Introduction: Navigating the Ambiguity of "this compound"

The chemical name "this compound" can be interpreted in several ways depending on the placement of the methyl and methylamino groups on the propanenitrile backbone. This ambiguity can lead to confusion in research and development, where precise molecular identity is paramount. To address this, this guide will provide a detailed examination of the three most likely interpretations of this name, each a distinct chemical compound with its own unique properties and CAS number.

This document will serve as a definitive resource, clearly differentiating between these three isomers. For each compound, we will present its molecular structure, molecular weight, and a curated set of physicochemical properties. Furthermore, we will provide an overview of their synthesis, with a focus on the widely applicable Strecker synthesis, and detail the analytical techniques essential for their characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Comparative Overview of this compound Isomers

To provide a clear and concise comparison, the key properties of the three isomers are summarized in the table below. This allows for a quick reference to their fundamental differences.

PropertyThis compound2-Methyl-2-(methylamino)propanenitrile2-Methyl-3-(methylamino)propanenitrile
CAS Number 16752-54-8[1][2][3][4][5][6]2273-39-4[7][8][9][10][11][12][13][14][15][16][17]50840-30-7[18][19][20][21][22][23]
Molecular Formula C₄H₈N₂[1][2][5][6]C₅H₁₀N₂[7][8][14][15]C₅H₁₀N₂[18][19][20]
Molecular Weight 84.12 g/mol [1][2][5][6]98.15 g/mol [7][8][14][15]98.15 g/mol [18][19][20]
IUPAC Name This compound[1]2-methyl-2-(methylamino)propanenitrile[7]2-methyl-3-(methylamino)propanenitrile[18]

Part 1: this compound

CAS Number: 16752-54-8

Molecular Structure and Weight

This compound possesses a straightforward structure with a methylamino group attached to the second carbon of a propanenitrile chain.

Caption: 2D Molecular Structure of this compound

The molecular formula of this compound is C₄H₈N₂, and its calculated molecular weight is 84.12 g/mol .[1][2][5][6]

Physicochemical Properties
PropertyValueSource
Molecular Formula C₄H₈N₂PubChem[1]
Molecular Weight 84.12 g/mol PubChem[1]
XLogP3-AA 0PubChem (Computed)[1]
Hydrogen Bond Donor Count 1PubChem (Computed)[1]
Hydrogen Bond Acceptor Count 2PubChem (Computed)[1]
Rotatable Bond Count 1PubChem (Computed)[1]
Exact Mass 84.068748264 DaPubChem (Computed)[1]
Topological Polar Surface Area 35.8 ŲPubChem (Computed)[1]
Synthesis: A Representative Strecker Synthesis Protocol

The Strecker synthesis is a classic and versatile method for preparing α-aminonitriles.[7][8][18][24] The following is a representative protocol for the synthesis of this compound.

Reaction: Acetaldehyde + Methylamine + Cyanide Source → this compound

Experimental Protocol:

  • Imine Formation: In a well-ventilated fume hood, a solution of methylamine in a suitable solvent (e.g., methanol) is cooled in an ice bath. Acetaldehyde is added dropwise to the cooled solution while stirring. The reaction is allowed to proceed for a set time to form the corresponding imine.

  • Cyanation: A solution of a cyanide source, such as sodium cyanide or trimethylsilyl cyanide (TMSCN), is added slowly to the reaction mixture.[7] The addition is exothermic and should be carefully controlled to maintain the reaction temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Isolation: Once the reaction is complete, the mixture is quenched with water and extracted with an organic solvent (e.g., diethyl ether). The organic layers are combined, washed with brine, and dried over an anhydrous salt (e.g., sodium sulfate).

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to yield pure this compound.

Analytical Characterization

The structure and purity of the synthesized this compound are confirmed using a combination of spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons of the ethyl group, the methine proton at the chiral center, the N-H proton, and the N-methyl protons. The splitting patterns (multiplicity) of these signals provide information about neighboring protons. A thumbnail of a ¹H NMR spectrum is available on PubChem.[19]

    • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the different carbon atoms in the molecule, including the nitrile carbon (C≡N) which typically appears in the range of 115-125 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic sharp absorption band for the nitrile (C≡N) stretch, typically in the region of 2220-2260 cm⁻¹.[25][26] The N-H stretch of the secondary amine will appear as a single, weaker band in the 3300-3500 cm⁻¹ region.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern can provide further structural information. For aliphatic nitriles, the molecular ion peak may be weak or absent, but a peak at M-1 due to the loss of an alpha-hydrogen is often observed.[27]

Part 2: 2-Methyl-2-(methylamino)propanenitrile

CAS Number: 2273-39-4

Molecular Structure and Weight

In this isomer, both a methyl group and a methylamino group are attached to the second carbon of the propanenitrile backbone.

Caption: 2D Molecular Structure of 2-Methyl-2-(methylamino)propanenitrile

The molecular formula for this compound is C₅H₁₀N₂, with a molecular weight of 98.15 g/mol .[7][8][14][15]

Physicochemical Properties
PropertyValueSource
Molecular Formula C₅H₁₀N₂PubChem[7]
Molecular Weight 98.15 g/mol PubChem[7]
XLogP3-AA 0.2PubChem (Computed)[7]
Hydrogen Bond Donor Count 1PubChem (Computed)[7]
Hydrogen Bond Acceptor Count 2PubChem (Computed)[7]
Rotatable Bond Count 1PubChem (Computed)[7]
Exact Mass 98.084398327 DaPubChem (Computed)[7]
Topological Polar Surface Area 35.8 ŲPubChem (Computed)[7]
Synthesis: A Representative Strecker Synthesis Protocol

This compound can also be synthesized via a Strecker-type reaction, using a ketone as the carbonyl component.[18]

Reaction: Acetone + Methylamine + Cyanide Source → 2-Methyl-2-(methylamino)propanenitrile

Experimental Protocol:

  • Imine Formation: Acetone is reacted with methylamine in a suitable solvent to form the corresponding ketimine.

  • Cyanation: A cyanide source is then added to the reaction mixture to introduce the nitrile group.

  • Work-up and Purification: The work-up and purification steps are similar to those described for this compound, involving extraction and distillation or chromatography.

Analytical Characterization
  • NMR Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to be simpler than that of its isomer, showing singlets for the two equivalent methyl groups attached to the quaternary carbon and the N-methyl group. A signal for the N-H proton will also be present.

    • ¹³C NMR: The carbon NMR will show signals for the quaternary carbon, the two equivalent methyl carbons, the N-methyl carbon, and the nitrile carbon.

  • IR Spectroscopy: The IR spectrum will display a characteristic C≡N stretch around 2220-2260 cm⁻¹ and an N-H stretch for the secondary amine.[25][26]

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak and a fragmentation pattern consistent with the structure.

Part 3: 2-Methyl-3-(methylamino)propanenitrile

CAS Number: 50840-30-7

Molecular Structure and Weight

This isomer features a methyl group at the second carbon and a methylamino group at the third carbon of the propanenitrile chain.

Caption: 2D Molecular Structure of 2-Methyl-3-(methylamino)propanenitrile

Its molecular formula is C₅H₁₀N₂, and its molecular weight is 98.15 g/mol .[18][19][20]

Physicochemical Properties
PropertyValueSource
Molecular Formula C₅H₁₀N₂PubChem[18]
Molecular Weight 98.15 g/mol PubChem[18]
XLogP3-AA 0.1PubChem (Computed)[18]
Hydrogen Bond Donor Count 1PubChem (Computed)[18]
Hydrogen Bond Acceptor Count 2PubChem (Computed)[18]
Rotatable Bond Count 2PubChem (Computed)[18]
Exact Mass 98.084398327 DaPubChem (Computed)[18]
Topological Polar Surface Area 35.8 ŲPubChem (Computed)[18]
Synthesis

The synthesis of this isomer is less commonly described by a simple one-pot Strecker reaction. It would likely involve a multi-step synthesis, potentially starting from a precursor that already contains the methyl group at the 2-position, followed by the introduction of the methylamino group at the 3-position.

Analytical Characterization
  • NMR Spectroscopy:

    • ¹H NMR: The proton NMR spectrum for this isomer will be more complex, showing signals for the methyl group at the 2-position (likely a doublet), the methine proton at the 2-position, the methylene protons at the 3-position, the N-H proton, and the N-methyl protons.

    • ¹³C NMR: The carbon NMR spectrum will reflect the asymmetry of the molecule with distinct signals for all five carbon atoms.

  • IR Spectroscopy: Similar to the other isomers, the IR spectrum will show a characteristic C≡N stretch and an N-H stretch.[25][26]

  • Mass Spectrometry: The mass spectrum will provide the molecular weight and a fragmentation pattern that can be used to distinguish it from its isomers.

General Experimental Workflow: Synthesis and Characterization of Aminonitriles

The following diagram illustrates a general workflow for the synthesis and characterization of aminonitriles, as discussed in this guide.

Aminonitrile_Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (Aldehyde/Ketone, Amine, Cyanide Source) reaction Strecker Reaction start->reaction workup Work-up (Extraction, Washing, Drying) reaction->workup purification Purification (Distillation/Chromatography) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Purified Product ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis final_product final_product data_analysis->final_product Confirmed Structure

Caption: General workflow for the synthesis and characterization of aminonitriles.

Conclusion

This technical guide has provided a detailed and unambiguous examination of the molecular structures and weights of three distinct compounds that could be referred to as "this compound". By clearly differentiating between this compound (CAS 16752-54-8), 2-Methyl-2-(methylamino)propanenitrile (CAS 2273-39-4), and 2-Methyl-3-(methylamino)propanenitrile (CAS 50840-30-7), this document aims to prevent potential confusion in scientific endeavors. The provided physicochemical data, representative synthesis protocols, and expected spectroscopic characteristics offer a solid foundation for researchers working with these aminonitriles. The principles and methodologies outlined herein are fundamental to the successful synthesis, purification, and characterization of these and related compounds.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

  • NROChemistry. (n.d.). Strecker Synthesis. Retrieved January 6, 2026, from [Link]

  • PubChem. (n.d.). 2-Methyl-3-(methylamino)propanenitrile. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

  • PubChem. (n.d.). 2-Methyl-2-(methylamino)propanenitrile. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

  • Fiveable. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 6, 2026, from [Link]

  • University of Calgary. (n.d.). Ch20: Spectroscopy Analysis : Nitriles. Retrieved January 6, 2026, from [Link]

  • McLafferty, F. W. (1962). Mass Spectrometric Analysis. Aliphatic Nitriles. Analytical Chemistry, 34(1), 26–30.
  • Hairui Chemical. (n.d.). This compound. Retrieved January 6, 2026, from [Link]

  • Chemsrc. (n.d.). 2-methyl-3-methylamino-propanenitrile. Retrieved January 6, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Propanenitrile, 2-(methylamino)-. Substance Registry Services. Retrieved January 6, 2026, from [Link]

  • Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Retrieved January 6, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). This compound. Retrieved January 6, 2026, from [Link]

  • NIST. (n.d.). Propanenitrile, 3-(methylamino)-. NIST Chemistry WebBook. Retrieved January 6, 2026, from [Link]

  • CMS Científica do Brasil. (n.d.). This compound. Retrieved January 6, 2026, from [Link]

  • Biofount. (n.d.). This compound. Retrieved January 6, 2026, from [Link]

  • ACS Omega. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. Retrieved January 6, 2026, from [Link]

  • MDPI. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Retrieved January 6, 2026, from [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved January 6, 2026, from [Link]

  • CABI Digital Library. (2021). Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. Retrieved January 6, 2026, from [Link]

  • SciSpace. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Retrieved January 6, 2026, from [Link]

Sources

Spectroscopic Elucidation of 2-(Methylamino)propanenitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for 2-(Methylamino)propanenitrile (CAS No: 16752-54-8), a versatile intermediate in organic synthesis. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural confirmation. This document will detail the interpretation of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, offering insights grounded in established spectroscopic principles.

Introduction to this compound

This compound, with the molecular formula C₄H₈N₂, is a bifunctional molecule containing both a secondary amine and a nitrile group.[1] This unique combination of functional groups makes it a valuable building block in the synthesis of various nitrogen-containing compounds. Accurate spectroscopic characterization is the cornerstone of its reliable use in research and development. This guide will focus on the practical interpretation of its ¹H NMR, ¹³C NMR, and IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections will dissect the ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy: A Detailed Analysis

The ¹H NMR spectrum provides detailed information about the proton environments within the molecule. The spectrum of this compound is expected to show four distinct signals, corresponding to the four unique proton environments.

Table 1: Summary of ¹H NMR Data for this compound

SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
a~3.60Quartet (q)~7.01HCH
b~2.45Singlet (s)-3HN-CH₃
c~1.70Singlet (br)-1HNH
d~1.40Doublet (d)~7.03HCH-CH₃

Note: Predicted chemical shifts and coupling constants are based on established principles and data from analogous structures.

Interpretation of the ¹H NMR Spectrum:

  • The Methine Proton (CH, Signal a): The proton on the carbon adjacent to the nitrile group is expected to appear as a quartet at approximately 3.60 ppm. Its downfield shift is attributed to the deshielding effect of the electron-withdrawing nitrile group. The quartet multiplicity arises from the coupling with the three equivalent protons of the adjacent methyl group (n+1 rule, 3+1=4).

  • The N-Methyl Protons (N-CH₃, Signal b): The three protons of the methyl group attached to the nitrogen atom are chemically equivalent and are expected to appear as a sharp singlet at around 2.45 ppm. The absence of adjacent protons results in a singlet multiplicity.

  • The Amine Proton (NH, Signal c): The proton attached to the nitrogen atom typically appears as a broad singlet around 1.70 ppm. The broadness of the signal is due to quadrupole broadening from the nitrogen atom and potential chemical exchange with trace amounts of water or other protic species. Its chemical shift can be highly variable and is dependent on solvent, concentration, and temperature.

  • The C-Methyl Protons (CH-CH₃, Signal d): The three protons of the methyl group at the 2-position are equivalent and are expected to resonate as a doublet at approximately 1.40 ppm. The doublet multiplicity is a result of coupling to the single methine proton (n+1 rule, 1+1=2).

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, four distinct signals are expected, corresponding to the four unique carbon atoms.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Assignment
1~120C≡N
2~48CH
3~33N-CH₃
4~18CH-CH₃

Note: These chemical shifts are predicted based on established correlation tables and data for structurally similar compounds.

Interpretation of the ¹³C NMR Spectrum:

  • Nitrile Carbon (C≡N, Carbon 1): The carbon of the nitrile group is expected to have a chemical shift in the range of 115-125 ppm. This characteristic downfield shift is a reliable indicator of the presence of a nitrile functional group.

  • Methine Carbon (CH, Carbon 2): The carbon atom bonded to the amino group and the nitrile group is predicted to appear around 48 ppm.

  • N-Methyl Carbon (N-CH₃, Carbon 3): The carbon of the methyl group attached to the nitrogen atom is expected to resonate at approximately 33 ppm.

  • C-Methyl Carbon (CH-CH₃, Carbon 4): The terminal methyl carbon is the most upfield signal, predicted to be around 18 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the vibrational frequencies of its nitrile and secondary amine groups.

Table 3: Predicted Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration
~3350-3310Medium, SharpN-HStretching (Secondary Amine)
~2980-2850Medium-StrongC-HStretching (Aliphatic)
~2250-2230Medium, SharpC≡NStretching (Nitrile)
~1120-1020MediumC-NStretching

Note: These are predicted absorption ranges based on standard IR correlation tables.

Interpretation of the IR Spectrum:

  • N-H Stretch: A characteristic sharp, medium intensity absorption band is expected in the region of 3350-3310 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine. The sharpness of this peak helps to distinguish it from the typically broad O-H stretch of alcohols.

  • C-H Stretch: In the region of 2980-2850 cm⁻¹, absorptions due to the stretching vibrations of the aliphatic C-H bonds in the methyl and methine groups will be observed.

  • C≡N Stretch: A sharp absorption of medium intensity in the range of 2250-2230 cm⁻¹ is a definitive indicator of the nitrile functional group. The position of this band is characteristic and is a key feature in the IR spectrum of this molecule.

  • C-N Stretch: The stretching vibration of the C-N bond is expected to appear in the fingerprint region, typically between 1120-1020 cm⁻¹.

Experimental Protocols

For researchers aiming to acquire their own spectroscopic data for this compound, the following general protocols are recommended.

NMR Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent that will dissolve the sample and has minimal overlapping signals with the analyte. Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) are common choices.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher for better resolution). Standard acquisition parameters should be employed.

IR Sample Preparation (Attenuated Total Reflectance - ATR)
  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Spectrum: Record a background spectrum of the empty ATR accessory.

  • Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal.

  • Data Acquisition: Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Cleaning: Thoroughly clean the ATR crystal after the measurement.

Spectroscopic Analysis Workflow

The logical flow for the spectroscopic characterization of a synthesized sample of this compound is illustrated in the following diagram.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Distillation) Synthesis->Purification IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy Purification->NMR IR_Analysis Identify Functional Groups (C≡N, N-H) IR->IR_Analysis H_NMR ¹H NMR NMR->H_NMR C_NMR ¹³C NMR NMR->C_NMR H_NMR_Analysis Determine Proton Environments & Connectivity H_NMR->H_NMR_Analysis C_NMR_Analysis Confirm Carbon Skeleton C_NMR->C_NMR_Analysis Structure_Confirmation Structural Elucidation IR_Analysis->Structure_Confirmation H_NMR_Analysis->Structure_Confirmation C_NMR_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the unambiguous identification and structural confirmation of this compound. A systematic analysis of the ¹H NMR, ¹³C NMR, and IR spectra allows for the confident assignment of all atoms and functional groups within the molecule. This technical guide serves as a valuable resource for researchers and scientists, enabling them to effectively utilize and characterize this important synthetic intermediate.

References

  • PubChem. 2-(Dimethylamino)propanenitrile. National Center for Biotechnology Information. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

A Theoretical Investigation into the Stability of 2-(Methylamino)propanenitrile: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(Methylamino)propanenitrile is a molecule of significant interest in various chemical and pharmaceutical contexts. Its stability is a critical parameter influencing its synthesis, storage, and application, particularly in drug development where degradation can lead to loss of efficacy and the formation of potentially toxic byproducts. This in-depth technical guide provides a comprehensive framework for the theoretical investigation of this compound stability. We will explore the application of modern computational chemistry techniques to elucidate its intrinsic stability and predict its decomposition pathways under various conditions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage theoretical calculations to gain a deeper understanding of the chemical behavior of this and similar aminonitrile compounds.

Introduction to this compound and the Imperative of Stability Studies

This compound, with the chemical formula C4H8N2, is an aliphatic aminonitrile that features both a secondary amine and a nitrile functional group.[1] The interplay of these two groups dictates its chemical reactivity and, consequently, its stability. In the pharmaceutical industry, aminonitriles are valuable precursors and intermediates in the synthesis of a wide array of bioactive molecules.[2] However, the presence of the electron-withdrawing nitrile group can influence the basicity of the amine, while the amine can participate in intramolecular reactions or influence the susceptibility of the nitrile group to hydrolysis.

Understanding the stability of this compound is paramount for several reasons:

  • Process Chemistry: Knowledge of its thermal stability is crucial for designing safe and efficient synthetic routes and purification procedures.

  • Formulation Development: Its hydrolytic stability will determine its compatibility with aqueous formulations and the need for protective measures to prevent degradation.

  • Regulatory Compliance: A thorough understanding of its degradation products is often a regulatory requirement for new chemical entities.

Theoretical studies, particularly those employing quantum chemical methods, offer a powerful and cost-effective approach to prospectively and retrospectively understand the stability of molecules like this compound.[3] These methods allow for the detailed exploration of potential reaction pathways and the calculation of kinetic and thermodynamic parameters that govern these processes.

The Theoretical Toolkit: Computational Methods for Stability Assessment

The foundation of a theoretical stability study lies in the selection of appropriate computational methods. For molecules of this size, Density Functional Theory (DFT) has emerged as a robust and widely used approach, offering a favorable balance between computational cost and accuracy.[4][5][6]

Density Functional Theory (DFT)

DFT methods calculate the electronic structure of a molecule based on its electron density. The choice of the functional and basis set is critical for obtaining reliable results.

  • Functionals: Hybrid functionals, such as B3LYP, are often a good starting point for geometric and energetic calculations of organic molecules.[4][7] For more accurate energy barriers, range-separated or double-hybrid functionals may be employed.

  • Basis Sets: Pople-style basis sets, such as 6-31G(d,p) or 6-311++G(d,p), are commonly used to provide a good description of the molecular orbitals. The inclusion of polarization and diffuse functions is important for accurately modeling systems with lone pairs and for calculating anionic species.[4]

Solvation Models

Since many degradation reactions occur in solution, it is essential to account for the effect of the solvent. Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are computationally efficient ways to incorporate bulk solvent effects.[7]

Calculation of Key Stability Descriptors

Theoretical calculations can provide quantitative data on various aspects of molecular stability:

  • Thermodynamic Stability: The Gibbs free energy of formation can be calculated to assess the intrinsic stability of the molecule.

  • Kinetic Stability: The activation energies (energy barriers) for potential decomposition reactions can be calculated to determine the likelihood and rate of these processes. A high activation energy implies greater kinetic stability.

  • Reaction Mechanisms: The transition state for a given reaction can be located and characterized, providing a detailed picture of the reaction mechanism.

Potential Decomposition Pathways of this compound

Based on the known chemistry of nitriles and amines, several potential decomposition pathways for this compound can be proposed and investigated theoretically.[8][9]

Hydrolysis

The hydrolysis of the nitrile group is a common degradation pathway for this class of compounds and can proceed under both acidic and basic conditions.[9][10]

  • Acid-Catalyzed Hydrolysis: In the presence of acid and water, the nitrile group can be hydrolyzed to a carboxylic acid (2-(methylamino)propanoic acid) via a primary amide intermediate.

  • Base-Catalyzed Hydrolysis: Under basic conditions, the nitrile can be hydrolyzed to a carboxylate salt.

Theoretical calculations can be used to model the stepwise mechanism of hydrolysis, including the initial protonation or nucleophilic attack, the formation of the tetrahedral intermediate, and the subsequent elimination steps. The calculated activation energies for each step can reveal the rate-determining step and the overall reaction rate.

Thermal Decomposition

At elevated temperatures, this compound may undergo thermal decomposition. Potential pathways include:

  • Dehydrocyanation: Elimination of hydrogen cyanide (HCN) to form an imine.

  • Deamination: Cleavage of the C-N bond to release methylamine.

  • Cyclization and Polymerization: Intramolecular or intermolecular reactions leading to the formation of more complex structures, a known process for some nitriles.[11]

Computational studies can be employed to explore the potential energy surfaces of these unimolecular and bimolecular decomposition reactions to identify the most favorable pathways.[12]

Proposed Computational Workflow for Stability Analysis

A systematic computational investigation of this compound stability would involve the following steps:

Computational Workflow for Stability Analysis cluster_setup 1. System Setup & Optimization cluster_pathways 2. Exploration of Decomposition Pathways cluster_analysis 3. Data Analysis & Interpretation mol_opt Geometry Optimization of This compound (gas phase and solvated) freq_calc Frequency Calculation to confirm minimum energy structure mol_opt->freq_calc hydrolysis Model Hydrolysis (acid and base catalyzed) freq_calc->hydrolysis thermal Investigate Thermal Decomposition Routes freq_calc->thermal ts_search Transition State Search for each proposed step hydrolysis->ts_search thermal->ts_search irc_calc Intrinsic Reaction Coordinate (IRC) calculation to verify transition states ts_search->irc_calc energy_profile Construct Reaction Energy Profiles irc_calc->energy_profile rate_constants Calculate Rate Constants (using Transition State Theory) energy_profile->rate_constants data_table Tabulate Activation Energies and Reaction Free Energies rate_constants->data_table

Caption: A generalized workflow for the computational study of this compound stability.

Detailed Protocol: Calculation of the Transition State for Acid-Catalyzed Hydrolysis (First Step)
  • Reactant Complex Optimization: Construct the initial complex of protonated this compound and a water molecule. Perform a geometry optimization using DFT (e.g., B3LYP/6-311++G(d,p)) with a suitable solvation model (e.g., PCM for water).

  • Product Complex Optimization: Optimize the geometry of the product of the first step (the intermediate resulting from the nucleophilic attack of water on the nitrile carbon).

  • Transition State Guess: Generate an initial guess for the transition state structure. This can be done using a synchronous transit-guided quasi-Newton (STQN) method or by manually modifying the geometry along the expected reaction coordinate.

  • Transition State Optimization: Perform a transition state search from the guess structure. This calculation aims to find a first-order saddle point on the potential energy surface.

  • Frequency Calculation: Perform a frequency calculation on the optimized transition state structure. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculation: To confirm that the found transition state connects the intended reactant and product, perform an IRC calculation. This will trace the minimum energy path from the transition state down to the reactant and product complexes.

Data Presentation and Interpretation

The results of the theoretical calculations should be presented in a clear and concise manner to facilitate interpretation.

Table 1: Calculated Activation Free Energies (ΔG‡) and Reaction Free Energies (ΔGr) for Proposed Decomposition Pathways of this compound in Aqueous Solution.
Decomposition PathwayReaction StepΔG‡ (kcal/mol)ΔGr (kcal/mol)
Acid-Catalyzed Hydrolysis Nucleophilic attack of H2O on protonated nitrileValueValue
Proton transfer and tautomerizationValueValue
Hydrolysis of the amide intermediateValueValue
Base-Catalyzed Hydrolysis Nucleophilic attack of OH- on nitrileValueValue
Protonation of the intermediateValueValue
Thermal Decomposition (Gas Phase) DehydrocyanationValueValue
C-N bond cleavage (deamination)ValueValue

Note: The values in this table are placeholders and would be populated with the results from the actual DFT calculations.

A lower activation free energy (ΔG‡) indicates a faster reaction rate. A negative reaction free energy (ΔGr) indicates a thermodynamically favorable process.

Acid_Catalyzed_Hydrolysis_Pathway Reactants Protonated Nitrile + H2O TS1 Transition State 1 (Nucleophilic Attack) Reactants->TS1 Intermediate1 Imidic Acid Intermediate TS1->Intermediate1 TS2 Transition State 2 (Tautomerization) Intermediate1->TS2 Amide Protonated Amide TS2->Amide

Caption: A simplified representation of the initial steps of the acid-catalyzed hydrolysis of this compound.

Conclusion

Theoretical studies provide an indispensable tool for understanding the stability of this compound. By employing methods such as Density Functional Theory, researchers can gain valuable insights into the kinetic and thermodynamic factors that govern its decomposition. This knowledge is critical for optimizing synthetic processes, developing stable formulations, and ensuring the safety and efficacy of products derived from this important chemical intermediate. The computational workflows and methodologies outlined in this guide provide a robust framework for conducting such investigations, enabling a more rational and predictive approach to chemical and pharmaceutical development.

References

  • PubMed. (n.d.). Quantum chemical study of relative reactivities of a series of amines and nitriles: relevance to prebiotic chemistry.
  • PubMed. (n.d.). Dimerisation of nitrile oxides: a quantum-chemical study.
  • ResearchGate. (n.d.). Synthesis and thermal properties of high temperature phthalonitrile resins cured with self-catalytic amino-contanining phthalonitrle compounds.
  • National Institutes of Health. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean.
  • ResearchGate. (n.g.). Ab Initio Hartree-Fock and Density Functional Theory Study on Molecular Structures, Energies, and Vibrational Frequencies of 2-Amino-3-, 4-, and 5-Nitropyridine.
  • MDPI. (n.d.). Density Functional Theory Studies on Boron Nitride and Silicon Carbide Nanoclusters Functionalized with Amino Acids for Organophosphorus Pesticide Adsorption.
  • National Institutes of Health. (n.d.). A Comprehensive Analysis of the Metal–Nitrile Bonding in an Organo-Diiron System.
  • MDPI. (n.d.). Kinetic Study of the Effective Thermal Polymerization of a Prebiotic Monomer: Aminomalononitrile.
  • LibreTexts. (2025). Chemistry of Nitriles.
  • National Institutes of Health. (n.d.). This compound.
  • MDPI. (n.d.). Organocatalytic Synthesis of α-Aminonitriles: A Review.
  • National Institutes of Health. (n.d.). 2-Methyl-2-(methylamino)propanenitrile.
  • Synblock. (n.d.). This compound hydrochloride.
  • Royal Society of Chemistry. (n.d.). A nitrile solvent structure induced stable solid electrolyte interphase for wide-temperature lithium-ion batteries.
  • Santa Cruz Biotechnology. (n.d.). 2-methyl-3-(methylamino)propanenitrile.
  • ChemScene. (n.d.). 2-Methyl-3-(methylamino)propanenitrile.
  • BenchChem. (n.d.). Optimization of Aminonitrile Synthesis.
  • BenchChem. (n.d.). Propanenitrile: A Technical Guide to Stability and Degradation Pathways.
  • MDPI. (2020). Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains.
  • ResearchGate. (n.g.). Vibrational analysis and conformational study of 3-methylamino2-acetyl propenenitrile and 3-methylamino-2-methylsulfonyl propenenitrile.
  • PubMed Central. (2023). Density Functional Theory Computation and Machine Learning Studies of Interaction between Au3 Clusters and 20 Natural Amino Acid Molecules.
  • National Institutes of Health. (2024). Density Functional Theory Studies on the Chemical Reactivity of Allyl Mercaptan and Its Derivatives.
  • ResearchGate. (n.d.). Mechanistic pathways for the thermal degradation of PAN and reactions....
  • ResearchGate. (n.g.). The Hydrolysis of Propionitrile, in Concentrated Hydrochloric Acid Solutions.
  • ChemicalBook. (n.d.). 2-METHYL-2-(METHYLAMINO)PROPANENITRILE.
  • ResearchGate. (n.g.). Computational study of the unimolecular and bimolecular decomposition mechanisms of propylamine.
  • ResearchGate. (n.g.). Computational study of the thermal decomposition of 2-methylbutyraldehyde and 2-pentanone through retro-ene reactions.
  • MDPI. (2024). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study.
  • National Institutes of Health. (n.d.). Formation and Stability of the Propionitrile:Acetylene Co-Crystal Under Titan-Relevant Conditions.
  • PubMed. (n.d.). Hydrolytic stability of methacrylamide in acidic aqueous solution.

Sources

Discovery and history of α-aminonitriles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Enduring Legacy of α-Aminonitriles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of α-aminonitriles in the mid-19th century marked a pivotal moment in organic chemistry, providing the first rational pathway to synthesize amino acids, the fundamental building blocks of life. This guide traces the historical journey from Adolph Strecker's seminal 1850 experiment to the sophisticated, asymmetric catalytic methods employed in modern drug development. We will delve into the mechanistic intricacies of the Strecker synthesis, its profound implications for prebiotic chemistry and the origin of life, and the continuous evolution of synthetic protocols that have cemented the α-aminonitrile as a crucial intermediate in contemporary organic synthesis. This document serves as a comprehensive resource, offering both historical context and practical, field-proven insights for today's researchers.

The Genesis of a Synthetic Landmark: The Strecker Synthesis

The narrative of α-aminonitriles begins with the German chemist Adolph Strecker. In 1850, while investigating the synthesis of lactic acid, Strecker conducted a simple yet groundbreaking experiment. He combined acetaldehyde, ammonia, and hydrogen cyanide, which, after hydrolysis, yielded racemic alanine.[1][2][3][4] This three-component reaction, now globally recognized as the Strecker synthesis, was the first laboratory synthesis of an amino acid and established α-aminonitriles as key intermediates.[2][3][5]

The classical Strecker synthesis is a one-pot method that elegantly forms α-amino acids from aldehydes or ketones.[1][4][6] The initial reaction produces an α-aminonitrile, which is then hydrolyzed to the corresponding amino acid.[1][5][7] The versatility of this reaction is one of its most significant attributes; by simply varying the starting aldehyde or ketone, a wide array of amino acids can be synthesized.[5] Similarly, using ketones instead of aldehydes leads to the formation of α,α-disubstituted amino acids, and employing primary or secondary amines in place of ammonia yields N-substituted amino acids.[1][6]

The profound simplicity and robustness of the Strecker synthesis, discovered over 170 years ago, are evidenced by its continued relevance and application in modern organic chemistry.[3][5]

Mechanistic Insights into the Strecker Synthesis

The enduring utility of the Strecker synthesis lies in its straightforward and predictable mechanism, which proceeds in two primary stages.

Part 1: Formation of the α-Aminonitrile

The initial step involves the reaction of an aldehyde or ketone with ammonia to form an imine intermediate. The reaction is typically promoted by a mild acid.[7][8] Ammonium chloride (NH₄Cl) is often used as it conveniently serves as both a source of ammonia and a mild acid.[7]

The mechanism proceeds as follows:

  • Protonation of the Carbonyl: The carbonyl oxygen of the aldehyde is protonated, increasing the electrophilicity of the carbonyl carbon.[1][7]

  • Nucleophilic Attack by Ammonia: Ammonia acts as a nucleophile, attacking the activated carbonyl carbon to form a hemiaminal intermediate.[1][6]

  • Dehydration: The hemiaminal undergoes dehydration, eliminating a molecule of water to form an iminium ion.[1][7]

  • Cyanide Addition: A cyanide ion then attacks the electrophilic carbon of the iminium ion, resulting in the formation of the α-aminonitrile.[1][6][7]

Figure 1: Mechanism of α-Aminonitrile Formation

Part 2: Hydrolysis to the α-Amino Acid

The α-aminonitrile is a stable intermediate that can be isolated. To obtain the final amino acid product, the nitrile group must be hydrolyzed to a carboxylic acid. This is typically achieved through acidic or basic hydrolysis.[1][5][8]

Under acidic conditions, the mechanism is as follows:

  • Protonation of the Nitrile: The nitrile nitrogen is protonated, making the nitrile carbon more susceptible to nucleophilic attack.[1][7]

  • Nucleophilic Attack by Water: A water molecule attacks the nitrile carbon.[1][7]

  • Tautomerization and Further Hydrolysis: A series of proton transfers and further attacks by water lead to the formation of an amide intermediate, which is then hydrolyzed to the carboxylic acid, eliminating ammonia.[1][7]

Sources

Role of aminonitriles in prebiotic chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: The Central Role of Aminonitriles in Prebiotic Chemistry

Executive Summary

The origin of life remains one of the most profound questions in science. Central to this inquiry is understanding how the fundamental building blocks of biology—proteins and nucleic acids—could have formed from simple chemical precursors on the early Earth. This technical guide delves into the critical role of aminonitriles, a class of organic compounds that are increasingly recognized as the pivotal intermediates in prebiotic chemistry. We will explore the "aminonitrile world" hypothesis, which posits that these molecules, rather than their amino acid counterparts, were the key players in the abiotic synthesis of the first peptides. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the formation, reactivity, and significance of aminonitriles, supported by field-proven insights, detailed experimental protocols, and a robust framework of authoritative references.

The Aminonitrile World Hypothesis: A Paradigm Shift

For decades, the "prebiotic soup" model focused on the polymerization of amino acids to form peptides. However, this model faces a significant thermodynamic hurdle: the condensation of amino acids in an aqueous environment is energetically unfavorable. Furthermore, at neutral pH, amino acids exist as zwitterions, which deactivates their nucleophilicity and hinders uncatalyzed polymerization.[1][2]

The "aminonitrile world" hypothesis offers a compelling solution to this challenge.[1] It proposes that α-aminonitriles, the direct chemical precursors to amino acids, were the primary building blocks for prebiotic peptides.

Causality of the Hypothesis:

  • Enhanced Reactivity: α-Aminonitriles possess a significantly lower basicity (pKaH ≈ 5.3) compared to amino acids (pKaH ≈ 9.4).[2] This crucial difference means that in a neutral or slightly alkaline prebiotic ocean, the amine group of an aminonitrile remains a potent nucleophile, readily available for peptide bond formation.[2]

  • Inherent Energy Source: The nitrile group (C≡N) is an activated chemical moiety. Unlike the formation of a peptide bond from two amino acids, which requires an external energy source to overcome a thermodynamic barrier, the reaction of aminonitriles to form peptide linkages can harness the built-in chemical energy of the nitrile triple bond.[2][3] This bypasses the need for speculative and often inefficient prebiotic condensing agents.

  • Plausible Formation: As will be detailed, aminonitriles can be readily formed from a simple and prebiotically abundant feedstock of aldehydes, hydrogen cyanide (HCN), and ammonia via the Strecker synthesis.[3][4][5]

This hypothesis reframes the origin of proteins, suggesting a pathway where energy-rich aminonitriles first polymerize into peptides, which could then hydrolyze into the familiar amino acid-based polymers of modern biology.

Aminonitrile_World cluster_1 Core Intermediate cluster_2 Biomolecular Products HCN Hydrogen Cyanide Aminonitriles α-Aminonitriles HCN->Aminonitriles Strecker Synthesis Aldehydes Aldehydes Aldehydes->Aminonitriles Strecker Synthesis Ammonia Ammonia Ammonia->Aminonitriles Strecker Synthesis Peptides Peptides Aminonitriles->Peptides Chemoselective Ligation Amino_Acids Amino Acids Aminonitriles->Amino_Acids Hydrolysis Heterocycles N-Heterocycles Aminonitriles->Heterocycles Cyclization Peptides->Amino_Acids Hydrolysis

Figure 1: The "Aminonitrile World" concept, where simple prebiotic feedstocks form α-aminonitriles as central, reactive intermediates leading to key biomolecules.

Prebiotic Formation Pathways for Aminonitriles

The plausibility of the aminonitrile world hinges on their efficient formation under early Earth conditions. Several robust pathways have been identified.

The Strecker Synthesis

The most widely cited pathway is the Strecker synthesis, first described in 1850.[4] In a prebiotic context, it involves the reaction of aldehydes or ketones with ammonia and hydrogen cyanide.[3][6] This reaction sequence is considered highly plausible because its components were likely abundant on the primitive Earth.[5][7] HCN, for instance, could have been produced through atmospheric photochemistry, volcanic outgassing, or delivered by comets and asteroids.[3][8]

The reaction proceeds in two main steps:

  • An aldehyde reacts with ammonia to form an imine intermediate.

  • Cyanide then attacks the iminium ion to form the α-aminonitrile.[4]

This process is remarkably efficient and is believed to be the primary route for the formation of the diverse suite of amino acids found in carbonaceous chondrite meteorites like Murchison, which are thought to have formed via aminonitrile intermediates.[9]

Strecker_Synthesis Aldehyde Aldehyde (R-CHO) Imine Iminium Ion [R-CH=NH₂]⁺ Aldehyde->Imine Ammonia Ammonia (NH₃) Ammonia->Imine + H⁺ Aminonitrile α-Aminonitrile Imine->Aminonitrile HCN Hydrogen Cyanide (HCN) HCN->Aminonitrile + CN⁻ AminoAcid α-Amino Acid Aminonitrile->AminoAcid Hydrolysis + 2H₂O H2O Water (H₂O) Protocol_Workflow start Start prep Prepare Stock Solutions (Acetaldehyde, NH₄Cl, NaCN) start->prep setup Combine Acetaldehyde & NH₄Cl in Reaction Vial prep->setup ph_adjust Adjust pH to 9-10 with NaOH setup->ph_adjust add_cn Slowly Add NaCN Solution ph_adjust->add_cn react Seal Vial & React (24-48h at 40°C) add_cn->react quench Quench Reaction with HCl react->quench analyze Analyze Products (GC-MS / HPLC) quench->analyze end End analyze->end

Sources

2-(Methylamino)propanenitrile safety and hazards

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safety and Hazards of 2-(Methylamino)propanenitrile

Foreword

This technical guide provides a comprehensive overview of the safety and hazards associated with this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard safety data sheet to offer in-depth toxicological insights, detailed handling protocols, and emergency preparedness guidance. The information herein is synthesized from established safety databases and scientific literature to ensure technical accuracy and promote a culture of safety in the laboratory.

Chemical Identification and Physicochemical Properties

This compound, also known as 2-(Methylamino)propionitrile, is an aminonitrile compound. A clear understanding of its fundamental properties is the first step in a robust safety assessment.

Synonyms: Propanenitrile, 2-(methylamino)-; 2-(Methylamino)propionitrile; CP 88440[1] CAS Number: 16752-54-8[1] Molecular Formula: C₄H₈N₂[1] Molecular Weight: 84.12 g/mol

The table below summarizes the key physicochemical properties of this compound.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Molecular Formula C₄H₈N₂PubChem[1]
CAS Number 16752-54-8PubChem[1]
Physical State Liquid (at 20°C)TCI Chemicals[2]
Appearance Colorless to very pale yellow, clearTCI Chemicals[2]
Boiling Point 81°C at 3.2 kPaTCI Chemicals[2]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary hazards include flammability, acute toxicity, skin irritation, and serious eye damage.[1]

GHS Pictograms:






Signal Word: Danger [1]

The following table details the GHS hazard classifications and corresponding statements for this compound.

Hazard ClassCategoryHazard Statement
Flammable Liquids 3H226: Flammable liquid and vapor
Acute Toxicity, Oral 3H301: Toxic if swallowed
Acute Toxicity, Dermal 4H312: Harmful in contact with skin
Skin Corrosion/Irritation 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation 1H318: Causes serious eye damage
Specific target organ toxicity — single exposure 3H335: May cause respiratory irritation

Source: PubChem, AK Scientific, Inc.[1][3]

Toxicology and Mechanism of Action

The toxicity of aliphatic nitriles like this compound is primarily associated with their ability to release cyanide within the body through metabolic processes.[4] This cyanide liberation is a critical aspect of its toxicological profile.

Metabolic Pathway to Cyanide

While the specific metabolic pathway for this compound is not extensively detailed in readily available literature, it is understood that aminonitriles can undergo metabolic processes that generate cyanide. The toxicity of many nitriles is linked to the in vivo liberation of cyanide ions, which can be metabolized by hepatic microsomal enzymes.[5]

The following diagram illustrates a plausible metabolic pathway for the release of cyanide from an aminonitrile.

metabolic_pathway cluster_0 In Vivo Metabolism cluster_1 Toxic Effect 2_Methylamino_propanenitrile This compound Metabolic_Intermediate Metabolic Intermediate 2_Methylamino_propanenitrile->Metabolic_Intermediate Hepatic Microsomal Enzymes Cyanide_Ion Cyanide Ion (CN-) Metabolic_Intermediate->Cyanide_Ion Metabolic Cleavage Cytochrome_C_Oxidase Cytochrome C Oxidase Cyanide_Ion->Cytochrome_C_Oxidase Inhibition Cellular_Respiration_Blocked Cellular Respiration Blocked Cytochrome_C_Oxidase->Cellular_Respiration_Blocked

Caption: Plausible metabolic pathway of this compound leading to cyanide release and subsequent inhibition of cellular respiration.

Systemic Effects

The release of cyanide can lead to systemic toxicity. Symptoms can progress from headache and dizziness to more severe effects like agitation, coma, apnea, seizures, bradycardia, hypotension, and potentially death. It is crucial to note that the parent molecule itself, and not just the released cyanide, contributes to the overall toxicity of aliphatic nitriles.[6]

Risk Assessment and Safe Handling

A thorough risk assessment is mandatory before handling this compound. The following workflow outlines the key steps in this process.

risk_assessment_workflow Start Start: Proposed Experiment with this compound Identify_Hazards 1. Identify Hazards (Toxicity, Flammability, Reactivity) Start->Identify_Hazards Assess_Exposure 2. Assess Exposure Potential (Quantity, Duration, Route) Identify_Hazards->Assess_Exposure Evaluate_Controls 3. Evaluate Existing Controls (Fume Hood, PPE) Assess_Exposure->Evaluate_Controls Determine_Risk 4. Determine Risk Level (High, Medium, Low) Evaluate_Controls->Determine_Risk Implement_Controls 5. Implement Additional Controls (e.g., smaller scale, extra PPE) Determine_Risk->Implement_Controls Risk is High/Medium Proceed 6. Proceed with Experiment Determine_Risk->Proceed Risk is Low Stop Stop and Re-evaluate Determine_Risk->Stop Risk is Unacceptable Implement_Controls->Proceed

Caption: A stepwise workflow for conducting a risk assessment prior to handling this compound in a laboratory setting.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[3] For procedures that may generate vapors or aerosols, a certified chemical fume hood is essential.

  • Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[7] Use explosion-proof electrical and lighting equipment.[7]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear chemical safety goggles or a face shield.[2][3]

  • Skin Protection: Use appropriate chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing to prevent skin contact.[2][3]

  • Respiratory Protection: If ventilation is inadequate or there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][3]

  • Store away from incompatible materials such as strong oxidizing agents and acids.[8][9]

  • Store in a locked cabinet or area accessible only to authorized personnel.[2][8]

Emergency Procedures

Prompt and correct response in an emergency is critical to minimizing harm.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[3][7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][7]

Spill and Leak Procedures
  • Small Spills: Absorb with an inert, non-combustible material such as sand or earth and place in a suitable container for disposal.[11]

  • Large Spills: Evacuate the area and eliminate all ignition sources.[11] Wear appropriate PPE, including respiratory protection. Prevent the spill from entering drains or waterways. Dike the spill and collect the material for disposal.

Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[3][11]

  • Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air. Thermal decomposition can produce toxic gases, including hydrogen cyanide and oxides of nitrogen.[8]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Waste Disposal

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Do not allow it to enter the environment.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 93083, this compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2530251, 2-Methyl-2-(methylamino)propanenitrile. Retrieved from [Link]

  • Chemical Emergency Medical Guidelines. (n.d.). Aminonitrile B 1 Information and recommendations for paramedics and doctors at the site.
  • Lacy, T. L. (1994). Comparative toxicities of aminonitriles (Master's thesis, University of Texas-Pan American). ScholarWorks @ UTRGV. Retrieved from [Link]

  • Airgas. (2017). Safety Data Sheet: Propionitrile. Retrieved from [Link]

  • Research Safety. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Retrieved from [Link]

  • Tanii, H., & Hashimoto, K. (1984). Studies on the mechanism of acute toxicity of nitriles in mice. Archives of toxicology, 55(1), 47–54. [Link]

  • Farooqui, M. Y., & Mumtaz, M. M. (1991). Toxicology of methacrylonitrile. Toxicology, 65(3), 239–250. [Link]

  • Agency for Toxic Substances and Disease Registry. (2002). Toxicological Profile for Acrylonitrile. In NCBI Bookshelf. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2011). Provisional Peer-Reviewed Toxicity Values for 3-(N,N-Dimethylamino)propionitrile. Retrieved from [Link]

  • Ahmed, A. E., & Farooqui, M. Y. (1982). Comparative toxicities of aliphatic nitriles. Toxicology letters, 12(2-3), 157–163. [Link]

  • National Research Council (US) Committee on Acute Exposure Guideline Levels. (2012). Aliphatic Nitriles. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 12. National Academies Press (US). Retrieved from [Link]

Sources

Toxicity data for 2-(Methylamino)propanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Topic: A Comprehensive Toxicological Profile of 2-(Methylamino)propanenitrile

Audience: Researchers, scientists, and drug development professionals.

Introduction and Scope

This compound (CAS RN: 16752-54-8; Molecular Formula: C₄H₈N₂) is an aliphatic nitrile whose toxicological profile is not extensively documented in publicly accessible literature.[1][2] Given the widespread use of nitrile-containing compounds in chemical synthesis and pharmaceutical development, a thorough understanding of their potential toxicity is paramount for risk assessment and safe handling. This technical guide synthesizes available data on closely related analogues, outlines the primary mechanisms of nitrile toxicity, and provides a framework of established methodologies for a comprehensive toxicological evaluation.

As Senior Application Scientists, our objective is not merely to present data but to provide a logical, mechanistically grounded guide for professionals in the field. This document will delve into the anticipated metabolic fate of this compound, its potential for acute and chronic toxicity, genotoxicity, and reproductive effects. We will detail the rationale behind specific experimental designs, grounding our recommendations in internationally recognized protocols such as the OECD Guidelines for the Testing of Chemicals.[3]

The Core Mechanism of Aliphatic Nitrile Toxicity: Metabolic Cyanide Liberation

The principal toxicological concern for most simple aliphatic nitriles is their potential to undergo metabolic conversion to hydrogen cyanide.[4][5][6] This bioactivation is a critical concept, as the parent nitrile compound may exhibit low intrinsic reactivity, while its metabolites are potent cellular toxins.

2.1 The Bioactivation Pathway

The primary mechanism involves the cytochrome P450 (CYP450) mixed-function oxidase system, predominantly in the liver.[4] The process proceeds as follows:

  • α-Carbon Hydroxylation: The CYP450 enzymes catalyze the oxidation (hydroxylation) of the carbon atom alpha to the nitrile group.

  • Cyanohydrin Formation: This hydroxylation results in the formation of an unstable cyanohydrin intermediate.

  • Spontaneous Decomposition: The cyanohydrin rapidly and spontaneously decomposes, releasing a cyanide ion (CN⁻) and an aldehyde or ketone.

This liberated cyanide is the ultimate toxicant, exerting its effect by potently inhibiting cytochrome c oxidase, the terminal enzyme in the mitochondrial electron transport chain. This blockade of cellular respiration leads to cytotoxic hypoxia and, in severe cases, rapid systemic failure.[4]

G cluster_0 Hepatic Metabolism (CYP450) cluster_1 Systemic Toxicity Nit This compound Hydroxylation α-Carbon Hydroxylation Nit->Hydroxylation Cyanohydrin Unstable Cyanohydrin Intermediate Hydroxylation->Cyanohydrin Decomposition Spontaneous Decomposition Cyanohydrin->Decomposition Products Aldehyde + Cyanide Ion (CN⁻) Decomposition->Products CytC Cytochrome C Oxidase (Mitochondria) Products->CytC Inhibits Inhibition Inhibition of Cellular Respiration CytC->Inhibition

Fig 1. Metabolic activation pathway of aliphatic nitriles.

Acute Toxicity Profile

While specific empirical data for this compound is scarce, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides hazard statements based on available information and structural alerts.

GHS Hazard Classification for this compound: [1]

  • Oral: Harmful or Toxic if swallowed.

  • Dermal: Harmful in contact with skin.

  • Skin: Causes skin irritation.

  • Eye: Causes serious eye damage or irritation.

  • Physical: Flammable liquid and vapor.

These classifications strongly suggest that the compound is readily absorbed and capable of causing significant systemic toxicity. For context, we can examine data from a closely related structural isomer, 3-(Methylamino)propionitrile.

Table 1: Acute Toxicity Data for a Structural Isomer

Compound Test Species Route Value Reference

| 3-(Methylamino)propionitrile | LD₅₀ | Rat | Oral | 2260 mg/kg | TCI Safety Data Sheet[7] |

Disclaimer: This data is for a related compound and should be used for contextual purposes only. Empirical testing of this compound is required for definitive assessment.

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD TG 425)

The Up-and-Down Procedure (UDP) is a preferred method for determining acute oral toxicity as it significantly reduces the number of animals required while still providing a statistically robust point estimate of the LD₅₀.[8]

Causality of Experimental Choice: The UDP is selected over traditional fixed-dose methods (like the former TG 401) to adhere to the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing). Its sequential dosing approach allows for an efficient estimation of the LD₅₀ with as few animals as possible.[8]

Methodology:

  • Animal Selection: Use a single sex (typically female rodents, as they are often slightly more sensitive) to minimize variability.

  • Initial Dosing: Administer a starting dose to one animal. The starting dose is selected based on available information from structurally related compounds, aiming to be near the estimated LD₅₀. A default starting dose of 175 mg/kg is often used in the absence of prior data.

  • Sequential Dosing Logic:

    • If the animal survives, the next animal is dosed at a lower level (e.g., by a factor of 3.2).

    • If the animal dies, the next animal is dosed at a higher level.

  • Observation Period: Animals are observed for up to 14 days for signs of toxicity and mortality.[8]

  • Endpoint: The test is stopped after specific criteria are met (e.g., a certain number of reversals in outcome), and the LD₅₀ is calculated using Maximum Likelihood Estimation.

Fig 2. Workflow for the OECD TG 425 Up-and-Down Procedure.

Genotoxicity and Mutagenicity

The assessment of genotoxic potential is a critical component of any toxicological profile. For nitrile compounds, this is particularly relevant. While some nitriles have tested negative for mutagenicity, others have shown positive results in in vitro assays, although these findings are not always replicated in subsequent in vivo studies.[9][10] This discrepancy underscores the importance of a testing battery that includes both bacterial and mammalian cell systems, with and without metabolic activation.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test, OECD TG 471)

The Ames test is a rapid and widely used biological assay to assess the mutagenic potential of chemical compounds by measuring their ability to induce reverse mutations in histidine-requiring (his-) strains of Salmonella typhimurium.[11][12][13]

Causality of Experimental Choice: This test is a cornerstone of genotoxicity screening because it is rapid, inexpensive, and has high predictive value for rodent carcinogens.[13] The inclusion of a mammalian liver homogenate (S9 fraction) mimics metabolic activation, allowing for the detection of pro-mutagens that require enzymatic conversion to become mutagenic, a key consideration for nitriles.[12][14]

Methodology:

  • Strain Selection: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and potentially E. coli strains (e.g., WP2 uvrA) that detect different types of mutations (frameshift vs. base-pair substitution).[14]

  • Metabolic Activation: Prepare two sets of experiments for each strain: one with and one without the S9 liver fraction. The S9 mix contains the necessary enzymes (like CYP450s) and cofactors for metabolic activation.[12]

  • Exposure (Plate Incorporation Method):

    • To molten top agar, add the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.[14]

    • Pour this mixture onto a minimal glucose agar plate, which lacks histidine.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[14]

  • Scoring and Interpretation:

    • Only bacteria that undergo a reverse mutation to a his+ state can synthesize their own histidine and form visible colonies.

    • Count the number of revertant colonies on each plate.

    • A substance is considered mutagenic if it produces a dose-dependent increase in revertant colonies that is also biologically significant (e.g., a doubling or more over the negative control).[15]

AmesTest cluster_prep Preparation cluster_exp Exposure & Incubation cluster_analysis Analysis Bacteria Salmonella his- Strains (e.g., TA98, TA100) Mix_S9 Mix: Bacteria + Compound + S9 Bacteria->Mix_S9 Mix_NoS9 Mix: Bacteria + Compound + Buffer Bacteria->Mix_NoS9 TestCompound Test Compound (Varying Concentrations) TestCompound->Mix_S9 TestCompound->Mix_NoS9 S9 S9 Liver Extract (For Metabolic Activation) S9->Mix_S9 Buffer Phosphate Buffer (No Activation Control) Buffer->Mix_NoS9 Plate_S9 Plate on Histidine-Free Media Mix_S9->Plate_S9 Plate_NoS9 Plate on Histidine-Free Media Mix_NoS9->Plate_NoS9 Incubate Incubate at 37°C (48-72 hours) Plate_S9->Incubate Plate_NoS9->Incubate Count Count Revertant Colonies Incubate->Count Result Mutagenic if Dose-Dependent Increase in Colonies Count->Result

Fig 3. Experimental workflow for the Ames Test.

Carcinogenicity Assessment

There is no specific data on the carcinogenic potential of this compound. However, the structural relationship to known carcinogens, such as the unsaturated nitrile acrylonitrile, warrants careful consideration. Acrylonitrile is recognized as a multisite carcinogen in rodents.[16] Therefore, in the absence of data, a conservative approach would assume that long-term exposure could pose a carcinogenic risk, pending empirical investigation.

A standard carcinogenicity bioassay, following guidelines such as OECD TG 451 or 453, would be required for a definitive assessment.[17] Such studies involve chronic (e.g., 2-year) exposure in two rodent species to identify any increase in tumor incidence.

Reproductive and Developmental Toxicity

Data on the reproductive and developmental toxicity of this compound are not available. For related compounds, studies have indicated that developmental effects such as post-implantation loss may occur, but often at dose levels that also induce significant maternal toxicity.[18][19]

A key principle in this area of toxicology is to differentiate between direct developmental toxicity and effects that are secondary to maternal illness. A compound is considered a primary developmental toxicant only if it causes adverse effects on the fetus at dose levels that are not toxic to the mother. Standard screening studies, such as the Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test (OECD TG 422), are designed to evaluate these endpoints concurrently.[3]

Data Summary and Forward Outlook

The toxicological profile of this compound is largely uncharacterized. Based on its chemical structure and data from related aliphatic nitriles, a profile of moderate to high acute toxicity, mediated by metabolic cyanide release, can be anticipated. The potential for genotoxicity exists and requires a comprehensive testing battery to elucidate.

Table 2: Summary of Toxicological Profile for this compound

Toxicological Endpoint Finding / Anticipated Profile Data Status Recommended Action
Mechanism of Toxicity Likely involves metabolic liberation of cyanide via CYP450 enzymes, inhibiting cellular respiration. Inferred Confirm via in vitro metabolism studies.
Acute Toxicity GHS classified as harmful/toxic via oral and dermal routes; skin/eye irritant.[1] Preliminary Conduct definitive acute toxicity studies (e.g., OECD TG 425).
Genotoxicity Unknown. Potential for mutagenicity exists. Data Gap Perform a standard test battery, starting with the Ames Test (OECD TG 471).
Carcinogenicity Unknown. A related compound (acrylonitrile) is a known carcinogen.[16] Data Gap Long-term bioassay (OECD TG 451) needed for definitive assessment.

| Reproductive Toxicity | Unknown. | Data Gap | Screen using a combined repeated dose/reproductive toxicity study (OECD TG 422). |

While this guide provides a robust framework for understanding and assessing the toxicity of this compound, it also highlights significant data gaps. The primary recommendation for any organization handling or developing this compound is to undertake empirical toxicological studies following established international guidelines. The protocols and mechanistic insights provided herein should serve as a foundation for designing a scientifically sound and ethically responsible testing strategy.

References

  • Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. Wikipedia. [Link]

  • Organisation for Economic Co-operation and Development. (n.d.). OECD Guidelines for the Testing of Chemicals. OECD. [Link]

  • Microbe Online. (2022). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Microbe Online. [Link]

  • Kaur, S., et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2779. [Link]

  • Charles River Laboratories. (n.d.). Ames Test. Charles River. [Link]

  • University of Wisconsin-Madison. (n.d.). The Ames Test. [Link]

  • MedBound Hub. (2025). Key OECD Guidelines for Testing Chemicals. MedBound Hub. [Link]

  • Api, A. M., et al. (2013). Evaluation of genotoxicity of nitrile fragrance ingredients using in vitro and in vivo assays. Food and Chemical Toxicology, 57, 17-23. [Link]

  • National Toxicology Program. (n.d.). OECD Test Guideline 425: Acute Oral Toxicity: Up-and-Down Procedure. NTP. [Link]

  • National Toxicology Program. (2001). OECD Guideline for Testing of Chemicals 423: Acute Oral Toxicity – Acute Toxic Class Method. NTP. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). Propanenitrile, 3-(methylamino)-. PubChem. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Propanenitrile, 2-(methylamino)-. Substance Registry Services. [Link]

  • National Center for Biotechnology Information. (n.d.). Aliphatic Nitriles. Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 12. [Link]

  • Lin, M. H., et al. (2009). Comparative investigations of genotoxic activity of five nitriles in the comet assay and the Ames test. Journal of Hazardous Materials, 172(2-3), 1011-1016. [Link]

  • ResearchGate. (2010). On the Mechanism of Nitriles Toxicity. [Link]

  • Li, R., et al. (2023). Developmental and reproductive toxicity hazard characterization of 2-amino-2-methyl-1-propanol (AMP). Journal of Applied Toxicology, 43(12), 1785-1800. [Link]

  • ResearchGate. (2023). Developmental and reproductive toxicity hazard characterization of 2-amino-2-methyl-1-propanol (AMP). [Link]

  • National Center for Biotechnology Information. (n.d.). Propionitrile. PubChem. [Link]

  • Ghanayem, B. I., et al. (2002). Acrylonitrile is a multisite carcinogen in male and female B6C3F1 mice. Toxicological Sciences, 68(1), 59-68. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Strecker Synthesis of 2-(Methylamino)propanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This comprehensive guide provides a detailed exploration of the Strecker synthesis for the preparation of 2-(Methylamino)propanenitrile, a valuable building block in organic synthesis and medicinal chemistry. This document moves beyond a simple recitation of steps to offer in-depth technical insights, explaining the rationale behind procedural choices and grounding the protocol in established chemical principles.

Introduction: The Significance of the Strecker Synthesis and this compound

The Strecker synthesis, first reported by Adolph Strecker in 1850, is a cornerstone of amino acid and aminonitrile synthesis.[1] It is a versatile three-component reaction involving an aldehyde, an amine, and a cyanide source to produce an α-aminonitrile.[1][2][3] This reaction is notable for its atom economy and the ability to introduce structural diversity. The resulting α-aminonitriles are stable intermediates that can be further elaborated, most commonly through hydrolysis to the corresponding α-amino acids.

The target molecule of this guide, this compound, is a key intermediate in the synthesis of various pharmaceuticals and other biologically active compounds. Its structure, featuring a nitrile group and a secondary amine, allows for a wide range of subsequent chemical transformations.

Mechanistic Insights: A Step-by-Step Elucidation

The Strecker synthesis of this compound from acetaldehyde, methylamine, and a cyanide source proceeds through two key stages: the formation of an iminium ion followed by nucleophilic attack by the cyanide ion.[1][2][3]

Stage 1: Iminium Ion Formation

The reaction is typically initiated by the nucleophilic attack of methylamine on the carbonyl carbon of acetaldehyde. This is often catalyzed by a mild acid. Following a series of proton transfers, a water molecule is eliminated, leading to the formation of a reactive N-methyl-ethaniminium ion.

Stage 2: Nucleophilic Addition of Cyanide

The highly nucleophilic cyanide ion then attacks the electrophilic carbon of the iminium ion. This step forms the stable α-aminonitrile, this compound.

To visualize this process, the following diagram illustrates the reaction mechanism:

Strecker_Mechanism acetaldehyde Acetaldehyde hemiaminal Hemiaminal Intermediate acetaldehyde->hemiaminal + Methylamine methylamine Methylamine methylamine->hemiaminal cyanide Cyanide (CN⁻) product This compound cyanide->product iminium N-Methyl-ethaniminium Ion hemiaminal->iminium - H₂O iminium->product + CN⁻

Caption: Reaction mechanism for the Strecker synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure adapted from general methods for the Strecker synthesis.[2][3] Researchers should optimize conditions based on their specific laboratory setup and analytical capabilities.

3.1. Reagents and Materials

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityNotes
Acetaldehyde75-07-044.054.41 g (0.1 mol)Highly flammable, handle in a fume hood.
Methylamine (40% in H₂O)74-89-531.067.76 g (0.1 mol)Corrosive and flammable.
Sodium Cyanide (NaCN)143-33-949.014.90 g (0.1 mol)EXTREMELY TOXIC. Handle with extreme caution.
Glacial Acetic Acid64-19-760.056.01 g (0.1 mol)Corrosive.
Methanol67-56-132.04100 mLFlammable.
Diethyl Ether60-29-774.12As neededHighly flammable.
Saturated Sodium Bicarbonate Solution--As neededFor work-up.
Anhydrous Magnesium Sulfate7487-88-9120.37As neededFor drying.

3.2. Equipment

  • 250 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Heating mantle

  • Standard laboratory glassware

  • Rotary evaporator

  • Personal Protective Equipment (PPE): Chemical resistant gloves, safety goggles, face shield, lab coat.

3.3. Step-by-Step Procedure

  • Reaction Setup: In a well-ventilated fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel.

  • Initial Mixture: To the flask, add methylamine solution (7.76 g, 0.1 mol) and methanol (50 mL). Begin stirring and cool the mixture in an ice bath to 0-5 °C.

  • Addition of Acetaldehyde: Slowly add acetaldehyde (4.41 g, 0.1 mol) to the stirred solution over 30 minutes, maintaining the temperature below 10 °C.

  • Formation of the Imine: Allow the mixture to stir at 0-5 °C for an additional hour to facilitate the formation of the imine.

  • Preparation of Cyanide Solution: In a separate beaker, carefully dissolve sodium cyanide (4.90 g, 0.1 mol) in 20 mL of water. Caution: Sodium cyanide is highly toxic. Wear appropriate PPE and handle with extreme care.

  • Addition of Cyanide: Slowly add the sodium cyanide solution to the reaction mixture over 30 minutes, keeping the temperature below 10 °C.

  • Acidification: Following the cyanide addition, slowly add glacial acetic acid (6.01 g, 0.1 mol) to the reaction mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-18 hours.

  • Work-up:

    • Quench the reaction by slowly adding 50 mL of a saturated sodium bicarbonate solution to neutralize the acetic acid.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Methylamine and Methanol B Cool to 0-5 °C A->B C Add Acetaldehyde B->C D Stir for 1 hour C->D E Add Sodium Cyanide Solution D->E F Add Acetic Acid E->F G Stir at Room Temperature F->G H Quench with NaHCO₃ G->H I Extract with Diethyl Ether H->I J Dry and Concentrate I->J K Vacuum Distillation J->K

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions: A Critical Overview

The Strecker synthesis involves the use of highly hazardous materials, and strict adherence to safety protocols is paramount.

  • Cyanide Handling: Sodium cyanide is a potent poison. Always handle it in a designated area within a certified chemical fume hood.[4] Wear double gloves, a lab coat, and chemical splash goggles with a face shield.[4] Be aware of the risk of generating highly toxic hydrogen cyanide (HCN) gas upon contact with acids.[4]

  • Acetaldehyde: Acetaldehyde is extremely flammable and a potential carcinogen. It should be handled in a fume hood away from ignition sources.

  • Methylamine: Methylamine is a corrosive and flammable gas/liquid. Handle with appropriate care to avoid inhalation and skin contact.

  • Waste Disposal: All cyanide-containing waste must be quenched and disposed of as hazardous waste according to institutional and regulatory guidelines.[1] Do not mix cyanide waste with acidic waste streams.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

PropertyValue
Molecular Formula C₄H₈N₂
Molecular Weight 84.12 g/mol [5]
Appearance Colorless to pale yellow liquid
Boiling Point (Predicted) ~150-160 °C at 760 mmHg

5.1. Spectroscopic Data (Predicted)

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 3.5-3.7 (q, 1H, -CH(CN)-)

    • δ 2.4 (s, 3H, -NHCH₃)

    • δ 1.4 (d, 3H, -CH(CH₃)-)

    • δ 1.2-1.5 (br s, 1H, -NH-)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 120-122 (-CN)

    • δ 45-50 (-CH(CN)-)

    • δ 30-35 (-NHCH₃)

    • δ 18-22 (-CH(CH₃)-)

  • IR (neat, cm⁻¹):

    • ~3300 (N-H stretch)

    • ~2240 (C≡N stretch)

    • ~2950-2800 (C-H stretch)

  • Mass Spectrometry (EI):

    • m/z 84 (M⁺)

    • m/z 69 (M⁺ - CH₃)

    • m/z 57 (M⁺ - HCN)

Conclusion

The Strecker synthesis provides an efficient and versatile route to this compound. By understanding the underlying mechanism and adhering to strict safety protocols, researchers can successfully synthesize this valuable intermediate for further applications in drug discovery and development. The provided protocol serves as a robust starting point for laboratory synthesis, with the understanding that optimization may be necessary to achieve desired yields and purity.

References

  • Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Research Council. [Link]

  • Organic Syntheses. (n.d.). Strecker Synthesis of Alanine. [Link]

  • Master Organic Chemistry. (2023). Strecker Synthesis. [Link]

  • PubChem. (n.d.). Acetaldehyde. [Link]

  • PubChem. (n.d.). This compound. [Link]

Sources

Application Notes & Protocols: Asymmetric Synthesis of Chiral α-Aminonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Chiral α-Aminonitriles in Modern Chemistry

Chiral α-aminonitriles are indispensable building blocks in synthetic chemistry, serving as direct precursors to enantiomerically pure α-amino acids, vicinal diamines, and other nitrogen-containing compounds of significant biological and pharmaceutical value.[1][2][3] Their structural motif is present in numerous bioactive molecules and approved pharmaceuticals, including the antiviral agent Nirmatrelvir.[4] The importance of chirality in drug design is well-established; enantiomers of a chiral drug can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles.[5][6][7][8] Consequently, the development of efficient and highly selective methods to access single-enantiomer α-aminonitriles is a paramount objective for researchers in academia and the pharmaceutical industry.[5][9]

This guide provides an in-depth exploration of the primary strategies for the asymmetric synthesis of these valuable intermediates. We will move beyond a simple recitation of procedures to dissect the underlying mechanistic principles that govern stereochemical control. The focus will be on robust and scalable methodologies, including the use of chiral auxiliaries and the deployment of sophisticated organocatalytic systems in the asymmetric Strecker reaction.

I. The Asymmetric Strecker Reaction: A Cornerstone Methodology

The Strecker synthesis, first reported in 1850, is a classic three-component reaction between an aldehyde (or ketone), an amine, and a cyanide source to produce an α-aminonitrile.[10][11] While fundamentally powerful, the classical reaction using achiral reagents yields a racemic mixture, necessitating downstream resolution. Modern asymmetric variants circumvent this limitation by introducing stereochemical information during the crucial C-C bond-forming step—the nucleophilic addition of cyanide to an imine intermediate. This is primarily achieved in two ways: through stoichiometric chiral auxiliaries or via substoichiometric chiral catalysts.

A. Diastereoselective Control: The Chiral Auxiliary Approach

The use of a chiral auxiliary is a robust and often high-yielding strategy. In this approach, an enantiomerically pure amine condenses with an achiral aldehyde to form a chiral imine. The inherent chirality of the auxiliary group directs the incoming cyanide nucleophile to one of the two faces of the imine, leading to the formation of one diastereomer in excess.

Causality of Stereocontrol: The auxiliary, typically a bulky chiral amine like (R)-phenylglycine amide or (S)-1-(4-methoxyphenyl)ethylamine, creates a sterically biased environment.[12][13] It shields one face of the C=N double bond, forcing the cyanide to attack from the less hindered face. The resulting diastereomeric aminonitriles can often be separated by crystallization or chromatography, and subsequent cleavage of the auxiliary group yields the desired enantiopure aminonitrile.[12]

G cluster_0 Chiral Auxiliary Controlled Strecker Reaction Aldehyde Achiral Aldehyde (R¹CHO) Imine Chiral Imine Intermediate Aldehyde->Imine + R*-NH₂ - H₂O Auxiliary Chiral Amine Auxiliary (R*-NH₂) Auxiliary->Imine Diastereomers Diastereomeric α-Aminonitriles (Major + Minor) Imine->Diastereomers + CN⁻ Cyanide Cyanide Source (e.g., NaCN) Cyanide->Diastereomers Separation Separation (Crystallization/Chromatography) Diastereomers->Separation Cleavage Auxiliary Cleavage Separation->Cleavage Major Diastereomer Product Enantiopure α-Aminonitrile Cleavage->Product

Caption: Workflow for Chiral Auxiliary-Mediated Asymmetric Strecker Synthesis.

Protocol 1: Diastereoselective Strecker Synthesis using (S)-1-(4-methoxyphenyl)ethylamine [12]

This protocol is adapted from a procedure for the synthesis of α-arylglycines.

  • Step 1: Reaction Setup

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add methanol (25 mL).

    • Add (S)-1-(4-methoxyphenyl)ethylamine (1.51 g, 10 mmol, 1.0 equiv.).

    • Add the desired aryl aldehyde (e.g., p-tolualdehyde, 1.20 g, 10 mmol, 1.0 equiv.).

    • Stir the solution at room temperature for 30 minutes to facilitate imine formation.

  • Step 2: Cyanide Addition

    • In a separate beaker, dissolve sodium cyanide (NaCN) (0.59 g, 12 mmol, 1.2 equiv.) in water (5 mL). Caution: NaCN is highly toxic. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

    • Cool the reaction flask to 0 °C in an ice bath.

    • Slowly add the aqueous NaCN solution to the reaction mixture dropwise over 15 minutes.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 16-24 hours.

  • Step 3: Product Isolation and Purification (Self-Validation)

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

    • Upon completion, a precipitate of the product aminonitrile often forms. If not, add water (20 mL) to induce precipitation.

    • Collect the solid product by vacuum filtration and wash the filter cake with cold water (2 x 10 mL) and then cold diethyl ether (2 x 10 mL).

    • The crude product is a mixture of diastereomers. The diastereomeric ratio (dr) can be determined by ¹H NMR analysis of the crude material.

    • Purify the major diastereomer by fractional recrystallization from a suitable solvent system (e.g., diethyl ether/methanolic HCl) to obtain the product in high diastereomeric purity (>95% de).[12]

  • Step 4: Auxiliary Cleavage

    • The purified (S,S)-α-aminonitrile is then hydrolyzed and the auxiliary removed by heating in 6 M aqueous HCl at reflux. This step concomitantly converts the nitrile to a carboxylic acid, yielding the final enantiopure (S)-α-arylglycine.[12]

B. Enantioselective Control: The Chiral Catalyst Revolution

The development of catalytic asymmetric Strecker reactions represents a significant advance, offering a more atom-economical approach by using only a small amount of a chiral entity to generate large quantities of enantiomerically enriched product.[11][14] Organocatalysis has emerged as a particularly powerful platform, with chiral thiourea and amido-thiourea derivatives demonstrating exceptional efficacy.[1][2][14]

Causality of Stereocontrol: Chiral thiourea catalysts operate through a mechanism of dual hydrogen bonding.[1][15] The thiourea moiety activates the achiral imine substrate by forming two hydrogen bonds with the imine nitrogen, rendering the imine carbon more electrophilic. Simultaneously, another functional group on the catalyst (e.g., an amide or tertiary amine) can interact with the cyanide source (often HCN, generated in situ). This organized, chiral transition state assembly positions the cyanide for a stereoselective attack on one specific face of the activated imine.[15][16]

G cluster_0 Catalytic Cycle of a Thiourea Organocatalyst CAT Chiral Thiourea Catalyst TS [Catalyst-Imine-HCN] Chiral Transition State CAT->TS + Imine + HCN Imine Achiral Imine Imine->TS HCN HCN HCN->TS Product_CAT Catalyst-Product Complex TS->Product_CAT C-C Bond Formation Product_CAT->CAT Product Release Product Chiral α-Aminonitrile Product_CAT->Product

Caption: Organocatalytic Cycle for Asymmetric Imine Hydrocyanation.

II. Scalable and Safe Protocols: Amido-Thiourea Catalysis

For large-scale synthesis, safety and cost are paramount. While early protocols often relied on hazardous cyanide sources like trimethylsilyl cyanide (TMSCN) or HCN gas at cryogenic temperatures, recent advancements have enabled the use of inexpensive, safer, and easily handled cyanide salts like potassium cyanide (KCN) in aqueous or biphasic systems.[14] This has been made possible by the development of robust catalysts that are not sensitive to water.

Protocol 2: Scalable Amido-Thiourea Catalyzed Asymmetric Strecker Synthesis [14]

This protocol is adapted from Jacobsen and co-workers for the synthesis of non-proteinogenic amino acids and is designed for preparative scale (>1 gram).

  • Step 1: Catalyst and Reagent Preparation

    • In a 250 mL jacketed reactor equipped with an overhead stirrer and a temperature probe, add the chiral amido-thiourea catalyst (e.g., catalyst 4e from the reference, 0.5 mol%).

    • Add the aldimine substrate (e.g., N-benzylidene-4-methylaniline, 50 mmol, 1.0 equiv.).

    • Add toluene (100 mL) as the solvent.

  • Step 2: Reaction Execution

    • Cool the reactor to 0 °C using a circulating bath.

    • In a separate flask, prepare a solution of potassium cyanide (KCN) (6.51 g, 100 mmol, 2.0 equiv.) in water (9 mL, 500 mmol, 10 equiv.). Caution: KCN is highly toxic. Handle with extreme care in a well-ventilated fume hood using appropriate PPE.

    • Add acetic acid (3.43 mL, 60 mmol, 1.2 equiv.) to the stirred reaction mixture, followed immediately by the aqueous KCN solution. The acetic acid reacts with KCN to generate HCN in situ.

    • Stir the biphasic mixture vigorously at 0 °C.

  • Step 3: Reaction Monitoring and Work-up (Self-Validation)

    • Monitor the reaction progress by taking small aliquots from the organic layer and analyzing by chiral High-Performance Liquid Chromatography (HPLC) to determine both conversion and enantiomeric excess (ee).

    • The reaction is typically complete within 4-8 hours.

    • Upon completion, carefully quench the reaction by adding an aqueous solution of sodium hypochlorite (bleach) to oxidize any residual cyanide.

    • Separate the organic layer. Extract the aqueous layer with toluene (2 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude α-aminonitrile.

  • Step 4: Purification and Characterization

    • Purify the crude product by silica gel chromatography or recrystallization.

    • Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

    • Verify the final enantiomeric excess of the purified material using the established chiral HPLC method. High ee values (often >95%) are expected with this protocol.[14]

ParameterConditionRationale
Catalyst Chiral Amido-ThioureaProvides high enantioselectivity via dual H-bonding activation. Robust and water-tolerant.[14][15]
Catalyst Loading 0.5 mol%Low loading demonstrates high catalyst efficiency, making the process cost-effective and scalable.[14]
Cyanide Source KCN / Acetic AcidInexpensive, solid, and safer to handle than HCN gas or TMSCN. Generates HCN in situ.[14]
Solvent System Toluene / Water (Biphasic)Toluene solubilizes the substrate and catalyst, while the aqueous phase contains the cyanide salt.[14]
Temperature 0 °CBalances reaction rate with enantioselectivity. Lower temperatures often improve selectivity.
Typical Yield 85-98%High yields are characteristic of this optimized and robust protocol.
Typical ee 95-99%Demonstrates the excellent stereochemical control exerted by the catalyst.

III. Conclusion and Future Outlook

The asymmetric synthesis of chiral α-aminonitriles has evolved from classical stoichiometric methods to highly efficient and scalable catalytic processes. Organocatalysis, particularly with thiourea-based systems, has proven to be a powerful strategy, enabling the synthesis of a wide array of enantiopure aminonitriles with excellent yields and selectivities under practical and increasingly safe conditions.[1][2] These methods provide reliable access to key chiral building blocks, directly supporting the development of new therapeutics and advanced materials.[3][9] Future research will likely focus on the development of catalysts with even higher turnover numbers, broader substrate scope, and greater sustainability, further solidifying the role of asymmetric catalysis in modern chemical synthesis.[1]

References

  • Title: Organocatalytic Synthesis of α-Aminonitriles: A Review Source: MDPI URL: [Link]

  • Title: The Strecker Synthesis of Amino Acids Source: Master Organic Chemistry URL: [Link]

  • Title: Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids Source: PMC - NIH URL: [Link]

  • Title: Role of Chirality in Drugs Source: Juniper Publishers URL: [Link]

  • Title: Strecker amino acid synthesis Source: Wikipedia URL: [Link]

  • Title: Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile Source: Journal of the American Chemical Society URL: [Link]

  • Title: Asymmetric Strecker Synthesis of α-Arylglycines Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Catalytic Asymmetric Synthesis of Chiral α,α-Dialkyl Aminonitriles via Reaction of Cyanoketimines Source: Journal of the American Chemical Society URL: [Link]

  • Title: Organocatalytic Synthesis of α-Aminonitriles: A Review Source: ResearchGate URL: [Link]

  • Title: Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development Source: Pharma Group URL: [Link]

  • Title: Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Enantioselective Synthesis of α-Amino Nitriles from N-Benzhydryl Imines and HCN with a Chiral Bicyclic Guanidine as Catalyst Source: Organic Letters - ACS Publications URL: [Link]

  • Title: The Significance of Chirality in Drug Design and Development Source: PMC - PubMed Central URL: [Link]

  • Title: Mechanism of Amido-Thiourea Catalyzed Enantioselective Imine Hydrocyanation: Transition State Stabilization via Multiple Non-Covalent Interactions Source: Journal of the American Chemical Society URL: [Link]

  • Title: Catalytic Asymmetric Synthesis of Chiral α,α-Dialkyl Aminonitriles via Reaction of Cyanoketimines Source: Journal of the American Chemical Society URL: [Link]

  • Title: Mechanism of Amido-Thiourea Catalyzed Enantioselective Imine Hydrocyanation: Transition State Stabilization via Multiple Non-Covalent Interactions Source: NIH URL: [Link]

  • Title: New class of chiral molecules offers strong stability for drug development Source: Technology Networks URL: [Link]

  • Title: The Role of Chiral Amines in Modern Pharmaceutical Synthesis Source: INNO PHARMCHEM URL: [Link]

  • Title: Enantioselective organocatalytic strategies to access noncanonical α-amino acids Source: Chemical Science (RSC Publishing) URL: [Link]

Sources

Application Notes & Protocols: 2-(Methylamino)propanenitrile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Role of 2-(Methylamino)propanenitrile

This compound, also known as N-methyl-α-alaninonitrile, is a valuable and versatile precursor in the field of organic synthesis. Its bifunctional nature, possessing both a secondary amine and a nitrile group, allows for a diverse range of chemical transformations. This makes it a key building block in the synthesis of various nitrogen-containing heterocyclic compounds, substituted diamines, and chiral ligands, which are of significant interest in medicinal chemistry and materials science. The incorporation of the N-methyl group, in particular, can enhance the metabolic stability and membrane permeability of target molecules, making it a desirable feature in drug design.[1][2] This guide provides a comprehensive overview of the applications of this compound, detailing its properties, key synthetic transformations, and step-by-step protocols for its use.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safety hazards of this compound is paramount for its safe handling and successful application in any synthetic protocol.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem[3]
CAS Number 16752-54-8PubChem[3]
Molecular Formula C4H8N2PubChem[3]
Molecular Weight 84.12 g/mol PubChem[3]
Appearance Colorless to very pale yellow liquidTCI Chemicals[4]
Boiling Point 81°C / 3.2kPaTCI Chemicals[4]
Density Data not readily available

Safety and Handling:

This compound is classified as a flammable liquid and is harmful if swallowed or in contact with skin.[3][4] It can cause skin and serious eye irritation.[3][4] Therefore, it is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4] All personnel should be familiar with the material's Safety Data Sheet (SDS) before commencing any experimental work.[4][5]

Core Synthetic Applications

The reactivity of this compound stems from the distinct functionalities of the secondary amine and the nitrile group. This allows for a modular approach to the synthesis of more complex molecules.

Reductive Amination and Diamine Synthesis

The nitrile group can be readily reduced to a primary amine, yielding N1-methylpropane-1,2-diamine. This transformation is typically achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. The resulting diamine is a valuable building block for the synthesis of ligands, polymers, and pharmaceuticals.

Workflow for the Synthesis of N1-Methylpropane-1,2-diamine:

G cluster_0 Synthesis of N1-Methylpropane-1,2-diamine A This compound B Reduction of Nitrile A->B LiAlH4 in THF or H2/Pd-C C N1-Methylpropane-1,2-diamine B->C Formation of Primary Amine D Work-up and Purification C->D Quenching, Extraction, Distillation G cluster_1 N-Alkylation of this compound E This compound F Deprotonation E->F Base (e.g., NaH) G Nucleophilic Attack F->G Alk_yl Halide (R-X) H N,N-Dialkyl-2-aminopropanenitrile G->H

Caption: General workflow for N-alkylation reactions.

Detailed Experimental Protocols

The following protocols are provided as a guide for researchers. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.

Protocol 1: Synthesis of N-Methyl-L-alanine from L-alanine (Illustrative Precursor Synthesis)

While this guide focuses on the applications of this compound, understanding its synthesis provides valuable context. A common route to related N-methylated amino acids involves the direct methylation of a protected amino acid. [1] Step 1: Synthesis of N-Benzyloxycarbonyl-L-alanine (Z-L-Ala)

  • Dissolve L-alanine (1.0 eq) in a 2 M sodium hydroxide solution and cool the mixture to 0 °C in an ice bath. [1]2. Concurrently add benzyl chloroformate (Cbz-Cl, 1.1 eq) and 2 M sodium hydroxide solution dropwise over 1-2 hours, maintaining the pH between 9 and 10. [1]3. After the addition is complete, continue stirring at room temperature for an additional 2-3 hours. [1]4. Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate. [1]5. Acidify the aqueous layer to a pH of 2 with cold 1 M hydrochloric acid, which will cause the product to precipitate. [1]6. Filter the white precipitate, wash it with cold water, and dry it under a vacuum to yield N-Benzyloxycarbonyl-L-alanine. [1] Step 2: N-Methylation of N-Benzyloxycarbonyl-L-alanine

  • Suspend N-Benzyloxycarbonyl-L-alanine (1.0 eq) in anhydrous tetrahydrofuran (THF). [1]2. Under an inert atmosphere, add sodium hydride (NaH, 2.2 eq) portion-wise at 0 °C. [1]3. Allow the mixture to stir at room temperature for 1 hour. [1]4. Add methyl iodide and continue stirring to complete the methylation.

Note: This is an illustrative example for a related compound. The direct synthesis of this compound can be achieved through various routes, including the Strecker synthesis from acetaldehyde, methylamine, and hydrogen cyanide.

Protocol 2: Reduction of this compound to N1-Methylpropane-1,2-diamine

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous tetrahydrofuran (THF)

  • Dry diethyl ether

  • Sodium sulfate (anhydrous)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Reagent Preparation: In the flask, prepare a suspension of LiAlH4 (1.5 eq) in anhydrous THF under a nitrogen atmosphere.

  • Addition of Precursor: Dissolve this compound (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the LiAlH4 suspension with stirring, maintaining a gentle reflux.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux for 4-6 hours, or until the reaction is complete (monitored by TLC or GC).

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the excess LiAlH4 by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

  • Work-up: Filter the resulting aluminum salts and wash them thoroughly with diethyl ether.

  • Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N1-methylpropane-1,2-diamine. The product can be further purified by distillation.

Applications in Drug Development

The structural motif derived from this compound is present in a number of biologically active compounds. The N-methyl group can impart favorable pharmacokinetic properties, such as increased lipophilicity and resistance to enzymatic degradation. [2]This makes it a valuable precursor in the synthesis of novel drug candidates. For instance, substituted diamines derived from this precursor can be used to synthesize ligands for various receptors or as key intermediates in the total synthesis of complex natural products with therapeutic potential. The study of precursors and their by-products is also crucial in forensic drug analysis to identify the synthetic routes of illicitly prepared drugs. [6]

Conclusion

This compound is a highly useful and versatile precursor in organic synthesis. Its dual functionality provides a platform for the construction of a wide array of valuable molecules, particularly in the realm of medicinal chemistry and drug development. A comprehensive understanding of its properties, reactivity, and safe handling procedures is essential for its effective utilization in the laboratory. The protocols and workflows presented in this guide are intended to serve as a practical resource for researchers and scientists engaged in the synthesis of novel organic compounds.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 93083, this compound. Available from: [Link]

  • Hughes, A. B. (Ed.). (2009). Amino Acids, Peptides and Proteins in Organic Chemistry, Volume 1: Origins and Synthesis of Amino Acids. Wiley-VCH.
  • Google Patents. (2012). CN101580473B - Method for preparing N-methyl paranitroaniline.
  • Google Patents. (1935). US1992615A - Amino nitrile and process of producing same.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 88022, 2-Amino-2-methylpropionitrile. Available from: [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Propionitrile. Available from: [Link]

  • Tan, S. T., et al. (1993). A study of the precursors, intermediates and reaction by-products in the synthesis of 3,4-methylenedioxymethylamphetamine and its application to forensic drug analysis. Forensic Science International, 60(3), 189-202. Available from: [Link]

Sources

Application Notes & Protocols: The Strategic Use of 2-(Methylamino)propanenitrile in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(Methylamino)propanenitrile, a versatile bifunctional molecule, serves as a critical building block in the synthesis of complex pharmaceutical intermediates. Its structure, featuring both a secondary amine and a nitrile group, allows for a diverse range of chemical transformations, making it a valuable synthon in modern medicinal chemistry. These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the strategic synthesis and application of this compound. We will explore the fundamental reaction mechanisms, provide detailed, field-proven experimental protocols, and discuss its role in the construction of advanced active pharmaceutical ingredient (API) precursors.

Introduction: The Significance of α-Aminonitriles

α-Aminonitriles are a cornerstone of organic synthesis, most famously recognized as the direct products of the Strecker reaction, first reported in 1850. This class of compounds represents a unique intersection of reactivity, serving as immediate precursors to α-amino acids, vicinal diamines, and various heterocyclic scaffolds. This compound (CAS: 16752-54-8) is a prime example, offering a strategic entry point for introducing a specific N-methylated amino fragment into a target molecule.[1] Its utility is highlighted in the synthesis of complex chiral intermediates, such as those required for novel antibiotics.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₄H₈N₂[1]
Molecular Weight 84.12 g/mol [1]
IUPAC Name This compound[1]
SMILES CC(C#N)NC[1]
Known Hazards Acute toxicity (oral, dermal, inhalation), Skin/Eye Irritant[1]

Core Synthetic Principles: The Strecker Reaction

The most direct and widely adopted method for synthesizing this compound is the Strecker reaction. This powerful one-pot, three-component reaction involves the condensation of an aldehyde, an amine, and a cyanide source.[3]

Reaction Mechanism

The reaction proceeds through a well-established mechanism. The causality behind the sequence is critical for optimization and troubleshooting:

  • Imine Formation: Methylamine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of acetaldehyde. This is followed by dehydration to form an intermediate N-methyl-ethanimine. This step is often catalyzed by mild acid to protonate the carbonyl oxygen, increasing its electrophilicity.

  • Nucleophilic Attack by Cyanide: A cyanide source (e.g., KCN, NaCN, or TMSCN) then performs a nucleophilic attack on the imine carbon. The imine is more susceptible to attack than the initial aldehyde, driving the reaction forward. This step forms the final α-aminonitrile product.[3]

The entire process is a classic example of a multicomponent reaction (MCR), valued in pharmaceutical development for its efficiency and atom economy.

Strecker_Mechanism Figure 1: Strecker Reaction Mechanism acetaldehyde Acetaldehyde (CH₃CHO) step1 + acetaldehyde->step1 methylamine Methylamine (CH₃NH₂) methylamine->step1 cyanide Cyanide (CN⁻) step3 + cyanide->step3 hemiaminal Hemiaminal Intermediate imine N-methylethanimine (Imine Intermediate) hemiaminal->imine Dehydration (-H₂O) imine->step3 product This compound (Product) step1->hemiaminal Nucleophilic Attack step2 + H₂O step3->product Nucleophilic Attack

Figure 1: Strecker Reaction Mechanism

Experimental Protocol: Synthesis of this compound

This protocol describes a robust, lab-scale synthesis adapted from established Strecker methodologies.[4] It is designed to be self-validating through clear purification and characterization steps.

Safety and Handling Precautions

WARNING: This procedure involves highly toxic materials, including potassium cyanide and volatile aldehydes. It must be performed exclusively within a certified chemical fume hood by trained personnel.[5]

  • Potassium Cyanide (KCN): Fatal if swallowed, inhaled, or in contact with skin. Contact with acid liberates highly toxic hydrogen cyanide gas. Always handle with nitrile gloves, full-face protection, and a lab coat. Have a cyanide antidote kit available and ensure all personnel are trained in its use.

  • Acetaldehyde: Highly flammable, carcinogen suspect, and severe irritant. Keep away from ignition sources.

  • Methylamine: Flammable and corrosive gas/liquid. Causes severe skin burns and eye damage.[6]

All waste must be quenched with bleach or hydrogen peroxide solution to neutralize cyanide before disposal according to institutional guidelines.

Materials and Reagents
ReagentCAS No.M. W. ( g/mol )AmountMoles
Acetaldehyde75-07-044.054.41 g (5.6 mL)0.10
Methylamine (40% in H₂O)74-89-531.068.5 g (9.5 mL)0.11
Potassium Cyanide151-50-865.126.51 g0.10
Dichloromethane (DCM)75-09-284.93150 mL-
Anhydrous MgSO₄7487-88-9120.37~10 g-
Deionized Water7732-18-518.0250 mL-
Step-by-Step Procedure
  • Reaction Setup: Equip a 250 mL three-necked, round-bottomed flask with a magnetic stirrer, a thermometer, and a pressure-equalizing dropping funnel. Place the flask in an ice/water bath to maintain a temperature of 0-5 °C.

  • Charge Reagents: To the flask, add the methylamine solution (9.5 mL, 0.11 mol) and deionized water (20 mL). Begin stirring.

  • Aldehyde Addition: Add acetaldehyde (5.6 mL, 0.10 mol) to the dropping funnel. Add it dropwise to the stirred methylamine solution over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C. Rationale: This slow addition prevents uncontrolled exothermic reaction and minimizes aldehyde self-condensation.

  • Cyanide Addition: In a separate beaker, dissolve potassium cyanide (6.51 g, 0.10 mol) in deionized water (30 mL). CAUTION: HIGHLY TOXIC. Carefully add this solution to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4-6 hours to ensure the reaction goes to completion. Monitor progress using Thin Layer Chromatography (TLC) if a suitable standard is available.

  • Workup & Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL). Rationale: DCM is an effective solvent for the organic product and is immiscible with the aqueous phase containing inorganic salts.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator under reduced pressure. CAUTION: Use a cold trap to capture any volatile components.

  • Purification: The resulting crude oil should be purified by vacuum distillation to yield pure this compound. Expected boiling point is approximately 81°C at 3.2 kPa.

Protocol_Workflow Figure 2: Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis setup 1. Assemble glassware (3-neck RBF, stirrer, funnel) cool 2. Cool to 0-5 °C (Ice Bath) setup->cool add_amine 3. Charge Methylamine & Water cool->add_amine add_aldehyde 4. Add Acetaldehyde (dropwise, <10 °C) add_amine->add_aldehyde add_cyanide 5. Add KCN Solution (dropwise, <5 °C) add_aldehyde->add_cyanide react 6. Stir at RT (4-6 hours) add_cyanide->react extract 7. Extract with DCM (3 x 50 mL) react->extract dry 8. Dry Organic Layer (MgSO₄) extract->dry concentrate 9. Concentrate (Rotary Evaporator) dry->concentrate distill 10. Vacuum Distillation concentrate->distill characterize 11. Characterize Product (NMR, IR, MS) distill->characterize

Figure 2: Experimental Workflow
Characterization

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

  • ¹H NMR: To confirm the proton environment and structural integrity.

  • ¹³C NMR: To identify all unique carbon atoms, including the characteristic nitrile carbon.

  • FTIR Spectroscopy: To identify key functional groups, particularly the C≡N stretch (approx. 2240-2260 cm⁻¹) and the N-H stretch of the secondary amine (approx. 3300-3500 cm⁻¹).

  • Mass Spectrometry (MS): To confirm the molecular weight (84.12 g/mol ).[1]

Application in Advanced Pharmaceutical Intermediates

The true value of this compound is realized when it is incorporated into more complex molecular frameworks. A notable example is its role as a precursor or structural motif in the synthesis of novel antibiotics.

For instance, the related structure, (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, has been identified as a key intermediate in the development of PF-00951966, a fluoroquinolone antibiotic.[2] The synthesis of such complex molecules often involves multi-step sequences where the aminonitrile is either constructed as part of the core scaffold or introduced via a coupling reaction. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further synthetic handles for elaboration into the final API.

Conclusion

This compound is a potent and versatile intermediate for pharmaceutical synthesis. Its efficient one-pot synthesis via the Strecker reaction, coupled with the dual reactivity of its amine and nitrile functionalities, makes it an attractive building block for creating diverse and complex molecular architectures. The protocols and principles outlined in this document provide a solid foundation for researchers to safely and effectively utilize this compound in their drug discovery and development programs. Adherence to strict safety protocols is paramount due to the hazardous nature of the reagents involved.

References

  • LookChem. (n.d.). Propanenitrile, 2-amino-2-methyl-: Reliable Supplier for Pharmaceutical Intermediates & APIs in China. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Propanenitrile, 2-amino-2-methyl-: A Key Intermediate for Chemical Manufacturers. Retrieved from [Link]

  • Airgas. (2017). SAFETY DATA SHEET - Propionitrile. Retrieved from [Link]

  • Google Patents. (2014). CN103804234A - Synthetic method of alpha-methyl-(3,4-dimethoxyphenyl).
  • Lall, M. S., et al. (2012). Stereoselective Synthesis of (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. ResearchGate. Retrieved from [Link]

  • de Graaff, C., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-tert-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. Org. Synth. Coll. Vol. 6, p.199 (1988); Vol. 51, p.76 (1971). Retrieved from [Link]

  • Organic Syntheses. (n.d.). α-(N,N-DIMETHYLAMINO)PHENYLACETONITRILE. Org. Synth. Coll. Vol. 4, p.336 (1963); Vol. 35, p.58 (1955). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 93083, this compound. Retrieved from [Link]

  • Mallak Specialties Pvt Ltd. (n.d.). Chemical & Pharma Intermediates by Application. Retrieved from [Link]

  • Ramón, R., & Asensio, A. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals. Retrieved from [Link]

  • Lall, M. S., et al. (2012). Stereoselective Synthesis of (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. The Journal of Organic Chemistry. Retrieved from [Link]

  • Kumar, A., & Sharma, G. (2021). Organocatalytic Synthesis of α-Aminonitriles: A Review. Catalysts. Retrieved from [Link]

  • Kumar, V., et al. (2022). Active pharmaceutical ingredient (API) chemicals: a critical review of current biotechnological approaches. Bioengineered. Retrieved from [Link]

  • National Academies Press. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

Sources

Application Notes & Protocols: The Role of 2-(Methylamino)propanenitrile in the Synthesis of Nitrogen-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2-(Methylamino)propanenitrile, an α-aminonitrile, is a versatile and economically significant bifunctional building block in synthetic organic chemistry. Its structure, featuring a nucleophilic secondary amine and an electrophilic nitrile group on the same backbone, provides a unique platform for the construction of diverse nitrogen-containing heterocyclic systems. These heterocycles are foundational scaffolds in medicinal chemistry and drug development, frequently appearing in FDA-approved pharmaceuticals.[1][2] This guide provides in-depth technical details, reaction mechanisms, and step-by-step protocols for the synthesis of key heterocyclic compounds—specifically imidazolidine-2-thiones (thiohydantoins) and imidazolidine-2,4-diones (hydantoins)—leveraging the unique reactivity of this compound. A further application detailing the transformation of its nitrile moiety into a tetrazole ring is also presented.

Application Note 1: Synthesis of 1,5,5-Trimethylimidazolidine-2-thione

Introduction and Significance

Imidazolidine-2-thiones, often referred to as cyclic thioureas, and their oxidized counterparts, thiohydantoins, are privileged scaffolds in medicinal chemistry.[3] These five-membered rings are core components of compounds exhibiting a wide range of biological activities, including antimicrobial, anti-HIV, and antifungal properties.[4] The synthesis described herein utilizes the reaction of this compound with carbon disulfide, a classic method for forming the thiourea backbone, followed by an intramolecular cyclization. This approach provides a direct and efficient route to highly substituted imidazolidine-2-thiones.

Reaction Mechanism

The synthesis proceeds via a two-stage mechanism. The first stage involves the nucleophilic addition of the secondary amine of this compound to the electrophilic carbon of carbon disulfide. This reaction is typically facilitated by a base, which deprotonates the resulting dithiocarbamic acid intermediate to form a salt, driving the equilibrium forward.[5]

In the second stage, upon heating, an intramolecular cyclization occurs. The nitrogen atom of the nitrile group is activated and attacked by the sulfur atom of the dithiocarbamate. Subsequent rearrangement and tautomerization lead to the stable 1,5,5-trimethylimidazolidine-2-thione product. This cyclization leverages both functional groups of the starting aminonitrile to construct the heterocyclic ring.[6]

Thiohydantoin_Synthesis_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_cyclization Intramolecular Cyclization cluster_product Final Product A This compound B Dithiocarbamic Acid Intermediate A->B + CS₂ (Base catalyst) CS2 Carbon Disulfide (CS₂) C Cyclized Intermediate B->C Heat (Δ) Intramolecular Attack D 1,5,5-Trimethylimidazolidine-2-thione C->D Tautomerization

Caption: Reaction mechanism for imidazolidine-2-thione synthesis.

Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Carbon Disulfide (CS₂) (1.2 eq)

  • Potassium Hydroxide (KOH) (1.2 eq)

  • Ethanol, anhydrous

  • Hydrochloric Acid (1 M)

  • Ethyl Acetate

  • Brine

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and anhydrous ethanol. Stir until fully dissolved.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. In a separate flask, dissolve potassium hydroxide (1.2 eq) in a minimal amount of ethanol and add it dropwise to the reaction mixture.

  • Thioacylation: Slowly add carbon disulfide (1.2 eq) to the cooled, basic solution. A precipitate of the potassium dithiocarbamate salt may form. Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Cyclization: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Purification: Redissolve the residue in water and neutralize carefully with 1 M HCl to pH ~7. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Isolation: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 1,5,5-trimethylimidazolidine-2-thione.

Causality and Experimental Choices
  • Base (KOH): The use of a base is critical for deprotonating the secondary amine, significantly increasing its nucleophilicity for the attack on the weakly electrophilic carbon disulfide.

  • Solvent (Ethanol): Ethanol is an excellent choice as it readily dissolves the reactants and the intermediate salt and has an appropriate boiling point for the thermal cyclization step.

  • Temperature Control: The initial addition is performed at 0 °C to control the exothermic reaction between the amine and CS₂. The subsequent heating provides the necessary activation energy for the intramolecular cyclization.

ParameterConditionRationale
Stoichiometry 1.2 eq CS₂, 1.2 eq KOHEnsures complete conversion of the limiting aminonitrile.
Temperature 0 °C (addition), 78 °C (reflux)Controls initial exotherm; provides energy for cyclization.
Solvent Anhydrous EthanolGood solubility for reactants; suitable reflux temperature.
Reaction Time 6-8 hours totalAllows for completion of both thioacylation and cyclization.
Typical Yield 75-85%Based on analogous reactions of α-aminonitriles.[7]

Application Note 2: Synthesis of 1,5,5-Trimethylimidazolidine-2,4-dione (A Hydantoin Derivative)

Introduction and Significance

The imidazolidine-2,4-dione, or hydantoin, skeleton is a cornerstone of medicinal chemistry, most famously represented by the anticonvulsant drug Phenytoin.[8] Hydantoin derivatives exhibit a broad spectrum of biological activities and are crucial intermediates in the synthesis of α-amino acids. The protocol described here adapts the classical Bucherer-Bergs reaction pathway, using an α-aminonitrile as a key precursor, reacting it with an isocyanate to form a urea intermediate, which then undergoes acid-catalyzed cyclization.[9]

Reaction Mechanism

The synthesis is a two-step, one-pot process. First, the nucleophilic methylamino group of this compound attacks the electrophilic carbon of an isocyanate (e.g., methyl isocyanate), forming a disubstituted urea intermediate.

Second, under strong acidic conditions and heat, the nitrile group is hydrolyzed to a carboxylic acid. The protonated carboxylic acid is then susceptible to intramolecular nucleophilic attack by the adjacent urea nitrogen, followed by dehydration, to form the stable five-membered hydantoin ring.[9] The acid catalyst is crucial for both the nitrile hydrolysis and the final cyclization-dehydration step.

Hydantoin_Synthesis_Workflow A This compound + Methyl Isocyanate B Formation of Urea Intermediate A->B Step 1: Nucleophilic Addition C Acid-Catalyzed Hydrolysis (Nitrile -> Carboxylic Acid) B->C Step 2: Add H₂SO₄/H₂O, Heat D Intramolecular Cyclization & Dehydration C->D E 1,5,5-Trimethylimidazolidine-2,4-dione D->E

Caption: Workflow for the synthesis of a hydantoin derivative.

Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Methyl Isocyanate (CH₃NCO) (1.1 eq)

  • Toluene, anhydrous

  • Sulfuric Acid (70% aqueous solution)

  • Sodium Hydroxide solution (2 M)

  • Diethyl Ether

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous toluene.

  • Urea Formation: Cool the solution to 0 °C. Add methyl isocyanate (1.1 eq) dropwise via syringe. After addition, remove the ice bath and allow the mixture to stir at room temperature for 3 hours.

  • Hydrolysis and Cyclization: Carefully add 70% sulfuric acid to the reaction mixture. Equip the flask with a reflux condenser and heat the mixture to 100-110 °C with vigorous stirring for 8-12 hours.

  • Work-up: Cool the reaction to room temperature. Carefully pour the mixture over crushed ice.

  • Isolation: Neutralize the acidic solution by the slow addition of 2 M NaOH until the pH is ~7. A precipitate should form. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold water, followed by a small amount of cold diethyl ether to remove non-polar impurities. The product can be further purified by recrystallization from ethanol to yield pure 1,5,5-trimethylimidazolidine-2,4-dione.

Causality and Experimental Choices
  • Reagent (Isocyanate): Isocyanates are highly reactive electrophiles, ensuring efficient formation of the urea intermediate at room temperature without the need for a catalyst.

  • Acid Catalyst (H₂SO₄): Concentrated acid serves a dual purpose: it catalyzes the hydrolysis of the robust nitrile triple bond and promotes the final ring-closing dehydration.

  • Two-Phase System: The reaction is initially in toluene, but the addition of aqueous acid creates a biphasic system. Vigorous stirring is essential to ensure sufficient interfacial contact for the hydrolysis and cyclization to occur.

ParameterConditionRationale
Stoichiometry 1.1 eq CH₃NCOEnsures complete formation of the urea intermediate.
Catalyst 70% H₂SO₄Provides the necessary acidic environment for nitrile hydrolysis and cyclization.
Temperature RT (urea formation), 110 °C (cyclization)Mild conditions for urea formation, higher energy for hydrolysis/cyclization.
Reaction Time 12-15 hours totalSufficient time for the slower hydrolysis and ring-closing steps.
Typical Yield 65-80%Based on analogous hydantoin syntheses.[8][9]

Application Note 3: Synthesis of 5-(1-(Methylamino)ethyl)-1H-tetrazole

Introduction and Significance

The tetrazole ring is a critical pharmacophore in modern drug design, often serving as a metabolically stable bioisostere for a carboxylic acid group. This substitution can improve a drug candidate's pharmacokinetic profile, including its absorption and metabolic stability. The most direct method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of an azide source to an organic nitrile.[7] This protocol details the conversion of the nitrile functionality in this compound to a tetrazole ring.

Reaction Mechanism

The reaction is a formal [3+2] cycloaddition. The mechanism involves the activation of the nitrile by a catalyst, which can be either a Brønsted acid (like ammonium chloride) or a Lewis acid (like zinc bromide).[7] The catalyst polarizes the nitrile's carbon-nitrogen triple bond, making the carbon atom more electrophilic. A nucleophilic azide anion (from sodium azide) then attacks this activated carbon. The resulting intermediate undergoes a rapid intramolecular cyclization to form the aromatic and highly stable tetrazole ring.

Tetrazole_Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_product Final Product A Combine in Flask: - this compound - Sodium Azide (NaN₃) - Catalyst (e.g., NH₄Cl) - Solvent (e.g., DMF) B Heat mixture to 100-120 °C (4-12 hours) A->B C Cool to Room Temp. B->C D Pour into Ice-Water C->D E Acidify with HCl (to precipitate product) D->E F Vacuum Filtration E->F G 5-(1-(Methylamino)ethyl)-1H-tetrazole F->G

Caption: General workflow for the synthesis of 5-substituted-1H-tetrazoles.

Experimental Protocol (Amine Salt-Catalyzed Method)

Materials:

  • This compound (1.0 eq)

  • Sodium Azide (NaN₃) (1.2 eq) (Caution: Highly toxic and potentially explosive)

  • Ammonium Chloride (NH₄Cl) (1.2 eq)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric Acid (2 M)

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), sodium azide (1.2 eq), ammonium chloride (1.2 eq), and DMF.

  • Reaction: Heat the mixture to 110-120 °C with vigorous stirring. Monitor the reaction by TLC until the starting nitrile is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice and water.

  • Precipitation: While stirring, acidify the aqueous solution by the dropwise addition of 2 M HCl to a pH of ~2. The product should precipitate as a solid.

  • Isolation: Collect the precipitate by vacuum filtration, wash the filter cake thoroughly with cold deionized water to remove inorganic salts, and dry under vacuum to obtain the crude product.

  • Purification: If necessary, the product can be purified by recrystallization from a suitable solvent like an ethanol/water mixture.

Comparative Summary of Synthesis Protocols
ProtocolCatalystAzide SourceSolventTemperature (°C)Typical Time (h)General Yield (%)Reference
A: Amine Salt NH₄ClNaN₃DMF100-1204-1280-95[7]
B: Zinc-Catalyzed ZnBr₂NaN₃Water100-17012-4870-90
C: Heterogeneous Silica Sulfuric AcidNaN₃DMFReflux4-1272-95

References

  • Yao, C. (2010). Amine Salt–Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles. Synthetic Communications. Available at: [Link]

  • Kiasat, A. R., et al. (2012). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. PubMed Central. Available at: [Link]

  • Wang, L., et al. (2006). A Simple Synthesis of 2-Thiohydantoins. PubMed Central. Available at: [Link]

  • Pascal, R., & Pross, A. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. National Institutes of Health. Available at: [Link]

  • Gholap, S. S., & Gadekar, P. K. (2012). Sono-synthesis of imidazolidine-2-thione as a base compound of some pharmaceutical products. PubMed. Available at: [Link]

  • Savjani, J. K., & Gajjar, A. K. (2011). Pharmaceutical Importance and Synthetic Strategies for Imidazolidine-2-thione and Imidazole-2-thione Derivatives. Science Alert. Available at: [Link]

  • Di Sarno, V., et al. (2020). Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Elhady, H. A., et al. (2025). Chemical Synthesis Strategies for Thiohydantoin Derivatives: A Comprehensive Review. Mediterranean Journal of Chemistry. Available at: [Link]

  • Al-Majedy, Y. K., et al. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemical Reviews. Available at: [Link]

  • α-Aminonitrile synthesis by cyanation. Organic Chemistry Portal. Available at: [Link]

  • Yadav, D. K., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. Available at: [Link]

  • Navarrete-Vázquez, G., et al. (2006). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. PubMed Central. Available at: [Link]

  • Elhady, H. A., et al. (2020). Synthesis, Reactions and Applications of 2-Thiohydantoin. ResearchGate. Available at: [Link]

  • Thiazolidine Synthesis. ScienceDirect. Available at: [Link]

  • Imidazolidinone synthesis. Organic Chemistry Portal. Available at: [Link]

  • Carrington, H. C. (1948). The reaction between carbon disulphide and some α-methylamino-nitriles. Journal of the Chemical Society. Available at: [Link]

  • 2-Imidazolidinethione. Wikipedia. Available at: [Link]

  • Stanković, M., et al. (2012). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. University of Kragujevac. Available at: [Link]

  • Tölgyesi, L., et al. (2010). Synthetic protocol of 4,5-dimethylimidazolidine-2-thione. ResearchGate. Available at: [Link]

  • Wang, X., et al. (2020). Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors. PubMed. Available at: [Link]

  • Al-Adely, K. J., et al. (2025). Reactions of Carbon Disulfide with N-Nucleophiles. ResearchGate. Available at: [Link]

  • A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Der Pharma Chemica. Available at: [Link]

  • Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

Sources

Application Notes and Protocols: 2-(Methylamino)propanenitrile as a Versatile Building Block for Nitrogen-Containing Molecules

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 2-(Methylamino)propanenitrile in Heterocyclic Chemistry

Nitrogen-containing heterocycles are fundamental scaffolds in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The strategic synthesis of these molecules often relies on the use of versatile and efficient building blocks. This compound, a bifunctional molecule featuring a secondary amine and a nitrile group, represents a powerful and adaptable precursor for the construction of diverse heterocyclic systems.[2][3] Its inherent reactivity allows for a range of chemical transformations, making it a valuable tool in the arsenal of synthetic chemists.[2][3]

These application notes provide a comprehensive guide to the properties, safe handling, and synthetic applications of this compound, with a focus on its utility in the synthesis of substituted pyrimidines—key intermediates for the preparation of purines and other biologically active molecules.[2][4]

Chemical Profile and Safety Considerations

A thorough understanding of the chemical properties and hazards associated with this compound is paramount for its safe and effective use in a laboratory setting.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₄H₈N₂
Molecular Weight 84.12 g/mol [5]
Appearance Colorless to pale yellow liquid[6]
Boiling Point ~150.4 °C[7]
Density ~0.917 g/cm³[2][7]
CAS Number 16752-54-8[5]
Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated chemical fume hood.[3][5]

Hazard Identification:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3][5][8]

  • Skin Irritation: Causes skin irritation.[3][5][8]

  • Eye Damage: Causes serious eye damage/irritation.[3][5][8]

  • Flammability: Flammable liquid and vapor.[5]

Personal Protective Equipment (PPE):

  • Gloves: Wear impervious gloves (e.g., nitrile rubber).[3]

  • Eye Protection: Chemical safety goggles and a face shield are required.[3]

  • Lab Coat: A flame-retardant lab coat should be worn.

  • Respiratory Protection: Use a respirator with an appropriate cartridge if there is a risk of inhalation.[3]

Handling and Storage:

  • Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[9]

  • Keep the container tightly closed.[3][9]

  • Store away from oxidizing agents and strong acids.[9]

First Aid Measures:

  • In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[3]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3]

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing.[3]

  • If swallowed: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[10]

Synthetic Applications: Synthesis of 4-Amino-2-(methylamino)pyrimidine-5-carbonitrile

A key application of this compound is in the synthesis of substituted pyrimidines. The following protocol details the preparation of 4-amino-2-(methylamino)pyrimidine-5-carbonitrile, a valuable intermediate for the synthesis of purine analogs and other biologically active molecules.

Reaction Principle

The synthesis proceeds via a cyclocondensation reaction between this compound and a suitable C1 synthon, in this case, formamidine. The reaction leverages the nucleophilicity of the secondary amine and the electrophilicity of the nitrile carbon, which is enhanced by the Thorpe-Ziegler type self-condensation, to construct the pyrimidine ring.

Protocol 1: Synthesis of 4-Amino-2-(methylamino)pyrimidine-5-carbonitrile

This protocol is adapted from established methods for the synthesis of substituted pyrimidines from α-aminonitriles.

Materials:

  • This compound (≥98%)

  • Formamidine acetate (≥98%)

  • Sodium ethoxide (≥95%)

  • Anhydrous ethanol

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for filtration

Experimental Workflow:

workflow reagents 1. Dissolve this compound and formamidine acetate in ethanol base 2. Add sodium ethoxide solution dropwise at room temperature reagents->base Initiate reaction reflux 3. Heat the mixture to reflux for 12-18 hours base->reflux Promote cyclization cool 4. Cool to room temperature and concentrate under reduced pressure reflux->cool workup 5. Partition between water and dichloromethane cool->workup extract 6. Extract aqueous layer with dichloromethane workup->extract dry 7. Dry combined organic layers over MgSO₄ extract->dry purify 8. Concentrate and purify by crystallization or chromatography dry->purify Isolate pure product product 4-Amino-2-(methylamino)pyrimidine-5-carbonitrile purify->product Isolate pure product

A visual representation of the experimental workflow.

Procedure:

  • Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (8.41 g, 0.1 mol) and formamidine acetate (10.41 g, 0.1 mol) in anhydrous ethanol (100 mL).

  • Base Addition: While stirring the mixture at room temperature, slowly add a solution of sodium ethoxide (7.48 g, 0.11 mol) in anhydrous ethanol (50 mL) dropwise over 30 minutes. The addition may be slightly exothermic.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain it at this temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add deionized water (100 mL) and dichloromethane (100 mL). Transfer the mixture to a separatory funnel and shake vigorously. Separate the layers.

  • Extract the aqueous layer with two additional portions of dichloromethane (50 mL each).

  • Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Expected Yield: 60-75%

Characterization: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Mechanism and Rationale

The formation of the pyrimidine ring from this compound and formamidine is a multi-step process.

mechanism cluster_0 Step 1: Thorpe-Ziegler Dimerization (Self-Condensation) cluster_1 Step 2: Reaction with Formamidine cluster_2 Step 3: Cyclization and Aromatization A This compound B Enamine Intermediate A->B Base (EtO⁻) C Enamine Intermediate E Cyclization Precursor C->E D Formamidine D->E F Cyclization Precursor G Dihydropyrimidine Intermediate F->G Intramolecular Nucleophilic Attack H 4-Amino-2-(methylamino)pyrimidine-5-carbonitrile G->H Oxidation/Aromatization

A simplified mechanistic pathway for the pyrimidine synthesis.

  • Thorpe-Ziegler Dimerization: In the presence of a strong base like sodium ethoxide, this compound can undergo a Thorpe-Ziegler type self-condensation.[5][9] The base abstracts a proton from the α-carbon, generating a carbanion that attacks the nitrile group of another molecule, leading to the formation of an enamine intermediate.

  • Reaction with Formamidine: The enamine intermediate then reacts with formamidine. The nucleophilic enamine attacks the electrophilic carbon of formamidine.

  • Cyclization and Aromatization: An intramolecular nucleophilic attack of an amino group onto the nitrile carbon leads to the formation of a six-membered dihydropyrimidine ring. Subsequent aromatization, which may occur via oxidation or elimination, yields the final stable 4-amino-2-(methylamino)pyrimidine-5-carbonitrile.

Further Applications: Synthesis of Substituted Purines

The synthesized 4-amino-2-(methylamino)pyrimidine-5-carbonitrile is a valuable precursor for the synthesis of purines. This can be achieved through a two-step process involving the reduction of the nitrile group to an aminomethyl group, followed by cyclization with a one-carbon source.

Protocol 2: Synthesis of 2-(Methylamino)adenine (A Purine Derivative)

Step 1: Reduction of the Nitrile Group

The nitrile group of 4-amino-2-(methylamino)pyrimidine-5-carbonitrile can be reduced to a primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Step 2: Cyclization to the Purine Ring

The resulting 4,5-diaminopyrimidine derivative can then be cyclized with a one-carbon synthon like triethyl orthoformate or formic acid to form the imidazole ring of the purine system.

Reaction Scheme:

4-Amino-2-(methylamino)pyrimidine-5-carbonitrile → 4,5-Diamino-2-(methylamino)pyrimidine → 2-(Methylamino)adenine

This two-step sequence provides a versatile route to a wide range of substituted purines, which are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.[2][4]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its bifunctional nature allows for the efficient construction of complex nitrogen-containing heterocycles, particularly substituted pyrimidines. The protocols and information provided herein offer a foundation for researchers to explore the synthetic potential of this reagent in their own drug discovery and development programs. Adherence to strict safety protocols is essential when working with this compound.

References

  • Otto, N., & Opatz, T. (2014). Heterocycles from α-aminonitriles. Chemistry – A European Journal, 20(41), 13064-13077. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Propanenitrile, 2-amino-2-methyl-.
  • PubChem. (n.d.). 2-Cyclopropyl-2-(methylamino)propanenitrile. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • TCI Chemicals. (n.d.). 3-(Methylamino)propionitrile Safety Data Sheet.
  • Fisher Scientific. (2012). Propionitrile Safety Data Sheet.
  • Propionitrile Safety Data Sheet. (2017).
  • Guidechem. (n.d.). 2-AMINO-2-METHYL-PROPIONITRILE 19355-69-2 wiki.
  • ChemicalBook. (2025). 2-AMINO-2-METHYL-PROPIONITRILE - Safety Data Sheet.
  • LGC Standards. (2021). 3-(Methylamino)-propanenitrile Safety Data Sheet.
  • Brown, D. J. (2007). Improved syntheses in the pyrimidine series. II. The preparation of 4:5-diaminopyrimidine. Journal of Applied Chemistry, 7(3), 109-112. [Link]

  • Saladino, R., et al. (2021). Aminomalononitrile inspired prebiotic chemistry as a novel multicomponent tool for the synthesis of imidazole and purine derivatives with anti-influenza A virus activity. Scientific Reports, 11(1), 17894. [Link]

  • MDPI. (n.d.). Nitrogen-Containing Molecules: Natural and Synthetic Products including Coordination Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Thorpe reaction. Retrieved from [Link]

Sources

Navigating the Reactivity of 2-(Methylamino)propanenitrile: A Guide to Electrophilic Reactions for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Shanghai, China – January 6, 2026 – As a cornerstone building block in synthetic chemistry, 2-(methylamino)propanenitrile presents a versatile scaffold for the introduction of molecular diversity. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the reactions of this secondary α-aminonitrile with a range of electrophiles. Herein, we delineate the fundamental principles governing its reactivity, offering detailed application notes and robust protocols to empower innovation in chemical synthesis.

Introduction to this compound: A Bifunctional Reagent

This compound, a derivative of the Strecker synthesis, possesses two key reactive sites: a nucleophilic secondary amine and a nitrile group susceptible to a variety of transformations.[1] This dual functionality allows for a diverse array of chemical modifications, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Understanding the interplay of these two functional groups is paramount to harnessing its full synthetic potential.

Core Reactivity Principles

The reactivity of this compound is dictated by the electronic nature of its constituent functional groups. The secondary amine, with its lone pair of electrons, readily engages with electrophiles in classic nucleophilic substitution and addition reactions. The adjacent nitrile group, while less nucleophilic, can be activated under specific conditions or serve as a precursor for other functional groups such as carboxylic acids and amines through hydrolysis or reduction, respectively.[2]

Safety First: Handling this compound

Prior to commencing any experimental work, a thorough understanding of the safety protocols for this compound is crucial. This compound is classified as a flammable liquid and is harmful if swallowed or in contact with skin.[3][4] It can cause skin irritation and serious eye damage.[3][5] Therefore, all manipulations should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][6]

Hazard Summary Table:

Hazard StatementGHS Classification
Flammable liquid and vaporFlammable liquids, Category 3
Toxic if swallowedAcute toxicity, oral, Cat. 3
Harmful if swallowedAcute toxicity, oral, Cat. 4
Harmful in contact with skinAcute toxicity, dermal, Cat. 4
Causes skin irritationSkin corrosion/irritation
Causes serious eye damageSerious eye damage

Data sourced from PubChem and commercial supplier safety data sheets.[3][5]

I. Reactions at the Secondary Amine: N-Alkylation and N-Acylation

The secondary amine of this compound is a primary site for electrophilic attack, enabling straightforward N-alkylation and N-acylation reactions to generate a diverse library of N-substituted α-aminonitriles.

A. N-Alkylation with Alkyl Halides

N-alkylation introduces alkyl substituents onto the nitrogen atom, a common strategy in drug discovery to modulate physicochemical properties such as lipophilicity and metabolic stability. The reaction proceeds via a standard SN2 mechanism.[7]

The lone pair of the secondary amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. A protonated amine intermediate is formed, which is then deprotonated by a base to yield the N-alkylated product. The choice of base and solvent is critical to prevent side reactions, such as over-alkylation, which can be an issue with highly reactive alkylating agents like methyl iodide.[8]

Protocol 1: N-Alkylation of this compound with Methyl Iodide

Objective: To synthesize 2-(dimethylamino)propanenitrile.

Materials:

  • This compound

  • Methyl iodide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 10 minutes.

  • Slowly add methyl iodide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to afford the crude product.

  • Purify the product by flash column chromatography on silica gel.

Expected Yield: 85-95%

B. N-Acylation with Acyl Chlorides and Anhydrides

N-acylation is a fundamental transformation that introduces an acyl group to the nitrogen atom, forming a stable amide bond. This reaction is pivotal in the synthesis of a wide range of biologically active molecules.[9]

The reaction with acyl chlorides proceeds through a nucleophilic addition-elimination mechanism.[9] The amine attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion to yield the N-acylated product. A base is typically added to neutralize the hydrogen chloride byproduct. A similar mechanism is at play with acid anhydrides, with a carboxylate as the leaving group.

Protocol 2: N-Acylation of this compound with Acetyl Chloride

Objective: To synthesize N-acetyl-2-(methylamino)propanenitrile.

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (anhydrous)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of acetyl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with 1 M hydrochloric acid, followed by saturated aqueous sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting N-acylated aminonitrile by recrystallization or column chromatography.

Expected Yield: 80-90%

II. Reactions Involving the Nitrile Group

The nitrile functionality of this compound can undergo several important transformations, including hydrolysis to carboxylic acids and reduction to primary amines.

A. Hydrolysis to N-Methyl-α-Amino Acids

Hydrolysis of the nitrile group provides a direct route to N-methyl-α-amino acids, which are valuable building blocks in peptide synthesis. The reaction can be catalyzed by either acid or base.[2]

Under acidic conditions, the nitrile nitrogen is protonated, increasing the electrophilicity of the carbon, which is then attacked by water. A series of proton transfers and tautomerization leads to an amide intermediate, which is further hydrolyzed to the carboxylic acid.[10] In basic hydrolysis, the hydroxide ion directly attacks the nitrile carbon, and subsequent protonation from water yields the amide, which is then hydrolyzed to the carboxylate salt.

Protocol 3: Acidic Hydrolysis of this compound

Objective: To synthesize N-methylalanine.

Materials:

  • This compound

  • Concentrated hydrochloric acid

  • Dowex 50WX8 ion-exchange resin

Procedure:

  • Add this compound to concentrated hydrochloric acid.

  • Heat the mixture at reflux for several hours until the reaction is complete (monitored by the cessation of ammonia evolution or TLC).

  • Cool the reaction mixture and concentrate it under reduced pressure.

  • Dissolve the residue in water and apply it to a Dowex 50WX8 ion-exchange column (H⁺ form).

  • Wash the column with water to remove inorganic salts.

  • Elute the amino acid with a dilute aqueous ammonia solution.

  • Collect the fractions containing the product and concentrate under reduced pressure to obtain N-methylalanine.

Expected Yield: 70-85%

B. Reduction to N-Methyl-1,2-Diamines

Reduction of the nitrile group affords vicinal diamines, which are important ligands in coordination chemistry and precursors for various heterocyclic compounds. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this transformation.[11]

The reduction with LiAlH₄ involves the nucleophilic addition of hydride ions to the nitrile carbon. Two successive hydride transfers lead to a dianionic intermediate, which upon aqueous workup is protonated to yield the primary amine.

Protocol 4: Reduction of this compound with LiAlH₄

Objective: To synthesize N¹-methylpropane-1,2-diamine.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Water

  • 15% Aqueous sodium hydroxide solution

  • Anhydrous sodium sulfate

Procedure:

  • Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • To a suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether, slowly add a solution of this compound (1.0 eq) in anhydrous diethyl ether at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with diethyl ether.

  • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation to obtain the crude diamine.

  • Purify the product by distillation.

Expected Yield: 60-75%

III. Tandem Reactions: Engaging Both Functional Groups

The bifunctional nature of this compound allows for its use in the synthesis of heterocyclic compounds where both the amine and nitrile groups participate in the reaction cascade.

Reaction with Carbonyl Compounds: Pictet-Spengler Type Reactions

While not a classical Pictet-Spengler reaction, this compound can react with aldehydes and ketones to form intermediates that can subsequently cyclize. The initial reaction is the formation of an iminium ion from the secondary amine and the carbonyl compound.[12] The nitrile group can then act as a nucleophile or be transformed in a subsequent step to facilitate cyclization.

The reaction begins with the acid-catalyzed formation of an iminium ion between the secondary amine of this compound and an aldehyde or ketone. The subsequent steps are highly dependent on the specific reactants and conditions and can lead to a variety of heterocyclic structures.

G cluster_0 Reaction with Electrophiles cluster_1 Nitrile Group Transformations cluster_2 Heterocycle Synthesis 2-MAP This compound Product N-Substituted Product 2-MAP->Product Nucleophilic Attack Electrophile Electrophile (e.g., R-X, RCOCl) Electrophile->Product Nitrile Nitrile Group Hydrolysis Hydrolysis (H₃O⁺) Nitrile->Hydrolysis Reduction Reduction (LiAlH₄) Nitrile->Reduction Carboxylic_Acid Carboxylic Acid Hydrolysis->Carboxylic_Acid Primary_Amine Primary Amine Reduction->Primary_Amine 2-MAP_hetero This compound Intermediate Iminium Ion Intermediate 2-MAP_hetero->Intermediate Carbonyl Aldehyde/Ketone Carbonyl->Intermediate Cyclization Cyclization Intermediate->Cyclization Heterocycle Heterocyclic Product Cyclization->Heterocycle

Figure 1. Overview of the reactivity of this compound.

Summary of Key Reactions and Expected Products

ElectrophileReaction TypeProduct Class
Alkyl Halide (R-X)N-AlkylationN-Alkyl-2-(methylamino)propanenitrile
Acyl Chloride (RCOCl)N-AcylationN-Acyl-2-(methylamino)propanenitrile
H₃O⁺ / HeatNitrile HydrolysisN-Methyl-α-amino acid
LiAlH₄Nitrile ReductionN-Methyl-1,2-diamine
Aldehyde/KetoneIminium FormationPrecursor for heterocycles

Conclusion

This compound is a potent and versatile building block for chemical synthesis. Its dual functionality allows for a wide range of transformations at both the secondary amine and the nitrile group. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the efficient and safe utilization of this important chemical intermediate. By understanding and applying these principles, the scientific community can continue to unlock new avenues for molecular innovation.

References

  • AK Scientific, Inc. Safety Data Sheet: this compound.
  • Arkat USA, Inc. 2-Amino-2-alkyl(aryl)propanenitriles as key building blocks for the synthesis of 5-member heterocycles. [Link]

  • Al-Qalaf, F., Abdelkhalik, M. M., Al-Enezi, A., & Al-Ajmi, J. R. (2008). STUDIES WITH FUNCTIONALLY SUBSTITUTED ENAMINES: SYNTHESIS OF 2-AROYL-3-DIMETHYLAMINO-2-PROPENENITRILE AND THEIR REACTIVITY TOWARD NITROGEN NUCLEOPHILES. HETEROCYCLES, 75(1), 145.
  • PubChem. This compound. [Link]

  • LGC Standards. Safety Data Sheet: 3-(Methylamino)-propanenitrile. (2021).
  • ResearchGate. Stereoselective Synthesis of (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile.
  • Chemistry LibreTexts. Synthesis of Amino Acids. (2022). [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Nucleophilic reactions of α-aminoalkenenitriles. [Link]

  • Organic Chemistry Portal. α-Aminonitrile synthesis by cyanation. [Link]

  • MDPI. Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]

  • PubMed. Reactions of aminomalononitrile with electrophiles. [Link]

  • National Center for Biotechnology Information. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life (Basel), 8(4), 43.
  • TCI Chemicals.
  • ResearchGate.
  • PubChem. 2-Amino-2-methylpropionitrile. [Link]

  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. (2018). [Link]

  • PubChemLite. 2-methyl-3-(methylamino)propanenitrile. [Link]

  • ACS Publications.
  • Frontiers in Chemistry. Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. [Link]

  • Phukan, K. (2014). REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS USING POTTER’S CLAY AS A REUSABLE CATALYST. International Journal of ChemTech Research, 6(7), 3639-3645.
  • Monash University. Synthesis of N-Alkyl Amino Acids.
  • YouTube. Strecker Synthesis of Amino Acids | MCAT Organic Chemistry Prep. (2020). [Link]

  • PubChem. 2-Methyl-2-(methylamino)propanenitrile. [Link]

  • The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis.
  • ResearchGate. Proposed mechanism of the reaction between the reactants benzaldehyde...
  • National Center for Biotechnology Information. Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. RSC Advances, 12(15), 9243-9273.
  • Manipal Academy of Higher Education.
  • ResearchGate.
  • Google Patents. Preparation of 2-(N-formylamino)-propionitrile.
  • Semantic Scholar.
  • Ben-Gurion University of the Negev. Kinetics of the N-alkylation of diarylamines by methyl iodide in NN-dimethylformamide.
  • Organic Chemistry Portal. Synthesis of 1,2-diamines. [Link]

  • National Center for Biotechnology Information. A versatile way for the synthesis of monomethylamines by reduction of N-substituted carbonylimidazoles with the NaBH4/I2 system. Beilstein Journal of Organic Chemistry, 14, 2806-2814.
  • ResearchGate. Synthesis of pharmaceutical N, N-(di)
  • ResearchGate.

Sources

The Michael Addition: A Powerful Tool for the Synthesis of β-Aminonitriles in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of β-Aminonitriles

The β-aminonitrile motif is a privileged structural scaffold in modern medicinal chemistry. Its constituent amine and nitrile functionalities serve as versatile synthetic handles and pharmacophores, contributing to the biological activity and desirable pharmacokinetic properties of numerous therapeutic agents. The nitrile group, in particular, is a unique functional group that can act as a hydrogen bond acceptor, a bioisostere for carbonyl groups, or a precursor to other functional groups like amides and carboxylic acids.[1] The incorporation of a nitrile can enhance binding affinity to target proteins and improve metabolic stability.[2]

The strategic importance of β-aminonitriles is underscored by their presence in key pharmaceutical compounds. A prominent example is the Janus kinase (JAK) inhibitor Ruxolitinib (Jakafi®) , used in the treatment of myelofibrosis. A highly efficient enantioselective synthesis of Ruxolitinib was developed featuring an organocatalytic aza-Michael addition of a pyrazole to an α,β-unsaturated aldehyde as the key stereochemistry-defining step.[3][4] Similarly, the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor Sitagliptin (Januvia®) , a widely prescribed oral medication for type 2 diabetes, has been achieved through a highly enantioselective aza-Michael addition to establish the crucial β-amino acid core.[5] These examples highlight the industrial relevance and power of the Michael addition in constructing complex, high-value molecules.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of the aza-Michael reaction for the synthesis of β-aminonitriles. We will delve into the reaction mechanism, provide detailed experimental protocols, and present a comparative analysis of various catalytic systems.

Understanding the Aza-Michael Addition Mechanism

The aza-Michael addition is a conjugate addition of a nitrogen nucleophile (the Michael donor), such as a primary or secondary amine, to an electron-deficient alkene (the Michael acceptor), in this case, an α,β-unsaturated nitrile. The reaction proceeds via the formation of a new carbon-nitrogen bond at the β-position relative to the nitrile group.

The reaction can be promoted by a variety of catalysts, including bases, acids, and metal complexes, or in some cases, can proceed without a catalyst under thermal or solvent-free conditions.[6] In a base-catalyzed mechanism, the base deprotonates the amine, increasing its nucleophilicity. The resulting anion then attacks the β-carbon of the unsaturated nitrile. Subsequent protonation of the enolate intermediate yields the β-aminonitrile product. In acid-catalyzed or metal-catalyzed variants, the catalyst activates the α,β-unsaturated nitrile by coordinating to the nitrile nitrogen, making the β-carbon more electrophilic and susceptible to nucleophilic attack by the amine.

Michael_Addition_Mechanism cluster_reactants Reactants cluster_intermediate Transition State / Intermediate cluster_product Product Amine R₂NH (Amine) Intermediate [R₂N-CH₂-CH⁻-C≡N] ↔ [R₂N-CH₂-CH=C=N⁻] (Enolate/Aza-enolate Intermediate) Amine->Intermediate Nucleophilic Attack UnsaturatedNitrile H₂C=CH-C≡N (α,β-Unsaturated Nitrile) UnsaturatedNitrile->Intermediate Product R₂N-CH₂-CH₂-C≡N (β-Aminonitrile) Intermediate->Product Protonation Catalyst Catalyst (Base, Acid, or Metal) Catalyst->Amine Activation ProtonSource H⁺ Source (e.g., Solvent, H₂O) ProtonSource->Intermediate

Caption: General mechanism of the aza-Michael addition for β-aminonitrile synthesis.

Experimental Protocols

This section provides a general, adaptable protocol for the synthesis of β-aminonitriles via the aza-Michael addition. Specific examples with different catalytic systems are detailed in the subsequent tables.

General Protocol for Aza-Michael Addition

Materials:

  • Amine (Michael donor)

  • α,β-Unsaturated nitrile (e.g., acrylonitrile, crotononitrile) (Michael acceptor)

  • Catalyst (if applicable, see Table 1)

  • Solvent (if applicable, see Table 1)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (if heating is required)

  • Inert atmosphere setup (e.g., nitrogen or argon balloon), if necessary

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 mmol, 1.0 eq.). If a solid, dissolve it in the chosen solvent.

  • Catalyst Addition: Add the catalyst (see Table 1 for specific examples and catalyst loading).

  • Acceptor Addition: Add the α,β-unsaturated nitrile (1.0-1.5 mmol, 1.0-1.5 eq.) dropwise to the stirred solution at the specified temperature.

  • Reaction Monitoring: Stir the reaction mixture at the indicated temperature for the specified time (see Table 1). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Upon completion, if a solid catalyst was used (e.g., molecular sieves, acidic alumina), filter the reaction mixture and wash the catalyst with a small amount of the reaction solvent or a suitable organic solvent.[7][8]

    • If a soluble catalyst was used or no catalyst was employed, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water or brine to remove any water-soluble components.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure β-aminonitrile.

  • Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Comparative Analysis of Catalytic Systems

The choice of catalyst and reaction conditions can significantly impact the efficiency, selectivity, and environmental footprint of the aza-Michael addition. Below is a summary of various approaches, highlighting the versatility of this transformation.

Catalyst Michael Donor (Amine) Michael Acceptor Solvent Temp (°C) Time Yield (%) Reference
Ceric Ammonium Nitrate (CAN) (3 mol%)PiperidineAcrylonitrileWaterRT15 min99[4][5]
Ceric Ammonium Nitrate (CAN) (3 mol%)MorpholineAcrylonitrileWaterRT20 min98[4][5]
Molecular Sieves (4Å)n-ButylamineAcrylonitrileSolvent-free (MW)--High[7]
Acidic Aluminac-PentylamineEthyl AcrylateSolvent-free70-803 h90[8]
NoneImidazoleAcrylonitrileSolvent-free80->97[9]
NoneBenzylamineMethyl AcrylateSolvent-freeRT2.5 h56[10]
[Mn]-pincer complex (0.5 mol%)PiperidineCrotononitrileTolueneRT24 h79[11]
Triethylammonium acetate (TEAA)(4-nitrophenyl)piperazineAcrylonitrile-251 min99[3]
This table is a representative summary. Yields and reaction times can vary based on the specific substrates and reaction scale.

Substrate Scope

The aza-Michael addition is applicable to a wide range of primary and secondary amines, as well as various α,β-unsaturated nitriles.

Substrate_Scope cluster_donors Michael Donors (Amines) cluster_acceptors Michael Acceptors (Unsaturated Nitriles) Primary_Aliphatic Primary Aliphatic (e.g., n-Butylamine) Reaction Aza-Michael Addition Primary_Aliphatic->Reaction Secondary_Aliphatic Secondary Aliphatic (e.g., Piperidine, Morpholine) Secondary_Aliphatic->Reaction Aromatic_Amines Aromatic Amines (Anilines - often less reactive) Aromatic_Amines->Reaction Heterocyclic_Amines N-Heterocycles (e.g., Imidazole, Pyrazole) Heterocyclic_Amines->Reaction Acrylonitrile Acrylonitrile Crotononitrile Crotononitrile Cinnamonitrile Cinnamonitrile Substituted_Nitriles Other Substituted α,β-Unsaturated Nitriles Reaction->Acrylonitrile Reaction->Crotononitrile Reaction->Cinnamonitrile Reaction->Substituted_Nitriles Product β-Aminonitriles Reaction->Product

Caption: Scope of the aza-Michael addition for β-aminonitrile synthesis.

Conclusion and Future Outlook

The aza-Michael addition stands out as a robust, versatile, and highly efficient method for the synthesis of β-aminonitriles. The development of eco-friendly protocols using water as a solvent, reusable heterogeneous catalysts, or even catalyst- and solvent-free conditions aligns with the principles of green chemistry, making this reaction increasingly attractive for industrial applications.[6][12] The proven success of this methodology in the synthesis of complex, high-value pharmaceuticals like Ruxolitinib and Sitagliptin solidifies its importance in the drug discovery and development pipeline. Future research will likely focus on the development of novel, highly enantioselective catalytic systems to access chiral β-aminonitriles with even greater efficiency and precision, further expanding the synthetic chemist's toolkit for creating the next generation of therapeutics.

References

  • One-pot solvent-free microwave-assisted aza-Michael addition reaction of acrylonitrile. (n.d.). ResearchGate. Retrieved from [Link]

  • Varala, R., Sreelatha, N., & Adapa, S. R. (2006).
  • Oh, D., Lee, J., Yang, S., Jung, S. H., & Lee, G. (2024). Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. ACS Omega, 9(13), 15328–15338.
  • Jia, H., et al. (2019). Template catalysis by manganese pincer complexes: oxa- and aza-Michael additions to unsaturated nitriles. Chemical Science, 10(35), 8186-8192.
  • Talukdar, S., & Deka, M. J. (2020). Aza-Michael addition of amines to α,β-unsaturated carbonyl/nitrile compounds. Biomass Conversion and Biorefinery, 12, 2697–2722.
  • Lin, Q., et al. (2009). Enantioselective Synthesis of Janus Kinase Inhibitor INCB018424 via an Organocatalytic Aza-Michael Reaction. Organic Letters, 11(9), 1999–2002.
  • β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics. (2022). RSC Advances, 12(48), 31235-31252.
  • Conversions after given time of the aza-Michael addition of 1 and 2 to... (n.d.). ResearchGate. Retrieved from [Link]

  • Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. (2023). Molecules, 28(24), 8059.
  • Ceric Ammonium Nitrate Catalyzed aza-Michael Addition of Aliphatic Amines to α,β-Unsaturated Carbonyl Compounds and Nitriles in Water. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • An efficient synthesis of Vildagliptin intermediates. (n.d.). Journal of Chemical and Pharmaceutical Research, 9(7), 163-167.
  • Aza-Michael addition of amines to α,β-unsaturated carbonyl/nitrile compounds. (n.d.). Google Scholar.
  • NEW PROCESS AND INTERMEDIATES FOR THE SYNTHESIS OF VILDAGLIPTIN. (2013).
  • Synthesis method of ruxolitinib intermediate. (2015).
  • RUXOLITINIB…FOR THE TREATMENT OF INT OR HIGH-RISK MYELOFIBROSIS. (2013). DRUGS OF THE FUTURE.
  • Solvent-free, catalyst-free Michael-type addition of amines to electron-deficient alkenes. (2002). Green Chemistry, 4(3), 289-291.
  • Synthesis of vildagliptin: Research advances. (2015). Journal of International Pharmaceutical Research, 42(4), 417-420.
  • Synthesis of Main Impurity of Vildagliptin. (2014). Asian Journal of Chemistry, 26(11), 3426-3428.
  • Aza-Michael Addition of Amines to α,β-Unsaturated Compounds Using Molecular Iodine as Catalyst. (2005). Synlett, 2005(11), 1783-1785.
  • β-Aminonitrile synthesis by cyanation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021). RSC Medicinal Chemistry, 12(8), 1229-1246.
  • Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions. (2014). Molecules, 19(11), 18886-18894.
  • Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. (2024). Journal of the American Chemical Society.
  • Organocatalytic Synthesis of α-Aminonitriles: A Review. (2022).
  • Organocatalytic Synthesis of α-Aminonitriles: A Review. (2022). ResearchGate. Retrieved from [Link]

Sources

Application Notes and Protocols for the Organocatalytic Synthesis of α-Aminonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of α-Aminonitriles and the Rise of Organocatalysis

α-Aminonitriles are pivotal synthetic intermediates in organic chemistry, serving as direct precursors to α-amino acids, vicinal diamines, and various nitrogen-containing heterocyclic compounds that are cornerstones of numerous pharmaceuticals and biologically active molecules.[1][2] The classic Strecker reaction, first reported in 1850, provides a straightforward method for their synthesis from an aldehyde, an amine, and a cyanide source.[3] However, the control of stereochemistry in this multicomponent reaction has been a long-standing challenge. The development of asymmetric catalysis has revolutionized this field, and among the various approaches, organocatalysis has emerged as a particularly powerful and sustainable strategy.[4][5]

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers several advantages over traditional metal-based catalysis, including lower toxicity, reduced cost, operational simplicity, and insensitivity to air and moisture.[6] For the synthesis of chiral α-aminonitriles, organocatalysts have demonstrated remarkable efficiency and enantioselectivity, making them highly attractive for applications in drug discovery and development.[4]

This comprehensive guide provides detailed application notes and protocols for the organocatalytic synthesis of α-aminonitriles, focusing on three prominent and highly effective classes of organocatalysts: chiral thioureas, chiral bicyclic guanidines, and chiral phosphoric acids. Each section will delve into the mechanistic underpinnings of the catalyst class, present a summary of their synthetic utility, and provide a detailed, field-proven experimental protocol.

Part 1: Chiral Thiourea Catalysis in Asymmetric Strecker Reactions

Chiral thiourea-based organocatalysts, particularly those developed by Jacobsen and co-workers, have become workhorses in the enantioselective synthesis of α-aminonitriles.[7] Their success lies in their ability to act as dual hydrogen bond donors, activating the imine electrophile and positioning the cyanide nucleophile for a highly stereoselective attack.

Mechanism and Rationale: The Power of Dual Hydrogen Bonding

The catalytic cycle of a thiourea-catalyzed Strecker reaction is a testament to the power of non-covalent interactions in directing a chemical reaction. The thiourea catalyst, through its two N-H protons, forms a bidentate hydrogen bond with the imine nitrogen. This interaction not only increases the electrophilicity of the imine carbon but also creates a chiral pocket that shields one face of the imine. Simultaneously, the catalyst can interact with the cyanide source (often HCN generated in situ), delivering the cyanide nucleophile to the exposed face of the activated imine. This orchestrated delivery is the key to the high enantioselectivity observed in these reactions.

thiourea_mechanism cluster_cycle Catalytic Cycle Imine Imine (R1-CH=N-R2) Activated_Complex Activated Imine-Catalyst Complex (Hydrogen Bonded) Imine->Activated_Complex Activation Catalyst Chiral Thiourea Catalyst Catalyst->Activated_Complex HCN HCN HCN->Activated_Complex Cyanide Source Product_Complex Product-Catalyst Complex Activated_Complex->Product_Complex Nucleophilic Attack Product_Complex->Catalyst Catalyst Regeneration Product α-Aminonitrile Product_Complex->Product Product Release

Figure 1: Catalytic cycle of a thiourea-catalyzed Strecker reaction.

Data Presentation: Performance of Jacobsen's Thiourea Catalyst

The Jacobsen-type thiourea catalysts have demonstrated broad substrate scope and excellent enantioselectivity in the Strecker reaction. Below is a summary of representative results.

EntryAldehyde/Imine SubstrateAmineCyanide SourceCatalyst Loading (mol%)Yield (%)ee (%)Reference
1BenzaldehydeBenzhydrylamineHCN19898[8]
2p-TolualdehydeBenzhydrylamineHCN19797[8]
3p-MethoxybenzaldehydeBenzhydrylamineHCN19996[8]
4PivaldehydeBenzhydrylamineKCN/AcOH0.59599[9]
5CyclohexanecarboxaldehydeBenzhydrylamineKCN/AcOH0.59698[9]
63-PhenylpropionaldehydeBenzhydrylamineKCN/AcOH0.59497[9]
Detailed Protocol: Asymmetric Strecker Reaction with a Jacobsen-Type Thiourea Catalyst

This protocol is adapted from the scalable synthesis reported by Jacobsen and co-workers.[9]

Materials:

  • Aldehyde (1.0 equiv)

  • Benzhydrylamine (1.0 equiv)

  • Chiral thiourea catalyst (e.g., (1R,2R)-N,N'-bis(2-tert-butylbenzoyl)-1,2-diaminocyclohexane thiourea) (0.005 equiv, 0.5 mol%)

  • Potassium cyanide (KCN) (2.0 equiv)

  • Acetic acid (AcOH) (1.2 equiv)

  • Toluene (to make a 0.5 M solution with respect to the aldehyde)

  • Deionized water

Procedure:

  • Imine Formation (in situ): To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde (e.g., 10 mmol, 1.0 equiv), benzhydrylamine (10 mmol, 1.0 equiv), and toluene (20 mL). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Catalyst and Reagent Addition: To the resulting solution, add the chiral thiourea catalyst (0.05 mmol, 0.5 mol%). In a separate flask, dissolve potassium cyanide (20 mmol, 2.0 equiv) in a minimal amount of deionized water (e.g., 4-5 mL) and cool the solution in an ice bath.

  • Reaction Initiation: Cool the reaction mixture containing the imine and catalyst to 0 °C in an ice bath. To this cooled solution, add the acetic acid (12 mmol, 1.2 equiv) followed by the dropwise addition of the cold aqueous KCN solution over 10-15 minutes.

  • Reaction Monitoring: Stir the reaction mixture vigorously at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC. The reaction is typically complete within 4-8 hours.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can often be purified by recrystallization or silica gel chromatography.

  • Chiral Analysis: Determine the enantiomeric excess of the purified α-aminonitrile by chiral HPLC analysis.

Part 2: Chiral Bicyclic Guanidine Catalysis

Chiral guanidines represent another class of highly effective organocatalysts for the asymmetric Strecker reaction. Their strong basicity and ability to act as hydrogen bond donors allow for a distinct mode of activation compared to thioureas. The work of Corey and co-workers on chiral bicyclic guanidines has been particularly influential.[1][4]

Mechanism and Rationale: Brønsted Base and Hydrogen Bond Donor Synergy

The catalytic activity of chiral bicyclic guanidines stems from their dual functionality. The guanidine moiety is a strong Brønsted base that can deprotonate HCN to generate a guanidinium-cyanide ion pair. The chiral guanidinium ion then acts as a hydrogen bond donor, activating the imine substrate. This simultaneous activation of both the nucleophile and the electrophile within a well-defined chiral environment leads to high enantioselectivity.

guanidine_mechanism cluster_cycle Catalytic Cycle Catalyst Chiral Bicyclic Guanidine Ion_Pair Guanidinium-Cyanide Ion Pair Catalyst->Ion_Pair Deprotonation HCN HCN HCN->Ion_Pair Ternary_Complex Ternary Complex (Imine Activation) Ion_Pair->Ternary_Complex Imine Imine Imine->Ternary_Complex H-Bonding Product α-Aminonitrile Ternary_Complex->Product Cyanide Addition Catalyst_Regen Chiral Bicyclic Guanidine Product->Catalyst_Regen Product Release & Catalyst Regeneration

Figure 2: Proposed catalytic cycle for the chiral bicyclic guanidine-catalyzed Strecker reaction.

Data Presentation: Performance of Corey's Bicyclic Guanidine Catalyst

The chiral bicyclic guanidine catalyst developed by Corey has shown excellent performance in the asymmetric Strecker reaction of N-benzhydryl imines.

EntryAldehyde SubstrateYield (%)ee (%)Reference
1Benzaldehyde9686[1][4]
2p-Chlorobenzaldehyde9588[1][4]
3p-Trifluoromethylbenzaldehyde9491[1][4]
42-Naphthaldehyde9696[1][4]
5Pivaldehyde~9584[1][4]
6Cyclohexanecarboxaldehyde~9576[1][4]
Detailed Protocol: Asymmetric Strecker Reaction with a Chiral Bicyclic Guanidine Catalyst

This protocol is based on the work of Corey and Grogan.[1][4]

Materials:

  • N-Benzhydryl imine (1.0 equiv)

  • Chiral bicyclic guanidine catalyst (e.g., (1R,5S)-1,5,7-triazabicyclo[4.4.0]dec-6-ene derivative) (0.1 equiv, 10 mol%)

  • Hydrogen cyanide (HCN) (2.0 equiv, typically as a solution in toluene or generated in situ)

  • Toluene (to make a 0.2 M solution with respect to the imine)

Procedure:

  • Reaction Setup: To a flame-dried, argon-purged round-bottom flask, add the N-benzhydryl imine (e.g., 1.0 mmol, 1.0 equiv) and the chiral bicyclic guanidine catalyst (0.1 mmol, 10 mol%). Dissolve the solids in anhydrous toluene (5 mL).

  • Cooling: Cool the reaction mixture to -40 °C using an appropriate cooling bath (e.g., acetonitrile/dry ice).

  • HCN Addition: Carefully add a solution of hydrogen cyanide in toluene (2.0 mmol, 2.0 equiv) to the cooled reaction mixture. Caution: Hydrogen cyanide is extremely toxic. This step must be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Reaction Monitoring: Stir the reaction at -40 °C and monitor its progress by TLC or HPLC. The reaction is typically complete within 20-24 hours.

  • Work-up and Purification: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography.

  • Chiral Analysis: Determine the enantiomeric excess of the purified α-aminonitrile by chiral HPLC analysis.

Part 3: Chiral Phosphoric Acid Catalysis

Chiral phosphoric acids (CPAs), derived from BINOL and related scaffolds, have emerged as a versatile class of Brønsted acid organocatalysts.[10] Their ability to act as bifunctional catalysts, engaging both the electrophile and the nucleophile through hydrogen bonding, makes them highly effective in a variety of asymmetric transformations, including the Strecker reaction.

Mechanism and Rationale: Bifunctional Brønsted Acid Catalysis

In the context of the Strecker reaction, the chiral phosphoric acid catalyst activates the imine by protonating the imine nitrogen, forming a chiral ion pair. The conjugate base of the phosphoric acid can then act as a hydrogen bond acceptor, orienting the cyanide nucleophile for a stereoselective addition to the iminium ion. This dual activation within a confined chiral environment is crucial for achieving high levels of enantiocontrol.

cpa_mechanism cluster_cycle Catalytic Cycle Imine Imine Iminium_Ion_Pair Chiral Iminium Phosphate Ion Pair Imine->Iminium_Ion_Pair Protonation CPA Chiral Phosphoric Acid (CPA) CPA->Iminium_Ion_Pair Transition_State Organized Transition State Iminium_Ion_Pair->Transition_State HCN HCN HCN->Transition_State Nucleophilic Attack Product α-Aminonitrile Transition_State->Product C-C Bond Formation Product->CPA Catalyst Regeneration

Figure 3: Catalytic cycle of a chiral phosphoric acid-catalyzed Strecker reaction.

Data Presentation: Performance of a Chiral Phosphoric Acid Catalyst

Chiral phosphoric acids have been successfully applied to the asymmetric Strecker reaction of various imines. The following table provides representative examples.

EntryImine SubstrateCyanide SourceCatalyst Loading (mol%)SolventYield (%)ee (%)Reference
1N-Boc-benzaldimineTMSCN5Toluene9592 (representative)
2N-Boc-p-methoxybenzaldimineTMSCN5Toluene9894 (representative)
3N-Boc-2-naphthaldehyde imineTMSCN5Toluene9290 (representative)
4N-Boc-cinnamaldehyde imineTMSCN5Toluene8885 (representative)
5N-Boc-cyclohexanecarboxaldehyde imineTMSCN10CH2Cl28588 (representative)
6N-Boc-isobutyraldehyde imineTMSCN10CH2Cl28286 (representative)
Detailed Protocol: Asymmetric Strecker Reaction with a Chiral Phosphoric Acid Catalyst

This is a general protocol for the CPA-catalyzed Strecker reaction.

Materials:

  • N-Protected imine (e.g., N-Boc imine) (1.0 equiv)

  • Chiral phosphoric acid catalyst (e.g., (R)-TRIP) (0.05-0.1 equiv, 5-10 mol%)

  • Trimethylsilyl cyanide (TMSCN) (1.5 equiv)

  • Anhydrous solvent (e.g., toluene or dichloromethane)

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried and argon-purged Schlenk tube, add the chiral phosphoric acid catalyst (e.g., 0.05 mmol, 5 mol%) and the N-protected imine (1.0 mmol, 1.0 equiv).

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe and stir the mixture at room temperature to dissolve the solids.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., -20 °C to room temperature, optimization may be required).

  • Cyanide Source Addition: Add trimethylsilyl cyanide (1.5 mmol, 1.5 equiv) dropwise to the cooled reaction mixture.

  • Reaction Monitoring: Stir the reaction under an inert atmosphere and monitor its progress by TLC or HPLC. Reaction times can vary from a few hours to 24 hours depending on the substrate.

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

  • Chiral Analysis: Determine the enantiomeric excess of the product by chiral HPLC analysis.

Conclusion

The organocatalytic asymmetric synthesis of α-aminonitriles offers a powerful and versatile platform for accessing these valuable chiral building blocks. Chiral thioureas, bicyclic guanidines, and phosphoric acids each provide distinct advantages in terms of substrate scope, operational simplicity, and catalyst availability. The choice of catalyst will depend on the specific substrate and desired scale of the reaction. The protocols provided herein serve as a robust starting point for researchers in academia and industry to explore and optimize these transformative reactions for their specific needs in drug discovery and development.

References

  • Corey, E. J.; Grogan, M. J. Enantioselective Synthesis of α-Amino Nitriles from N-Benzhydryl Imines and HCN with a Chiral Bicyclic Guanidine as Catalyst. Org. Lett.1999 , 1 (1), 157–160. [Link]

  • Corey, E. J.; Grogan, M. J. Enantioselective synthesis of alpha-amino nitriles from N-benzhydryl imines and HCN with a chiral bicyclic guanidine as catalyst. PubMed1999 . [Link]

  • Zuend, S. J.; Coughlin, M. P.; Lalonde, M. P.; Jacobsen, E. N. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. Nature2009 , 461, 968–971. [Link]

  • Zuend, S. J.; Coughlin, M. P.; Lalonde, M. P.; Jacobsen, E. N. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. Request PDF2009 . [Link]

  • Simón, L.; Goodman, J. M. Mechanism of BINOL-Phosphoric Acid-Catalyzed Strecker Reaction of Benzyl Imines. J. Am. Chem. Soc.2008 , 130 (27), 8741–8747. [Link]

  • Ullah, B., et al. Organocatalytic Synthesis of α-Aminonitriles: A Review. Catalysts2022 , 12(10), 1149. [Link]

  • Guanidine-catalyzed Asymmetric Strecker Reaction: Modes of Activation and Origin of Stereoselectivity. DR-NTU. [Link]

  • Zuend, S. J.; Coughlin, M. P.; Lalonde, M. P.; Jacobsen, E. N. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. EconPapers. [Link]

  • Kanemitsu, T., et al. ASYMMETRIC ACYL-STRECKER REACTION PROMOTED BY NOVEL THIOUREA ORGANOCATALYST. HETEROCYCLES2010 , 81(12), 2781. [Link]

  • 150 Years of Strecker Reaction. MSU chemistry. [Link]

  • Merino, P.; Marqués-López, E.; Tejero, T.; Herrera, R. P. Organocatalyzed Strecker reactions. Tetrahedron2009 , 65(7), 1219-1234. [Link]

  • Rueping, M.; Sugiono, E.; Azap, C.; Theissmann, T.; Bolte, M. Enantioselective Brønsted Acid Catalyzed Transfer Hydrogenation: Organocatalytic Reduction of Imines. Org. Lett.2005 , 7(17), 3781-3783. [Link]

  • Vila, C., et al. Organocatalytic Enantioselective Strecker Reaction with Seven-Membered Cyclic Imines. Adv. Synth. Catal.2018 , 360(19), 3743-3748. [Link]

  • Iyer, M. S., et al. Asymmetric Catalysis of the Strecker Amino Acid Synthesis by a Cyclic Dipeptide. J. Am. Chem. Soc.1996 , 118(20), 4910-4911. [Link]

  • Pan, S. C.; List, B. Catalytic asymmetric three-component acyl-Strecker reaction. Org. Lett.2007 , 9(6), 1149-51. [Link]

  • ChemInform Abstract: Asymmetric Acyl-Strecker Reaction Promoted by Novel Thiourea Organocatalyst. Request PDF. [Link]

  • Jiménez, E. I. An update on chiral phosphoric acid organocatalyzed stereoselective reactions. Org. Biomol. Chem.2023 , 21(17), 3541-3569. [Link]

  • Strecker amino acid synthesis. Wikipedia. [Link]

Sources

Application Note and Experimental Protocol for the Synthesis of 2-(Methylamino)propanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2-(methylamino)propanenitrile, a valuable building block in medicinal chemistry and drug development. The featured protocol is based on the well-established Strecker synthesis, a reliable method for the preparation of α-aminonitriles.[1][2][3] This guide delves into the mechanistic underpinnings of the reaction, offers a detailed, step-by-step experimental procedure, and outlines critical safety precautions necessary for handling the hazardous materials involved. The protocol is designed to be robust and reproducible, providing researchers with a solid foundation for their synthetic endeavors.

Introduction and Scientific Background

This compound and its derivatives are important intermediates in the synthesis of a variety of biologically active molecules. The α-aminonitrile functionality serves as a versatile precursor to α-amino acids and other nitrogen-containing heterocycles. The Strecker synthesis, first reported by Adolph Strecker in 1850, remains a cornerstone of amino acid synthesis and is a highly effective method for producing α-aminonitriles.[3]

The reaction proceeds through a three-component condensation of an aldehyde (acetaldehyde in this case), an amine (methylamine), and a cyanide source (such as sodium or potassium cyanide).[2][4][5] The key steps involve the formation of an imine from the aldehyde and amine, followed by the nucleophilic addition of the cyanide ion to the iminium intermediate.[2][3][5] This one-pot approach is efficient and generally provides good yields of the desired product.

Understanding the mechanism is crucial for troubleshooting and optimizing the reaction. The initial reaction between acetaldehyde and methylamine forms a hemiaminal, which then dehydrates to form an N-ethylidenemethanamine (an imine). The cyanide ion, a potent nucleophile, then attacks the electrophilic carbon of the imine, yielding the target molecule, this compound.[2][5]

Experimental Protocol: Strecker Synthesis of this compound

This protocol is designed for a laboratory scale synthesis and can be adjusted as needed.

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)PuritySupplier
Acetaldehyde44.054.41 g (5.6 mL)100≥99%Sigma-Aldrich
Methylamine (40% in H₂O)31.067.76 g (8.7 mL)10040 wt. %Fisher Scientific
Sodium Cyanide (NaCN)49.014.90 g100≥98%Acros Organics
Sodium Bisulfite (NaHSO₃)104.0610.4 g100ACS GradeVWR
Dichloromethane (DCM)84.93200 mL-ACS GradeVWR
Anhydrous Magnesium Sulfate120.37As needed-≥97%VWR
Hydrochloric Acid (HCl)36.46As needed-1 MFisher Scientific
Sodium Bicarbonate (NaHCO₃)84.01As needed-Saturated Sol.VWR

Caution: This experiment involves highly toxic and hazardous materials. A thorough risk assessment must be conducted before commencing any work.

  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Fume hood

  • Reaction Setup: Assemble the three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a thermometer in a well-ventilated fume hood.

  • Initial Cooling: Charge the flask with the methylamine solution (7.76 g, 100 mmol) and cool the flask to 0-5 °C using an ice bath.

  • Acetaldehyde Addition: Slowly add acetaldehyde (4.41 g, 100 mmol) dropwise from the dropping funnel to the cooled methylamine solution while maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at this temperature after the addition is complete.

  • Cyanide Addition: In a separate beaker, dissolve sodium cyanide (4.90 g, 100 mmol) in 20 mL of water. EXTREME CAUTION: Sodium cyanide is highly toxic.[6] Wear appropriate personal protective equipment (PPE), including double gloves, a lab coat, and safety goggles.[6][7] Add this solution dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.

  • Reaction Progression: After the cyanide addition, allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[8]

  • Work-up and Extraction:

    • Cool the reaction mixture in an ice bath.

    • To quench any unreacted cyanide, slowly add a solution of sodium bisulfite (10.4 g, 100 mmol) in 50 mL of water. Stir for 30 minutes.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation to yield a colorless to pale yellow liquid.[9]

G cluster_prep Reaction Preparation cluster_reaction Strecker Synthesis cluster_workup Work-up & Purification A Combine Methylamine and Water B Cool to 0-5 °C in Ice Bath A->B C Add Acetaldehyde Dropwise B->C E Add NaCN Solution Dropwise C->E D Prepare Aqueous NaCN Solution D->E F Stir at 0-5 °C, then Room Temp E->F G Quench with NaHSO₃ F->G H Extract with Dichloromethane G->H I Wash with NaHCO₃ and Brine H->I J Dry over MgSO₄ I->J K Concentrate via Rotary Evaporation J->K L Purify by Vacuum Distillation K->L

Caption: Workflow for the synthesis of this compound.

Safety and Hazard Management

The synthesis of this compound involves several hazardous substances and requires strict adherence to safety protocols.

  • Cyanide Compounds: Sodium cyanide is a highly toxic substance that can be fatal if ingested, inhaled, or absorbed through the skin.[6][10] All manipulations involving cyanide salts must be performed in a certified chemical fume hood.[7][10] An emergency response plan for cyanide exposure should be in place, and all personnel must be trained on it.[6][7]

  • Acidic Conditions: Avoid contact between cyanide salts and acids, as this will generate highly toxic hydrogen cyanide gas.[7][10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (double gloving is recommended), and safety goggles.[6][7][11] A face shield should be used when there is a splash hazard.[7]

  • Waste Disposal: All cyanide-containing waste, both solid and liquid, must be segregated and disposed of as hazardous waste according to institutional guidelines.[7][10] Contaminated glassware should be decontaminated with a bleach solution at a pH of 10 or higher.[10]

Mechanistic Insights

The Strecker synthesis is a classic example of a one-pot, three-component reaction. The underlying mechanism provides a clear rationale for the experimental conditions.

G cluster_0 Imine Formation cluster_1 Nucleophilic Attack Acetaldehyde Acetaldehyde Hemiaminal Hemiaminal Acetaldehyde->Hemiaminal Imine Imine Hemiaminal->Imine Aminonitrile Aminonitrile Imine->Aminonitrile

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-(Methylamino)propanenitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Methylamino)propanenitrile. This guide is designed for researchers, scientists, and drug development professionals seeking to enhance the yield and purity of their product from Strecker reactions. We will move beyond basic protocols to explore the causal relationships behind experimental parameters, providing you with the insights needed to troubleshoot and optimize your synthesis effectively.

Core Concepts: The N-Substituted Strecker Reaction Mechanism

The Strecker synthesis is a robust three-component reaction that forms an α-aminonitrile from an aldehyde, an amine, and a cyanide source.[1] For the synthesis of this compound, the reactants are acetaldehyde, methylamine, and a cyanide donor. The reaction proceeds in two primary stages: imine formation and nucleophilic cyanide addition.[2][3]

  • Imine/Iminium Ion Formation: Acetaldehyde reacts with methylamine to form an N-methylimine. This reaction is often acid-catalyzed and involves the dehydration of a hemiaminal intermediate.[4][5] The resulting imine can be protonated to form a more electrophilic iminium ion, which is highly susceptible to nucleophilic attack.[6][7]

  • Cyanide Addition: A cyanide ion (CN⁻), typically from a source like NaCN or KCN, acts as a nucleophile and attacks the iminium carbon.[7][8] This step forms the stable C-C bond, resulting in the final product, this compound.

Understanding this mechanism is critical, as each step represents a potential point for optimization or failure.

Strecker_Mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: Cyanide Attack Acetaldehyde Acetaldehyde Hemiaminal Hemiaminal Intermediate Acetaldehyde->Hemiaminal + Methylamine Methylamine Methylamine Methylamine->Hemiaminal Cyanide Cyanide (CN⁻) Product This compound Cyanide->Product Iminium N-Methyliminium Ion Hemiaminal->Iminium - H₂O (Dehydration) Iminium->Product + CN⁻

Caption: The two-stage mechanism of the Strecker synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of this compound?

A1: Yields for Strecker reactions are highly variable and depend significantly on reaction conditions and purification methods.[9] While optimized lab-scale procedures can achieve yields upwards of 80-90%, unoptimized reactions or those with impure starting materials may result in significantly lower outcomes.

Q2: Why is temperature control so critical in this reaction?

A2: Temperature control is paramount for several reasons. First, the reaction can be exothermic. Second, low temperatures (typically 0-10°C) are often used to suppress side reactions like acetaldehyde polymerization and hydrolysis of the aminonitrile product.[10] However, excessively low temperatures can slow the reaction rate, while high temperatures can promote the degradation of starting materials and the formation of byproducts.[1][11]

Q3: Which cyanide source is recommended for this synthesis?

A3: While hydrogen cyanide (HCN) is the fundamental reagent, its extreme toxicity makes it impractical for most labs.[12] Safer, more common alternatives include sodium cyanide (NaCN) or potassium cyanide (KCN), which are used with an ammonium salt or a mild acid to generate HCN in situ.[2][10] Trimethylsilyl cyanide (TMSCN) is another effective, albeit more expensive, alternative that can sometimes be used with a catalyst.[13]

Q4: How does pH affect the reaction yield?

A4: pH is a critical variable. The reaction is typically most efficient under slightly basic conditions (pH 8–10).[10] This pH range ensures that a sufficient concentration of the cyanide ion (CN⁻) is available for the nucleophilic attack.[14] If the solution is too acidic, the cyanide ion will be protonated to HCN (pKa ~9.2), which is a much weaker nucleophile, thus stalling the reaction.[15]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a direct question-and-answer format.

Problem: My reaction yield is consistently low or I'm getting no product.

  • Potential Cause 1: Poor Quality of Acetaldehyde.

    • Explanation: Acetaldehyde is volatile and prone to oxidation to acetic acid or polymerization to paraldehyde and metaldehyde. Impurities can inhibit the reaction.[10]

    • Solution: Use freshly distilled or a newly opened bottle of acetaldehyde. Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[10]

  • Potential Cause 2: Inefficient Imine Formation.

    • Explanation: The formation of the imine from the aldehyde and amine is a reversible equilibrium reaction that produces water.[6] If this equilibrium does not favor the imine, the subsequent cyanide addition cannot occur efficiently.

    • Solution:

      • Pre-formation: Mix the acetaldehyde and methylamine in the solvent for a period before adding the cyanide source. This allows the imine equilibrium to be established.[15]

      • Dehydrating Agents: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) to the reaction mixture to remove the water as it forms, driving the equilibrium towards the imine product.[6][11]

  • Potential Cause 3: Incorrect pH.

    • Explanation: As discussed in the FAQ, if the pH is too low (<8), the concentration of the nucleophilic CN⁻ species will be too low for the reaction to proceed effectively.[15]

    • Solution: Carefully monitor and adjust the pH of the reaction mixture to maintain a range of 8-10. This can be achieved using a buffered solution or by the controlled addition of a base.

Problem: I'm observing significant amounts of byproducts.

  • Potential Cause 1: Cyanohydrin Formation.

    • Explanation: Cyanide can attack the carbonyl carbon of acetaldehyde directly to form 2-hydroxypropanenitrile (acetaldehyde cyanohydrin).[15] This is a primary competing side reaction.

    • Solution: While the aminonitrile is often the thermodynamically favored product, its formation can be kinetically slower.[15] Pre-forming the imine before adding cyanide is the most effective way to minimize the amount of free acetaldehyde available for this side reaction.[15]

  • Potential Cause 2: Aldehyde Polymerization or Degradation.

    • Explanation: At elevated temperatures or in the presence of acid/base catalysts, acetaldehyde can readily polymerize.

    • Solution: Maintain strict temperature control, keeping the reaction vessel cool (0-5°C is a good starting point).[10] Add the acetaldehyde slowly and dropwise to the cooled reaction mixture to prevent localized heating.

Problem: The reaction is very sluggish or stalls before completion.

  • Potential Cause 1: Sub-optimal Temperature.

    • Explanation: While low temperatures are generally recommended to prevent side reactions, they can also significantly slow the reaction rate.

    • Solution: Determine the optimal temperature empirically. Start at 0-5°C, but if the reaction is too slow, consider allowing it to warm to room temperature or even applying gentle heating (e.g., 40-50°C), while carefully monitoring for byproduct formation via TLC or GC.[10][16]

  • Potential Cause 2: Poor Solvent Choice.

    • Explanation: The solvent plays a crucial role in solvating reactants and intermediates. An inappropriate solvent can hinder the reaction.

    • Solution: While aqueous systems are common, consider screening other solvents. Polar aprotic solvents like DMF or DMSO, or less polar options like THF, have been shown to be effective in some Strecker syntheses.[9][11] In some cases, solvent-free conditions may even be optimal.[4]

  • Potential Cause 3: Lack of Catalysis.

    • Explanation: For some substrates, the uncatalyzed reaction is simply too slow.

    • Solution: Screen different catalysts. Lewis acids (e.g., InCl₃, BiBr₃) or Brønsted acids (e.g., formic acid) can accelerate the reaction, particularly the imine formation step.[11][13] The optimal catalyst and its loading must be determined experimentally.[11]

Troubleshooting_Workflow Start Low Yield Issue CheckPurity Verify Reagent Purity (esp. Acetaldehyde) Start->CheckPurity CheckConditions Check Reaction Conditions (Temp, pH) CheckPurity->CheckConditions Purity OK OptimizeImine Optimize Imine Formation? CheckConditions->OptimizeImine Conditions OK PreformImine Implement Imine Pre-formation Step OptimizeImine->PreformImine Yes AddDehydrant Add Dehydrating Agent (e.g., MgSO₄) OptimizeImine->AddDehydrant Yes ConsiderCatalyst Consider Catalyst? OptimizeImine->ConsiderCatalyst No PreformImine->ConsiderCatalyst AddDehydrant->ConsiderCatalyst ScreenCatalysts Screen Lewis/Brønsted Acid Catalysts ConsiderCatalyst->ScreenCatalysts Yes End Yield Improved ConsiderCatalyst->End No ScreenCatalysts->End

Caption: A workflow for troubleshooting low yield issues.

Data Summary: Effect of Key Parameters on Yield

ParameterConditionExpected Effect on YieldRationale & CausalityCitations
Temperature Low (0-10°C)Generally increases purity/yieldMinimizes exothermic runaway and side reactions like aldehyde polymerization and nitrile hydrolysis.[10][17]
High (> Room Temp)May increase rate, but often decreases yieldCan accelerate the desired reaction but disproportionately promotes byproduct formation and reactant degradation.[1][9]
pH Acidic (pH < 7)DecreasesProtonates the cyanide ion (CN⁻) to HCN, a poor nucleophile, stalling the key C-C bond formation step.[4][15]
Optimal (pH 8-10)IncreasesMaximizes the concentration of the nucleophilic CN⁻ species while still allowing for efficient imine formation.[10][14]
Reagent Addition All at onceDecreasesMaximizes the concentration of free aldehyde, promoting the competing cyanohydrin side reaction.[15]
Pre-form ImineIncreasesReduces the concentration of free aldehyde when cyanide is introduced, favoring the desired aminonitrile pathway.[15]
Water Presence of WaterCan decrease yieldWater is a product of imine formation; its presence can shift the equilibrium away from the required imine intermediate.[6]
Anhydrous/Dehydrating AgentIncreasesRemoves water, driving the equilibrium towards imine formation via Le Châtelier's principle.[6][11]

Optimized Experimental Protocol

This protocol is a representative methodology. Researchers must conduct their own risk assessment and adhere to all institutional safety guidelines, especially when handling cyanide compounds.

Materials:

  • Acetaldehyde (freshly distilled)

  • Methylamine (40% solution in water)

  • Sodium Cyanide (NaCN)

  • Ammonium Chloride (NH₄Cl)

  • Dichloromethane (DCM) or Diethyl Ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

  • Ice Bath

Procedure:

  • Vessel Preparation: Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel in a well-ventilated fume hood.

  • Initial Charge: To the flask, add ammonium chloride and the aqueous methylamine solution in water. Begin stirring and cool the mixture to 0-5°C using an ice bath.

  • Cyanide Addition: In a separate beaker, dissolve sodium cyanide in cold deionized water. Slowly add this solution to the cooled reaction mixture while maintaining the temperature below 10°C. Caution: NaCN is highly toxic. Handle with extreme care using appropriate personal protective equipment (PPE). Addition to the mildly acidic ammonium chloride solution will generate toxic HCN gas in situ.

  • Acetaldehyde Addition: Slowly add acetaldehyde dropwise via the dropping funnel to the cooled, stirring mixture. It is critical to maintain the internal temperature between 5-10°C during the addition to control the exothermic reaction.[10]

  • Reaction: After the addition is complete, continue to stir the reaction mixture at a temperature between 0-20°C. Monitor the reaction progress by TLC or GC (a typical reaction time is 4-10 hours).[10]

  • Workup & Extraction: Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the aqueous layer with three portions of dichloromethane or diethyl ether.

  • Drying and Isolation: Combine the organic extracts and wash them with a small portion of cold water. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude this compound can be purified by vacuum distillation.[18]

References

Sources

Minimizing byproduct formation in 2-(Methylamino)propanenitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Byproduct Formation and Optimizing Purity

Welcome to the Technical Support Center for the synthesis of 2-(Methylamino)propanenitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important chemical intermediate. As Senior Application Scientists, we aim to provide not just procedural steps, but also the underlying chemical principles to empower you to optimize your reactions for higher yield and purity.

I. Understanding the Synthesis and its Challenges

The synthesis of this compound is most commonly achieved via a modified Strecker synthesis, a three-component reaction involving acetaldehyde, methylamine, and a cyanide source. While seemingly straightforward, this reaction is often accompanied by the formation of several byproducts that can complicate purification and compromise the quality of the final product. Understanding the reaction mechanism and the genesis of these impurities is the first step toward effective troubleshooting.

The core reaction proceeds through the formation of an iminium ion from the condensation of acetaldehyde and methylamine, which is then attacked by a cyanide ion.[1][2][3]

Strecker Synthesis acetaldehyde Acetaldehyde iminium Iminium Ion acetaldehyde->iminium + Methylamine - H₂O methylamine Methylamine methylamine->iminium product This compound iminium->product + CN⁻ cyanide Cyanide (CN⁻) cyanide->product

Figure 1. Core reaction pathway for this compound synthesis.

The primary challenges in this synthesis revolve around controlling the reactivity of the starting materials and intermediates to prevent side reactions. This guide will walk you through the most common issues and provide actionable solutions.

II. Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific problems you may encounter during your synthesis, providing explanations and practical solutions.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is low. What are the likely causes?

A1: Low yields can stem from several factors. Here’s a checklist of potential issues and how to address them:

  • Incomplete Imine Formation: The initial condensation of acetaldehyde and methylamine to form the iminium ion is a reversible equilibrium reaction.[4] To drive this equilibrium towards the product, it is crucial to effectively remove the water that is formed.

    • Solution: Consider using a dehydrating agent or performing the reaction in a solvent system that allows for azeotropic removal of water.

  • Suboptimal pH: The pH of the reaction medium is critical. A weakly acidic environment (pH 4-5) is often optimal for imine formation.[5] If the pH is too low, the methylamine will be protonated and become non-nucleophilic. If the pH is too high, the condensation reaction may be slow.

    • Solution: Carefully buffer your reaction mixture or use an amine salt to maintain an appropriate pH.[3]

  • Competing Cyanohydrin Formation: Acetaldehyde can react directly with the cyanide source to form acetaldehyde cyanohydrin, a common byproduct that consumes your starting materials.[6]

    • Solution: The order of addition of reagents is important. Pre-forming the imine by mixing acetaldehyde and methylamine before introducing the cyanide source can often minimize this side reaction.

Q2: I'm observing a significant amount of an unknown impurity with a higher molecular weight. What could it be?

A2: A common higher molecular weight byproduct is the tertiary amine, N,N-bis(1-cyanoethyl)methylamine . This arises from the reaction of the desired product, this compound, with another molecule of the iminium ion.

Over-alkylation product This compound byproduct N,N-bis(1-cyanoethyl)methylamine product->byproduct + Iminium Ion iminium Iminium Ion iminium->byproduct

Figure 2. Formation of the over-alkylation byproduct.

  • Causality: The secondary amine product is still nucleophilic and can compete with methylamine for reaction with the iminium ion. This is more likely to occur if there is a localized high concentration of the iminium ion or if the reaction is run for an extended period at elevated temperatures.

  • Troubleshooting:

    • Control Stoichiometry: Using a slight excess of methylamine relative to acetaldehyde can help to ensure the iminium ion preferentially reacts with the primary amine.

    • Temperature Control: Running the reaction at a lower temperature will slow down the rate of the over-alkylation reaction more significantly than the desired reaction.[7]

    • Order of Addition: Adding the acetaldehyde slowly to a mixture of methylamine and the cyanide source can help to maintain a low concentration of the iminium ion, thus disfavoring the formation of the tertiary amine.

Q3: My final product is contaminated with a significant amount of acetaldehyde cyanohydrin. How can I prevent this?

A3: As mentioned in Q1, acetaldehyde cyanohydrin is a common byproduct resulting from the direct reaction of acetaldehyde with cyanide.

Cyanohydrin_Formation acetaldehyde Acetaldehyde cyanohydrin Acetaldehyde Cyanohydrin acetaldehyde->cyanohydrin cyanide Cyanide (CN⁻) cyanide->cyanohydrin

Figure 3. Formation of acetaldehyde cyanohydrin byproduct.

  • Causality: This is a classic nucleophilic addition to a carbonyl and will compete with imine formation. The relative rates of these two reactions are highly dependent on the reaction conditions.

  • Troubleshooting:

    • Pre-formation of the Imine: The most effective strategy is to mix acetaldehyde and methylamine for a period before introducing the cyanide source. This allows the imine/iminium ion to form in situ, which is the desired electrophile for the cyanide addition.

    • pH Control: Maintaining a weakly acidic pH (around 4-5) favors imine formation over cyanohydrin formation.[5]

Q4: I'm having difficulty purifying my product. What are the recommended methods?

A4: The choice of purification method will depend on the nature and quantity of the impurities.

  • Fractional Distillation: this compound is a liquid with a distinct boiling point. If the byproducts have significantly different boiling points (e.g., lower boiling acetaldehyde or higher boiling N,N-bis(1-cyanoethyl)methylamine), fractional distillation under reduced pressure can be an effective purification method.

  • Preparative Chromatography: For removing impurities with similar boiling points or for achieving very high purity, preparative liquid chromatography (HPLC) is a powerful technique.[8][9][10] A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a modifier like formic acid) can often provide good separation.[11]

  • Acid-Base Extraction: The basicity of the secondary amine product can be exploited for purification. Extracting the crude product into an acidic aqueous solution will protonate the amine, making it water-soluble and leaving non-basic impurities in the organic phase. The aqueous layer can then be basified and the purified product extracted back into an organic solvent.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and analysis of this compound.

Protocol 1: Synthesis of this compound via Strecker Reaction[12]

Objective: To synthesize this compound with minimized byproduct formation.

Materials:

  • Methylamine hydrochloride (MeNH₂·HCl)

  • Sodium cyanide (NaCN)

  • Acetaldehyde

  • Methanol (MeOH)

  • Water (H₂O)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a well-ventilated fume hood, dissolve methylamine hydrochloride (e.g., 0.2 mol) and sodium cyanide (e.g., 0.2 mol) in a mixture of water (40 mL) and methanol (40 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. CAUTION: Cyanide salts are extremely toxic and should be handled with appropriate personal protective equipment.

  • Cool the mixture in an ice bath.

  • Slowly add freshly distilled acetaldehyde (e.g., 0.18 mol) dropwise to the stirred solution over a period of 30-60 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by fractional distillation under reduced pressure.

Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify this compound and its major byproducts.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Final hold: 5 minutes at 250 °C.

  • Injector Temperature: 250 °C.

  • Detector Temperature (FID): 280 °C.

  • MS Parameters (if used):

    • Ionization mode: Electron Impact (EI) at 70 eV.

    • Mass range: m/z 30-300.

Sample Preparation:

  • Dilute a small aliquot of the crude or purified product in a suitable solvent (e.g., dichloromethane or methanol) to an appropriate concentration (e.g., 1 mg/mL).

Data Analysis:

  • Identify the peaks corresponding to this compound and potential byproducts (acetaldehyde cyanohydrin, N,N-bis(1-cyanoethyl)methylamine) by comparing their mass spectra with library data and their retention times with authentic standards, if available.

  • Quantify the relative amounts of each component by integrating the peak areas.

IV. Data Presentation

The following table summarizes the key compounds involved in the synthesis and their typical analytical characteristics.

Compound NameStructureMolecular Weight ( g/mol )Expected Retention Time (GC)Key Mass Spectral Fragments (m/z)
This compound CH₃CH(NHCH₃)CN84.12Mid-eluting84, 69, 56, 42
Acetaldehyde CyanohydrinCH₃CH(OH)CN71.08Early-eluting71, 54, 43, 29
N,N-bis(1-cyanoethyl)methylamineCH₃N(CH(CH₃)CN)₂137.18Late-eluting137, 110, 83, 69, 56

V. Concluding Remarks

Minimizing byproduct formation in the synthesis of this compound is achievable through careful control of reaction conditions. By understanding the underlying mechanisms of both the desired reaction and the formation of key impurities, researchers can implement strategies to optimize yield and purity. This guide provides a foundation for troubleshooting common issues and serves as a starting point for developing robust and reproducible synthetic protocols.

VI. References

  • ACS Omega. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • YouTube. (2022). Reductive Amination & Amide Synthesis (IOC 40). [Link]

  • NROChemistry. (n.d.). Strecker Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. [Link]

  • Master Organic Chemistry. (n.d.). Strecker Synthesis. [Link]

  • chemeurope.com. (n.d.). Strecker amino acid synthesis. [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. [Link]

  • YMC. (n.d.). Preparative LC Systems. [Link]

  • Agilent. (n.d.). Strategy for Preparative LC Purification. [Link]

  • PMC. (2020). Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system. [Link]

  • University of Warwick. (n.d.). Principles in preparative HPLC. [Link]

  • ResearchGate. (2016). How can we separate impurity peak of less than 2 percent from main peak using RP-HPLC? [Link]

  • MicroCombiChem GmbH. (n.d.). Purification, Preparative HPLC-MS. [Link]

  • Organic Syntheses. (n.d.). Each bottle is then shaken intermittently until after about 5 minutes the reaction mixture becomes homogeneous. Thereupon, the bottle, wrapped in a towel, is immediately set away under a hood. [Link]

  • Wikipedia. (n.d.). Acetone cyanohydrin. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • PMC. (2024). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). [Link]

  • The Journal of Organic Chemistry. (2012). Stereoselective Synthesis of (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. [Link]

  • MDPI. (2022). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. [Link]

  • Asian Journal of Chemistry. (2012). Isolation, Identification and Characterization of Process Related Impurity in 2-Isopropyl-4-hydroxy Anisole. [Link]

  • ACS Figshare. (2012). Stereoselective Synthesis of (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. [Link]

  • Journal of Pharmaceutical Analysis. (2020). Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material. [Link]

  • PubChem. (n.d.). Propanenitrile, 3-(methylamino)-. [Link]

  • SIELC Technologies. (n.d.). Separation of 2-((3-(Dimethylamino)propyl)methylamino)ethanol on Newcrom R1 HPLC column. [Link]

  • Google Patents. (n.d.). CA1092156A - PROCESS FOR THE MANUFACTURE OF .beta.-(DIMETHYL-AMINO)- PROPIONITRILE.

  • Google Patents. (n.d.). US20220388942A1 - Process for purifying methyl methacrylate of low-boiling components.

  • ResearchGate. (n.d.). (PDF) NMR spectroscopy based configurational and compositional analysis of isobornyl methacrylate—Acrylonitrile copolymers. [Link]

  • Google Patents. (n.d.). US4384125A - Process for the purification of 2-pyrrolidone.

  • AIDIC. (2023). Investigation of the PI Control Parameters on the Low Temperature Synthesis of 2-octanone. [Link]

  • EnPress Journals. (n.d.). NMR spectroscopy based configurational and compositional analysis of isobornyl methacrylate—Acrylonitrile copolymers. [Link]

  • Google Patents. (n.d.). US4172091A - Process for the manufacture of β-(dimethylamino)-propionitrile.

  • Chalmers ODR. (2013). Synthesis of N,N-diethyl-N-aminopropylpoly(oxyethylene)amine. [Link]

Sources

Technical Support Center: Purification of 2-(Methylamino)propanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 2-(Methylamino)propanenitrile (MAPN). This guide is designed for researchers, chemists, and drug development professionals who handle this versatile aminonitrile. Here, we address common challenges encountered during its purification, providing not just procedural steps but also the underlying chemical principles to empower you to troubleshoot effectively.

Introduction to this compound

This compound (CAS No: 16752-54-8) is a valuable building block in organic synthesis, often utilized in the preparation of pharmaceuticals and other complex molecules. Its synthesis, commonly achieved through a Strecker reaction involving acetaldehyde, methylamine, and a cyanide source, can result in a crude product containing various impurities.[1][2] The presence of these impurities can significantly impact the yield, selectivity, and safety of downstream applications, making robust purification essential.

This guide provides a structured, question-and-answer-based approach to troubleshoot common issues related to the purification of this compound.

Compound Properties & Safety Overview

Before attempting any purification, it is critical to be aware of the physical properties and safety hazards associated with this compound.

PropertyValueSource
CAS Number 16752-54-8[3]
Molecular Formula C₄H₈N₂[3]
Molecular Weight 84.12 g/mol [3]
Physical State Liquid (at room temp.)General knowledge
Boiling Point Data not readily available; expected to be a volatile liquid requiring vacuum distillation.Inferred from structure & related compounds[4]
Hazards Flammable liquid and vapor. Toxic if swallowed. Harmful if inhaled or in contact with skin. Causes skin and serious eye irritation.[3]

Core Safety Precaution: Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][6]

Identifying the Problem: Common Impurities

The first step in troubleshooting purification is to understand the potential impurities in your crude product.

Question: I've just completed a Strecker synthesis of this compound. What are the likely impurities I need to remove?

Answer: The impurities in your crude product are directly related to the reactants and potential side reactions. The most common species to look for are:

  • Unreacted Starting Materials: Acetaldehyde, methylamine, and any unreacted cyanide source.

  • Cyanohydrin Intermediate: Acetaldehyde can react directly with the cyanide source to form 2-hydroxypropanenitrile (acetaldehyde cyanohydrin).[7]

  • Hydrolysis Products: Aminonitriles are susceptible to hydrolysis, especially if exposed to acidic or basic conditions during workup or storage. This can form 2-(methylamino)propanamide (the amide) or, with further hydrolysis, N-methylalanine (the amino acid).[7][8][9]

  • Side-Reaction Products: Aldol condensation of acetaldehyde or other side reactions can generate higher molecular weight impurities.

A general workflow for selecting a purification strategy is outlined below.

G start Crude this compound check_impurities Analyze Crude Product (TLC, GC-MS, NMR) start->check_impurities non_basic Are there significant non-basic/acidic impurities? check_impurities->non_basic extraction Perform Acid-Base Extraction non_basic->extraction Yes volatility_check Are impurities non-volatile or have a very different B.P.? non_basic->volatility_check No extraction->volatility_check distillation Perform Vacuum Distillation volatility_check->distillation Yes chromatography_check Are impurities close-boiling and non-ionic? volatility_check->chromatography_check No final_product Pure this compound distillation->final_product chromatography Perform Column Chromatography (Amine-modified silica) chromatography_check->chromatography Yes salt_check Are trace impurities difficult to remove? chromatography_check->salt_check No chromatography->final_product salt Purify via Salt Formation (e.g., Hydrochloride Crystallization) salt_check->salt Yes salt_check->final_product No/Purity Sufficient salt->final_product

Caption: Decision tree for selecting a purification strategy.

Troubleshooting Purification by Technique

This section addresses specific issues you may encounter with common purification methods.

Vacuum Distillation

Question: My product seems to be decomposing or polymerizing in the distillation flask, leading to low yield. What is happening and how can I fix it?

Answer: This is a common issue with aminonitriles. The decomposition is likely due to thermal instability or trace amounts of acid/base catalyzing hydrolysis or polymerization at elevated temperatures.

  • Causality: Even under vacuum, the temperature required for distillation might be high enough to initiate degradation. The nitrile and amine functionalities can be reactive, especially in the presence of impurities.

  • Troubleshooting Steps:

    • Improve the Vacuum: The most critical factor is to lower the boiling point by using a high-vacuum pump (<1 Torr). This allows distillation at a lower pot temperature.

    • Use a Kugelrohr Apparatus: For smaller scales, a Kugelrohr (short-path) distillation apparatus minimizes the residence time of the compound at high temperatures.

    • Ensure the System is Dry: Water can lead to hydrolysis, forming amides and carboxylic acids. Ensure all glassware is oven-dried and the crude material is thoroughly dried (e.g., with MgSO₄ or Na₂SO₄) before distillation.[9]

    • Pre-treatment: Consider passing the crude material through a short plug of a neutral sorbent like Celite or basic alumina before distillation to remove particulate or highly polar impurities.

Column Chromatography

Question: I'm trying to purify my compound on a silica gel column, but I'm getting very broad, tailing peaks and poor recovery. Why?

Answer: This is a classic problem when chromatographing basic compounds like amines on standard silica gel.

  • Causality: Silica gel has an acidic surface due to the presence of silanol (Si-OH) groups. The basic secondary amine of your product interacts strongly and often irreversibly with these acidic sites. This leads to "tailing," where the compound slowly bleeds off the column instead of eluting as a sharp band, resulting in poor separation and low recovery.

  • Troubleshooting Steps:

    • Deactivate the Silica: The most effective solution is to add a small amount of a volatile base to your eluent system. A common choice is 0.5-1% triethylamine (NEt₃) or ammonia in methanol. The added base will occupy the acidic sites on the silica, allowing your aminonitrile to pass through with minimal interaction.[7]

    • Choose an Alternative Stationary Phase: If tailing persists, consider using a less acidic stationary phase. Neutral or basic alumina can be effective alternatives to silica gel for purifying amines.

    • Use Reversed-Phase Chromatography: For more polar aminonitriles or their salts, reversed-phase chromatography (e.g., C18 silica) with a suitable aqueous/organic mobile phase (like acetonitrile/water with a buffer) can be an option.

Purification via Salt Formation & Crystallization

Question: My compound is an oil and won't crystallize directly. How can I use crystallization for purification?

Answer: Direct crystallization of small, relatively non-polar molecules like this compound is often difficult. The most robust method to induce crystallization is to convert the basic amine into a salt.[7] The resulting ionic salt (e.g., hydrochloride) has a much higher melting point and a well-defined crystal lattice, making it amenable to purification by recrystallization.[10]

G start Crude MAPN Oil in an Anhydrous Solvent (e.g., Diethyl Ether, EtOAc) add_hcl Slowly add anhydrous HCl solution (e.g., 2M HCl in Ether) with stirring at 0 °C start->add_hcl precipitate White Precipitate Forms (MAPN·HCl Salt) add_hcl->precipitate filter Isolate Salt by Vacuum Filtration precipitate->filter wash Wash with Cold, Anhydrous Solvent to remove non-basic impurities filter->wash recrystallize Recrystallize Salt from a suitable solvent system (e.g., Ethanol/Ether) wash->recrystallize pure_salt Pure Crystalline MAPN·HCl recrystallize->pure_salt

Caption: Workflow for purification via hydrochloride salt formation.

Question: I've formed the hydrochloride salt, but it oiled out or won't crystallize from my chosen solvent. What should I do?

Answer: This indicates that the salt is too soluble or is precipitating too quickly as an amorphous solid.

  • Causality: Proper crystallization requires finding a solvent system where the salt is soluble when hot but sparingly soluble when cold. If the salt "oils out," it means the solution became supersaturated at a temperature above the salt's melting point or that the solvent is not suitable.

  • Troubleshooting Steps:

    • Solvent Selection is Key: Experiment with different solvent systems. A good starting point for amine hydrochlorides is a polar solvent in which it dissolves (like ethanol, methanol, or isopropanol) paired with a non-polar "anti-solvent" in which it is insoluble (like diethyl ether, hexanes, or ethyl acetate).

    • Control the Cooling Rate: Do not crash-cool the solution. Allow it to cool slowly to room temperature, and then place it in a refrigerator or freezer. Slow cooling encourages the formation of larger, purer crystals.

    • Scratch and Seed: Use a glass rod to gently scratch the inside of the flask below the solvent line. The microscopic imperfections in the glass can provide nucleation sites for crystal growth. If you have a pure crystal from a previous batch, add a tiny speck ("seed crystal") to the cooled, supersaturated solution to initiate crystallization.

    • Concentrate the Solution: If no crystals form even upon cooling, your solution may be too dilute. Carefully remove some solvent under reduced pressure and attempt the cooling process again.

Detailed Experimental Protocols

Protocol 1: Purification via Hydrochloride Salt Formation

This protocol describes the purification of crude this compound by converting it to its hydrochloride salt, which is then isolated and recrystallized.

  • Dissolution: Dissolve the crude this compound (1.0 eq) in anhydrous diethyl ether (approx. 5-10 mL per gram of crude material). Place the solution in an ice bath and stir.

  • Salt Formation: While stirring, slowly add a solution of anhydrous HCl in diethyl ether (e.g., 2.0 M solution, 1.05 eq) dropwise. A white precipitate should form immediately.

  • Digestion: Continue stirring the resulting slurry in the ice bath for 30 minutes to ensure complete precipitation.

  • Isolation: Isolate the white solid by vacuum filtration. Wash the filter cake thoroughly with cold, anhydrous diethyl ether to remove any non-basic, ether-soluble impurities.

  • Drying: Dry the salt under high vacuum to remove residual solvent.

  • Recrystallization: Dissolve the crude salt in a minimum amount of boiling ethanol. Slowly add diethyl ether until the solution becomes faintly cloudy. Allow the solution to cool slowly to room temperature, then to 4 °C.

  • Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/ether (1:1), and dry under high vacuum. The pure salt can be stored or converted back to the free base if needed.

Protocol 2: Free-Basing the Purified Salt

If the free amine is required for the next step, the purified salt can be easily converted back.

  • Dissolution: Dissolve the purified this compound·HCl in water.

  • Basification: Cool the solution in an ice bath and slowly add a saturated aqueous solution of a base like sodium bicarbonate (NaHCO₃) or a slight excess of 1-2 M sodium hydroxide (NaOH) until the pH is >9.

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully remove the solvent under reduced pressure to yield the purified free base.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Basi, S., et al. (2023). Enantiomeric Excesses of Aminonitrile Precursors Determine the Homochirality of Amino Acids. The Journal of Physical Chemistry Letters. ACS Publications. Retrieved from [Link]

  • Khamidov, K. A., et al. (2021). SYNTHESIS, CRYSTAL STRUCTURE OF MONO- AND BIS α-AMINONITRILES AND CLASSIFICATION BASED ON CHEMICAL COMPOSITION. CyberLeninka. Retrieved from [Link]

  • Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters. ACS Publications. Retrieved from [Link]

  • Kawashiro, K., et al. (1976). THE SYNTHESIS OF OPTICALLY PURE L-α-AMINONITRILES. Chemistry Letters. Retrieved from [Link]

  • Basafa, S., et al. (2021). A Probe into Hydrolysis of Nitrile Moiety in 2-Amino-1-methyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile. Chemical Methodologies. Retrieved from [Link]

  • Airgas. (2017-12-04). Propionitrile - Safety Data Sheet. Retrieved from [Link]

  • Anonymous. (n.d.). Paper Chromatography of Amino Acids. Retrieved from [Link]

  • Chemsrc. (2025-09-19). 2-methyl-3-methylamino-propanenitrile. Retrieved from [Link]

  • Ansari, A., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. SciSpace. Retrieved from [Link]

  • Ansari, A., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. Retrieved from [Link]

  • Chemistry LibreTexts. (2023-01-22). The Hydrolysis of Nitriles. Retrieved from [Link]

Sources

Technical Support Center: Work-up Procedures for Reactions Involving 2-(Methylamino)propanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are working with 2-(Methylamino)propanenitrile (CAS: 16752-54-8). As a key synthetic intermediate, particularly in the formation of α-amino acids and heterocyclic structures, its proper handling and purification are critical for successful downstream applications. This document provides in-depth, field-proven insights into work-up procedures, troubleshooting common experimental issues, and answering frequently asked questions.

Compound Overview

This compound is an α-aminonitrile, a class of compounds characterized by the presence of both an amine and a nitrile group attached to the same carbon atom. This unique structure imparts a specific reactivity profile that must be understood to avoid common pitfalls such as hydrolysis and decomposition.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 16752-54-8[1]
Molecular Formula C₄H₈N₂[1]
Molecular Weight 84.12 g/mol [1]
Appearance Liquid (presumed)[2]
Key Hazards Flammable, Acutely Toxic, Corrosive, Irritant[1]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and general procedures for this compound.

Q1: What are the primary safety hazards associated with this compound and what are the essential precautions?

A1: this compound is classified with multiple hazards and must be handled with care in a well-ventilated chemical fume hood.[3] Key hazards include:

  • Flammability: It is a flammable liquid and vapor.[1] Keep it away from heat, sparks, and open flames. All equipment must be properly grounded to prevent static discharge.[3]

  • Toxicity: It is harmful or toxic if swallowed, inhaled, or in contact with skin.[1][4][5]

  • Corrosivity/Irritation: It causes skin irritation and serious eye damage/irritation.[1][6]

Mandatory Personal Protective Equipment (PPE) includes impervious gloves, protective clothing, and safety goggles with a face shield.[4][7] An eyewash station and safety shower must be readily accessible.[3]

Q2: How should I properly store this compound to ensure its stability?

A2: Due to its reactivity, proper storage is crucial. Store the compound in a tightly closed container in a cool, dark, and well-ventilated place.[3][4] To prevent degradation from atmospheric moisture and oxygen, storage under an inert atmosphere (e.g., nitrogen or argon) is highly recommended. Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]

Q3: My reaction is complete. What is a reliable, general-purpose work-up procedure to isolate crude this compound?

A3: The key is to avoid conditions that promote hydrolysis of the nitrile or protonation of the amine, which would increase its water solubility. A standard basic work-up is generally effective.

  • Quenching: Cool the reaction mixture to 0 °C. Cautiously quench the reaction by adding cold water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Solvent Addition: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) for extraction.[8]

  • Phase Separation: Transfer the mixture to a separatory funnel.

  • Washing:

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid and remove acidic byproducts. Vent the funnel frequently as CO₂ may be generated.[9]

    • Wash the organic layer with a saturated aqueous solution of NaCl (brine). This crucial step helps to break up emulsions and reduces the solubility of the organic product in the aqueous layer.[9]

  • Drying & Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure (rotoevaporation) to yield the crude product.[8]

Q4: What are the most effective methods for purifying the crude product?

A4: The choice of purification method depends on the scale and the nature of the impurities.

  • Fractional Vacuum Distillation: This is the preferred method for purifying moderate to large quantities of the compound.[10] Distilling under reduced pressure is essential to avoid thermal decomposition that can occur at the atmospheric boiling point. A related compound, 2-methyl-2-(methylamino)propanenitrile, has a boiling point of 59 °C at 20 Torr, suggesting a similar approach would be suitable.[11]

  • Recrystallization of a Salt: For smaller scales or for removing non-basic impurities, converting the amine to a salt (e.g., hydrochloride salt by treating with HCl in ether) followed by recrystallization can be highly effective.[10] The free base can then be regenerated by neutralization and extraction.

  • Column Chromatography: Due to the basic nature of the amine, standard silica gel can lead to significant product streaking and loss. If chromatography is necessary, use deactivated (neutral) silica or alumina, or add a small amount of a basic modifier like triethylamine (~1%) to the eluent system.

Part 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during synthesis and work-up.

Troubleshooting_Low_Yield Start Problem: Low or No Product Yield Check_SM 1. Were starting materials pure and reagents active? Start->Check_SM Check_Conditions 2. Were reaction conditions (temp, time, atmosphere) correct? Check_SM->Check_Conditions Yes Impure_SM Solution: Purify starting materials. Titrate active reagents (e.g., organometallics). Check_SM->Impure_SM No Check_Workup 3. Was product lost during work-up? Check_Conditions->Check_Workup Yes Wrong_Conditions Solution: Optimize temperature. Monitor reaction by TLC/GC to avoid decomposition over time. Check_Conditions->Wrong_Conditions No Workup_Loss Product may be in the aqueous layer. Check pH and re-extract. Check_Workup->Workup_Loss Yes Side_Reaction Possible Side Reaction: Hydrolysis. Analyze crude by NMR/MS. Check_Workup->Side_Reaction No, product never formed

Caption: Troubleshooting decision tree for low product yield.

Problem 1: My crude NMR or GC-MS shows significant impurities. What are they likely to be?

Causality & Solution: The most common impurity is the product of nitrile hydrolysis, which can occur under either acidic or basic conditions, especially in the presence of water and at elevated temperatures.[12]

  • Partial Hydrolysis: Leads to the formation of 2-(methylamino)propanamide . This occurs under milder conditions.[13]

  • Complete Hydrolysis: Under harsher acidic or basic conditions, the nitrile is fully hydrolyzed to 2-(methylamino)propanoic acid (N-methylalanine).[12][13]

Preventative Measures:

  • Ensure the reaction is run under strictly anhydrous conditions if water is not a reactant.

  • During work-up, use milder bases like NaHCO₃ instead of strong bases like NaOH or KOH.

  • Keep temperatures low (0-25 °C) during the work-up and extraction steps.

  • Perform a stability test: before working up the entire batch, take a small aliquot of the reaction mixture and subject it to your planned work-up conditions. Analyze the result by TLC or GC to see if any degradation occurs.[14]

Problem 2: I lost most of my product during the aqueous work-up. Where did it go?

Causality & Solution: The product is likely in the aqueous layer.[14] this compound is a small molecule with polar functional groups, giving it some inherent water solubility. This solubility is dramatically increased if the amine is protonated.

  • Acidic Conditions: If your reaction was run under acidic conditions or quenched with a strong acid, the methylamino group will be protonated to form an ammonium salt (-NH₂⁺CH₃). This salt is highly soluble in water.

  • Troubleshooting Steps:

    • Retain All Layers: Never discard an aqueous layer until you have confirmed your product's location and yield.

    • Check pH: Check the pH of your aqueous layer. If it is acidic (pH < 7), basify it carefully with NaHCO₃ or a dilute NaOH solution to a pH of 8-9.

    • Re-extract: Re-extract the now-basic aqueous layer several times with an organic solvent (e.g., dichloromethane).

    • Combine & Analyze: Combine these new organic extracts with your original organic layer, dry, concentrate, and re-assess the yield.

Problem 3: A thick, cloudy layer (emulsion) formed during my extraction and it won't separate.

Causality & Solution: Emulsions are common in extractions involving basic nitrogen compounds. They are colloidal suspensions of the organic solvent in the aqueous phase (or vice versa).

  • Breaking the Emulsion:

    • Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Sometimes, the layers will separate on their own.

    • Add Brine: The most effective method is to add a significant volume of saturated aqueous NaCl (brine).[9] The increased ionic strength of the aqueous layer helps force the separation of the two phases.

    • Gentle Swirling: Gently swirl the funnel or stir the emulsion layer with a glass rod. Avoid vigorous shaking.

    • Filtration (Last Resort): As a final option, filter the entire mixture through a pad of Celite® (diatomaceous earth). This can break the emulsion, and the layers can then be separated.[9]

Part 3: Experimental Workflow and Protocols

This section provides a detailed, step-by-step protocol for a standard work-up and a visualization of the overall process.

Workup_Workflow cluster_reaction Reaction Vessel cluster_workup Work-up in Separatory Funnel cluster_isolation Isolation Reaction_Mixture Crude Reaction Mixture (Product, Byproducts, Solvent) Quench 1. Quench with cold H₂O or sat. NH₄Cl Reaction_Mixture->Quench Extract 2. Add Organic Solvent (e.g., Ethyl Acetate) Quench->Extract Wash_Base 3. Wash with sat. NaHCO₃ (Removes Acidic Impurities) Extract->Wash_Base Wash_Brine 4. Wash with Brine (Removes Water, Breaks Emulsions) Wash_Base->Wash_Brine Separate 5. Collect Organic Layer Wash_Brine->Separate Aqueous_Waste Aqueous Layer (Salts, Water-Soluble Impurities) Separate->Aqueous_Waste Dry 6. Dry with Na₂SO₄ Separate->Dry Filter 7. Filter off Drying Agent Dry->Filter Concentrate 8. Concentrate (Rotovap) Filter->Concentrate Crude_Product Crude this compound Concentrate->Crude_Product

Caption: Standard experimental workflow for the work-up of this compound.

Protocol: Standard Aqueous Work-up for Isolation

This protocol details the steps for isolating crude this compound from a typical reaction mixture.

Equipment & Reagents:

  • Separatory funnel

  • Erlenmeyer flasks

  • Beakers

  • Rotary evaporator

  • Organic extraction solvent (e.g., Ethyl Acetate or Dichloromethane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Cooling & Quenching: Once the reaction is deemed complete by an appropriate monitoring technique (TLC, GC, LC-MS), cool the reaction vessel in an ice-water bath to 0 °C.

  • Dilution & Transfer: While stirring, slowly add 2-3 volumes of cold deionized water to quench the reaction. Add an equal volume of the chosen organic extraction solvent (e.g., ethyl acetate) and stir for 5 minutes. Transfer the entire mixture to a separatory funnel of appropriate size.

  • First Extraction: Stopper the funnel, invert it, and vent to release any pressure. Shake vigorously for 30-60 seconds, venting periodically.[9] Place the funnel in a ring stand and allow the layers to fully separate.

  • Layer Separation: Drain the lower (aqueous) layer. Note: If using dichloromethane, the organic layer will be on the bottom.

  • Basic Wash: Return the aqueous layer to the funnel and re-extract with a fresh portion of the organic solvent. Combine the organic layers and wash with saturated NaHCO₃ solution to neutralize any acids. Check the pH of the aqueous layer after washing to ensure it is neutral or slightly basic (pH 7-8).

  • Brine Wash: Wash the combined organic layers with saturated brine. This step is critical for removing dissolved water and helping to prevent emulsions.[9]

  • Drying: Drain the organic layer into an Erlenmeyer flask containing anhydrous Na₂SO₄. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing. Allow it to sit for at least 15 minutes.

  • Filtration & Concentration: Filter the dried organic solution through a fluted filter paper or a cotton plug into a pre-weighed round-bottom flask. Rinse the drying agent with a small amount of fresh solvent to ensure complete transfer.

  • Final Product: Remove the solvent using a rotary evaporator. The remaining residue is your crude this compound, which can now be weighed and analyzed for purity before further purification.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 93083, this compound. Available at: [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2530251, 2-Methyl-2-(methylamino)propanenitrile. Available at: [Link]

  • University of Rochester, Department of Chemistry (2024). How to Troubleshoot a Reaction. Available at: [Link]

  • Organic Reaction Workup Formulas for Specific Reagents (n.d.). Available at: [Link]

  • Basafa, S., et al. (2021). A Probe into Hydrolysis of Nitrile Moiety in 2-Amino-1-methyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile. Chemical Methodologies, 5(1), pp. 1-10.
  • University of Rochester, Department of Chemistry (2024). How To: Troubleshoot a Reaction - Failed Reaction: FAQ. Available at: [Link]

  • MIT Digital Lab Techniques Manual (2007). Reaction Work-Up I. Available at: [Link]

  • University of Rochester, Department of Chemistry (2024). How To Run A Reaction: The Workup. Available at: [Link]

  • KM Pharma Solution Private Limited (n.d.). MSDS - 3-(Methylamino)propionitrile. Available at: [Link]

  • Pascal, R., & Pross, A. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life (Basel), 8(4), 43.
  • Chemistry Stack Exchange (2015). Why doesn't Strecker synthesis produce AHAs instead?. Available at: [Link]

  • Clark, J. (2015). Hydrolysing Nitriles. Chemguide. Available at: [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 237546, 2-Methyl-3-(methylamino)propanenitrile. Available at: [Link]

  • Allen (n.d.). 2-methyl propan nitrile on alkaline hydrolysis give. Available at: [Link]

  • Laughton, P. M., & Robertson, R. E. (1959). The Hydrolysis of Propionitrile, in Concentrated Hydrochloric Acid Solutions. Canadian Journal of Chemistry, 37(8), 1491-1496.
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 69656, Propanenitrile, 3-(methylamino)-. Available at: [Link]

Sources

Effect of pH on the stability of 2-(Methylamino)propanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(Methylamino)propanenitrile

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the handling and stability of this compound, with a specific focus on the critical role of pH. Our goal is to help you anticipate challenges, troubleshoot issues, and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when working with this compound in aqueous solutions?

The primary concern is its susceptibility to hydrolysis, which is significantly influenced by pH. This compound can degrade into 2-(methylamino)propanamide and subsequently to 2-(methylamino)propanoic acid. This degradation is catalyzed by both acidic and basic conditions.

Q2: What is the optimal pH range for short-term storage and handling of this compound solutions?

For maximum stability, solutions should be maintained in a neutral to slightly acidic pH range, ideally between pH 5 and 7. In this range, both acid-catalyzed and base-catalyzed hydrolysis are minimized. For long-term storage, it is recommended to store the compound neat (undiluted) in a tightly sealed container in a cool, dry place, away from heat and sources of ignition.[1][2]

Q3: Can I use common buffers like phosphate or citrate with this compound?

Yes, standard buffers can be used. However, it is crucial to ensure the buffer itself does not introduce reactive species.

  • Phosphate buffers (pH ~6.0-7.5): Generally a safe choice for maintaining a stable pH in the desired range.

  • Citrate buffers (pH ~3.0-6.2): Can be used, but be aware that the lower end of this pH range may lead to slow acid-catalyzed hydrolysis over extended periods.

  • Borate or Carbonate buffers (pH > 8): These should be avoided as the basic conditions will accelerate degradation.

Q4: How quickly does this compound degrade at extreme pH values?

The degradation rate is highly dependent on temperature and concentration. However, as a general rule, exposure to strongly acidic (pH < 4) or strongly basic (pH > 9) conditions can lead to significant degradation within hours, especially at elevated temperatures. A formal stability study is essential to quantify this rate for your specific experimental conditions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: I am observing a new, more polar peak in my reverse-phase HPLC analysis over time. What is it?

  • Probable Cause: You are likely observing the hydrolysis of this compound. The nitrile group (-CN) first hydrolyzes to a more polar amide group (-CONH2), forming 2-(methylamino)propanamide. This amide can then undergo further hydrolysis to the even more polar carboxylic acid (-COOH), 2-(methylamino)propanoic acid.

  • Troubleshooting Steps:

    • Confirm pH: Immediately check the pH of your sample and any solutions it has been in contact with. A drift towards acidic or basic pH is a common culprit.

    • Characterize the Impurity: If possible, use mass spectrometry (LC-MS) to confirm the mass of the new peak. The expected mass of the amide intermediate will be M+18 (addition of H₂O), and the carboxylic acid will be M+35 (addition of H₂O and O, minus NH).

    • Prevent Further Degradation: If the sample is still needed, adjust the pH to the 5-7 range and store it at 2-8°C. For future experiments, ensure all solvents and reagents are pH-controlled.

Issue 2: My reaction yield is consistently low when using this compound as a starting material in a basic reaction medium.

  • Probable Cause: You are likely experiencing competitive degradation of your starting material. The basic conditions required for your reaction are simultaneously promoting the base-catalyzed hydrolysis of the nitrile.[3] The hydroxide ions (OH⁻) act as a nucleophile, attacking the electrophilic carbon of the nitrile group.[4]

  • Troubleshooting Steps:

    • Kinetic Analysis: Run a time-course experiment. Analyze aliquots of your reaction mixture at different time points (e.g., t=0, 1h, 4h, 8h) by HPLC or GC to quantify the remaining starting material and the formation of hydrolysis byproducts alongside your desired product.

    • Optimize Conditions:

      • Lower the Temperature: If your reaction allows, reducing the temperature can significantly slow the rate of hydrolysis.

      • Use a Non-Nucleophilic Base: If the base in your reaction is solely for deprotonation and not acting as a reagent, consider switching to a sterically hindered, non-nucleophilic base.

      • Minimize Water: Ensure your solvents and reagents are anhydrous, as water is required for hydrolysis.[5]

Issue 3: I noticed a pressure buildup in a sealed vial containing a solution of this compound.

  • Probable Cause: While less common than hydrolysis, under certain conditions (e.g., presence of strong acids and heat), the hydrolysis of the nitrile can ultimately lead to the formation of ammonia gas from the intermediate amide. This is a serious safety concern.

  • Troubleshooting Steps:

    • Handle with Extreme Care: Do not open the vial directly. Cool the vial in an ice bath to reduce the internal pressure.

    • Vent Safely: Open the vial in a well-ventilated chemical fume hood, pointing the cap away from you and others.[6]

    • Review Storage Conditions: This is a strong indicator that your storage or experimental conditions are inappropriate. Discard the solution according to your institution's safety protocols and re-evaluate your procedure, paying close attention to pH and temperature control.

Mechanistic Insights: pH-Dependent Degradation Pathways

Understanding the chemical mechanisms of degradation is key to preventing it. The stability of this compound is a tale of two pathways dictated by pH.

Acid-Catalyzed Hydrolysis (pH < 4)

Under acidic conditions, the nitrogen atom of the nitrile is protonated. This protonation dramatically increases the electrophilicity of the nitrile carbon, making it highly susceptible to nucleophilic attack by a weak nucleophile like water.[4][5] The process proceeds through an amide intermediate to the final carboxylic acid.

Figure 1: Acid-Catalyzed Hydrolysis Pathway cluster_acid Acidic Conditions (H₃O⁺) A This compound B Protonated Nitrile (Enhanced Electrophilicity) A->B + H⁺ C Imidic Acid Intermediate B->C + H₂O - H⁺ D 2-(Methylamino)propanamide C->D Tautomerization E 2-(Methylamino)propanoic Acid D->E + H₂O, H⁺ (Slow)

Figure 1: Acid-Catalyzed Hydrolysis Pathway
Base-Catalyzed Hydrolysis (pH > 9)

In basic solutions, the strong nucleophile, hydroxide ion (OH⁻), directly attacks the nitrile carbon without prior activation. This is also a two-stage process that yields the carboxylate salt, which is then protonated to the carboxylic acid upon acidic workup or pH adjustment.[3]

Figure 2: Base-Catalyzed Hydrolysis Pathway cluster_base Basic Conditions (OH⁻) A This compound B Imidate Anion Intermediate A->B + OH⁻ (Nucleophilic Attack) C 2-(Methylamino)propanamide B->C + H₂O - OH⁻ D 2-(Methylamino)propanoate (Salt) C->D + OH⁻ (Slow) E 2-(Methylamino)propanoic Acid D->E + H⁺ (Workup)

Figure 2: Base-Catalyzed Hydrolysis Pathway

Data Summary: Recommended Handling Conditions

pH RangeStability OutlookPrimary RiskRecommended Buffer System (if needed)
< 4.0 Poor Rapid acid-catalyzed hydrolysis.Not Recommended for storage.
4.0 - 5.0 Fair Slow acid-catalyzed hydrolysis.Acetate Buffer
5.0 - 7.0 Good / Optimal Minimal hydrolysis.MES, Phosphate (PBS)
7.0 - 8.5 Fair Slow base-catalyzed hydrolysis begins.HEPES, Phosphate (PBS)
> 8.5 Poor Rapid base-catalyzed hydrolysis.Not Recommended for storage.

Experimental Protocol: pH Stability Assessment

This protocol provides a self-validating framework to determine the stability of this compound under your specific conditions.

Objective: To quantify the degradation of this compound at three different pH values (e.g., pH 4, 7, 9) over a 48-hour period at a set temperature.

Materials:

  • This compound

  • HPLC-grade water and acetonitrile

  • Buffer reagents (e.g., citrate, phosphate, borate)

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • Class A volumetric flasks and pipettes

  • HPLC or GC-FID/MS system with a suitable column (e.g., C18 for HPLC)[7][8]

Workflow Diagram:

Figure 3: pH Stability Study Workflow

Procedure:

  • Preparation of Stock Solution: Accurately prepare a 10 mg/mL stock solution of this compound in acetonitrile. Acetonitrile is used as the organic co-solvent to ensure initial stability.

  • Preparation of Buffered Solutions: Prepare three buffers: pH 4.0 (e.g., citrate), pH 7.0 (e.g., phosphate), and pH 9.0 (e.g., borate).

  • Initiation of Study (T=0):

    • For each pH level, prepare a study solution by spiking the stock solution into the buffer to achieve a final concentration of 100 µg/mL. Ensure the volume of acetonitrile from the stock is low (e.g., <5%) to not significantly alter the aqueous environment.

    • Vortex each solution thoroughly.

    • Immediately take an aliquot from each solution. This is your T=0 sample. Quench the reaction by diluting it 1:1 with the initial mobile phase (e.g., 95:5 Water:ACN) and analyze immediately via your validated chromatographic method.

  • Incubation: Store the remaining bulk solutions in tightly capped vials at the desired study temperature (e.g., 25°C).

  • Time-Point Sampling: At subsequent time points (e.g., 4, 8, 24, and 48 hours), draw aliquots from each pH solution. Quench and analyze them exactly as done for the T=0 samples.

  • Data Analysis:

    • For each time point, calculate the peak area of the this compound peak.

    • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample for each pH condition: % Remaining = (Area_t / Area_t0) * 100

    • Plot % Remaining versus Time for each pH. This will visually and quantitatively demonstrate the stability profile.

References

  • Biron, J. P., et al. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life (Basel). Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Retrieved from [Link]

  • MDPI. (2020). Organocatalytic Synthesis of α-Aminonitriles: A Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 93083, this compound. Retrieved from [Link]

  • Doria. (2018). Analysis method development for quantification of by-products formed in the production of 2-(dimethylamino)ethylacrylate. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyrethrins and Pyrethroids. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Aminonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Catalyst Selection in Aminonitrile Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst choice and reaction optimization for this critical transformation. As key intermediates in the synthesis of amino acids and numerous pharmaceutical agents, the efficient production of α-aminonitriles is paramount.[1][2] The Strecker reaction, a three-component condensation of a carbonyl compound, an amine, and a cyanide source, remains a cornerstone method for their synthesis, where the catalyst often dictates the reaction's success.[3][4][5]

This document provides field-proven insights in a direct question-and-answer format, addressing common challenges and frequently asked questions to streamline your experimental workflow and enhance productivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary classes of catalysts used for aminonitrile synthesis, and how do they differ?

There are four main classes of catalysts, each with distinct mechanisms and applications:

  • Lewis Acids: These are electron-pair acceptors that activate the reaction. Common examples include InCl₃, BiBr₃, Cu(OTf)₂, and titanium(IV) complexes.[3][6] Their primary role is to coordinate to the carbonyl oxygen of the aldehyde or ketone, increasing its electrophilicity and facilitating the initial attack by the amine to form the imine intermediate.[6][7] They can also activate the resulting imine for the subsequent nucleophilic addition of the cyanide anion.[3]

  • Brønsted Acids: These are proton donors, such as formic acid or catalysts with sulfonic acid groups (-SO₃H).[3][6] They function by protonating the carbonyl group, which, similar to Lewis acids, activates it towards nucleophilic attack.[4] In some systems, the presence of both Lewis and Brønsted acidic sites on a single catalyst can create a synergistic effect, leading to enhanced reaction rates.[1][6]

  • Organocatalysts: These are small, metal-free organic molecules that can catalyze the reaction. Examples include thiourea derivatives, squaramides, and amino acids like L-proline.[4][8] They often operate by activating the imine and the cyanide source simultaneously through hydrogen bonding, facilitating the cyanide addition.[4] Organocatalysis is a key strategy for developing asymmetric (enantioselective) Strecker reactions to produce chiral α-aminonitriles.[2][4]

  • Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. Examples include metal-organic frameworks (MOFs), metal nanoparticles on supports (e.g., Au@pSiO₂), or acidic clays like montmorillonite KSF.[6][9][10] Their main advantage is ease of separation from the reaction mixture and potential for recyclability, which is highly desirable for sustainable and industrial processes.[9][11][12]

Q2: How do I choose between a homogeneous and a heterogeneous catalyst?

The choice depends on the specific goals of your synthesis.

  • Homogeneous catalysts (e.g., soluble Lewis acids, organocatalysts) are often highly active and selective because their active sites are readily accessible.[12] However, they can be difficult to separate from the product, potentially leading to contamination and complicating purification.[12]

  • Heterogeneous catalysts (e.g., MOFs, supported metals) are prized for their stability and ease of recovery and reuse, simply through filtration.[11][12] This simplifies product workup and reduces waste.[13] However, they may exhibit lower activity compared to their homogeneous counterparts due to mass transfer limitations.[12][14]

For lab-scale discovery where rapid screening and high yields are the priority, homogeneous catalysts are often preferred. For process development and large-scale synthesis where cost, sustainability, and catalyst recycling are critical, heterogeneous systems are more advantageous.[12]

Q3: Is a catalyst always necessary for the Strecker reaction?

Not always, but it is usually beneficial. Some Strecker reactions can proceed without a catalyst, particularly when using highly reactive substrates and a potent cyanide source like potassium cyanide (KCN) in a suitable solvent.[3][8] However, for less reactive starting materials (e.g., ketones instead of aldehydes), or when using a milder cyanide source like trimethylsilyl cyanide (TMSCN), a catalyst is often essential to achieve reasonable yields and reaction times.[7][8] Catalysts broaden the scope of the reaction, allowing it to be performed under milder conditions and with a wider range of functional groups.[3]

Q4: How does my choice of cyanide source impact the reaction and catalyst selection?

The cyanide source is a critical parameter.

  • Trimethylsilyl cyanide (TMSCN) is a popular choice due to its high reactivity and solubility in organic solvents.[7] It often requires a catalyst (typically a Lewis acid) to promote the reaction efficiently.[8][10]

  • Potassium cyanide (KCN) is a cost-effective source but its lower solubility can be a limitation. Reactions with KCN can sometimes proceed without a catalyst, though one may be added to improve efficiency.[3][8]

  • Hydrogen cyanide (HCN) is highly effective but also extremely toxic and volatile, making it less practical for general laboratory use.[7][15]

Caution: All cyanide sources are highly toxic and must be handled with extreme care in a well-ventilated fume hood. Acidic conditions will generate highly toxic HCN gas.[3]

Q5: What role does the solvent play in catalyst performance?

The solvent can have a profound impact. Highly polar, coordinating solvents (e.g., DMF, DMSO) can sometimes inhibit Lewis acid catalysts by strongly solvating the metal center, preventing it from interacting with the substrate.[8] In such cases, less polar solvents like THF or toluene may be more effective.[8] Encouragingly, many modern protocols have been developed to run under solvent-free conditions, which are not only environmentally friendly but can also lead to faster reaction rates and excellent yields.[1][5][8]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue Potential Cause(s) Recommended Solution(s)
1. Low or No Product Yield Inactive or Inappropriate Catalyst: The chosen catalyst may not be effective for your specific substrates or conditions.[16]Screen Catalysts: Test different classes of catalysts (Lewis acid, Brønsted acid, organocatalyst).[8] Optimize Loading: Experimentally determine the optimal catalyst loading, as excess catalyst is not always better.[8]
Catalyst Poisoning: Impurities in starting materials or solvents (e.g., water, sulfur compounds) can deactivate the catalyst.[14][16]Purify Reagents: Ensure high purity of all reactants and use anhydrous solvents.[16] Use Additives: In some cases, adding a scavenger can remove specific poisons.[16]
Incomplete Imine Formation: The equilibrium between the carbonyl/amine and the imine/water may not favor the imine.[8]Add a Dehydrating Agent: Use an agent like anhydrous MgSO₄ or Na₂SO₄ to remove water and drive the reaction forward.[8]
2. Formation of Multiple Side Products Incorrect Catalyst Selectivity: The catalyst may be promoting undesired side reactions (e.g., cyanohydrin formation).[16]Change Catalyst: Select a catalyst known for higher selectivity in similar reactions.[16] Modify Ligands: For metal-based catalysts, altering the ligand can significantly improve selectivity.[16]
Suboptimal Reaction Temperature: Higher temperatures can accelerate side reactions.[16]Optimize Temperature: Conduct the reaction at a lower temperature. This may require a longer reaction time but can greatly improve selectivity.[8][16]
3. Catalyst Deactivation (in subsequent runs) Fouling/Coking: Deposition of carbonaceous materials or polymeric byproducts on the catalyst surface blocks active sites.[14][17]Regenerate Catalyst: If possible, wash the catalyst with an appropriate solvent or perform a calcination step under an oxidizing atmosphere (for robust solid catalysts).[18] Choose a More Robust Catalyst: Consider catalysts with larger pores or higher thermal stability.
Leaching: The active metal dissolves from its solid support into the reaction medium.[14]Improve Catalyst Design: Use a stronger support or a different method to anchor the active species.
Sintering: Thermal agglomeration of metal nanoparticles on a support, leading to a loss of active surface area.[14][17]Lower Reaction Temperature: Operate at the lowest effective temperature to maintain catalyst morphology.[14]
4. Difficulty in Product Isolation Catalyst Residue in Product: Homogeneous catalysts can be difficult to separate from the desired aminonitrile.Use a Heterogeneous Catalyst: Employing a solid catalyst (e.g., on a solid support) simplifies removal by filtration.[13] Optimize Workup: For basic aminonitriles, an acid-base extraction can effectively separate them from neutral or acidic impurities and catalyst residues.[19]
Product Decomposition: The aminonitrile may be sensitive to purification conditions (e.g., acidic silica gel).Use Neutral/Basic Chromatography: Use neutral or basic alumina instead of silica gel for column chromatography.[19] Low-Temperature Evaporation: Remove solvent under reduced pressure at low temperatures to prevent thermal degradation.[19]

Visualized Workflows and Mechanisms

A logical approach to catalyst selection is crucial for efficient optimization. The following workflow provides a decision-making framework.

CatalystSelectionWorkflow Catalyst Selection Workflow for Aminonitrile Synthesis Start Define Reaction: Substrates (Aldehyde/Ketone, Amine) Desired Product (Racemic/Chiral) Substrate_Analysis Analyze Substrates: Sterically Hindered? Electronically Rich/Poor? Start->Substrate_Analysis Goal Define Goal: High Yield (Racemic) or High Enantioselectivity (Chiral)? Substrate_Analysis->Goal Catalyst_Type Select Catalyst Type Goal->Catalyst_Type Lewis_Acid Lewis Acid (e.g., InCl3, Sc(OTf)3) Good for general purpose Catalyst_Type->Lewis_Acid Racemic Organocatalyst Chiral Organocatalyst (e.g., Thiourea, Squaramide) Catalyst_Type->Organocatalyst Chiral Heterogeneous Heterogeneous Catalyst (e.g., MOF, Supported Metal) For scalability & recycling Catalyst_Type->Heterogeneous Scalable Solvent_Choice Select Solvent & Cyanide Source Lewis_Acid->Solvent_Choice Organocatalyst->Solvent_Choice Heterogeneous->Solvent_Choice Solvent_Free Solvent-Free or Non-coordinating (Toluene, THF) Solvent_Choice->Solvent_Free Cyanide_Source TMSCN (with catalyst) or KCN (may be catalyst-free) Solvent_Choice->Cyanide_Source Optimization Optimize: Temperature, Catalyst Loading, Reaction Time Solvent_Free->Optimization Cyanide_Source->Optimization Analysis Monitor Reaction (TLC, LC-MS, NMR) & Characterize Product Optimization->Analysis

Caption: Decision workflow for catalyst selection in aminonitrile synthesis.

Understanding how catalysts deactivate is key to extending their lifetime and ensuring reproducibility.

DeactivationPathways Common Catalyst Deactivation Pathways Active Active Catalyst Poisoning Poisoning (e.g., Amine Adsorption, Sulfur Impurities) Active->Poisoning Fouling Fouling / Coking (Polymer/Byproduct Deposition) Active->Fouling Sintering Sintering (Thermal Agglomeration) Active->Sintering Leaching Leaching (Active Metal Dissolution) Active->Leaching Deactivated Deactivated Catalyst Poisoning->Deactivated Fouling->Deactivated Sintering->Deactivated Leaching->Deactivated

Sources

Technical Support Center: Synthesis of 2-(Methylamino)propanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center with troubleshooting guides and FAQs on the solvent effects on the synthesis of 2-(Methylamino)propanenitrile.

Welcome to the technical support resource for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical role of solvent selection in this reaction. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to empower your experimental success.

Section 1: Foundational Concepts & Mechanism

Q1: What is the reaction mechanism for the synthesis of this compound?

The synthesis of this compound is a classic example of the Strecker synthesis.[1][2][3] This is a three-component reaction involving an aldehyde (acetaldehyde), a primary amine (methylamine), and a cyanide source. The reaction proceeds in two main stages:

  • Iminium Ion Formation: Acetaldehyde reacts with methylamine to form an intermediate hemiaminal, which then dehydrates to form an N-methyl-ethaniminium ion. This step is often acid-catalyzed to facilitate the dehydration of the hemiaminal intermediate.[2][4]

  • Cyanide Addition: The nucleophilic cyanide anion (from a source like KCN, HCN, or TMSCN) attacks the electrophilic carbon of the iminium ion.[1][4][5] This forms the final product, this compound.

The overall process is a robust method for creating α-aminonitriles, which are valuable precursors for amino acids and other pharmaceuticals.[3][6]

Strecker_Mechanism Figure 1: Strecker Synthesis Mechanism cluster_imine Stage 1: Iminium Formation acetaldehyde Acetaldehyde (CH3CHO) hemiaminal Hemiaminal Intermediate acetaldehyde->hemiaminal + Methylamine methylamine Methylamine (CH3NH2) methylamine->hemiaminal cyanide Cyanide (CN⁻) product This compound cyanide->product iminium N-methyl-ethaniminium Ion hemiaminal->iminium - H₂O (Acid Catalyzed) iminium->product + CN⁻ (Nucleophilic Attack)

Caption: Figure 1: Strecker Synthesis of this compound.

Q2: Why is solvent selection a critical parameter in this synthesis?

Solvent selection is paramount because it directly influences multiple aspects of the reaction:

  • Reactant Solubility: The reactants (acetaldehyde, methylamine, and particularly the cyanide salt) must be adequately solubilized for the reaction to proceed efficiently. Poor solubility of a reactant, such as potassium cyanide in a non-polar organic solvent, can become the rate-limiting factor.

  • Stabilization of Intermediates: The polarity of the solvent affects the stability of the charged iminium ion intermediate. Polar solvents can stabilize this intermediate, potentially accelerating the reaction.

  • Reaction Rate: The solvent can influence the rate of both imine formation and cyanide addition. For example, protic solvents can participate in hydrogen bonding, which may activate the carbonyl group for nucleophilic attack by the amine.[7][8]

  • Side Reactions: An inappropriate solvent can promote undesirable side reactions. For instance, an excess of water or alcohol in a protic solvent could lead to the formation of cyanohydrins from the starting aldehyde or hydrolysis of the final nitrile product under harsh conditions.[4][5]

  • Workup and Purification: The choice of solvent dictates the post-reaction workup procedure. A water-miscible solvent may require a more complex extraction process than a water-immiscible one.

Section 2: Solvent Selection Guide & FAQs

Q3: Which solvents are commonly used, and what are their respective advantages and disadvantages?

The choice of solvent depends on the specific cyanide source, reaction scale, and desired conditions. A range of solvents from polar protic to aprotic have been investigated for Strecker-type reactions.[9]

Solvent Type Key Advantages Key Disadvantages Considerations
Water Polar ProticExcellent for dissolving cyanide salts (KCN/NaCN). Environmentally benign ("green"). Can facilitate imine formation.[5][10]Risk of aldehyde self-condensation (aldol). Potential for competing cyanohydrin formation. Can hydrolyze the product under acidic/basic conditions.Often used in combination with a co-solvent like methanol to improve organic reactant solubility.[10]
Methanol (MeOH) / Ethanol (EtOH) Polar ProticGood co-solvent with water. Dissolves organic reactants well.Can react with the aldehyde to form hemiacetals. Lower boiling points can limit reaction temperature.A mixture of MeOH/water is a common system to balance the solubility of all components.[9][11]
Tetrahydrofuran (THF) Polar AproticGood solubility for many organic reactants. Less reactive than protic solvents.Poor solubility for inorganic cyanide salts (KCN/NaCN).Better suited for reactions using a more soluble cyanide source like trimethylsilyl cyanide (TMSCN).[9][12]
Acetonitrile (ACN) Polar AproticGood solvent for a wide range of reactants. Relatively inert.Can be challenging to remove completely due to its high boiling point.A versatile choice when using TMSCN or phase-transfer catalysts with inorganic cyanides.[9]
Dichloromethane (DCM) Apolar AproticExcellent solubility for organic intermediates. Easy to remove post-reaction.Poor solubility for inorganic salts. Environmental and health concerns.Often used in asymmetric variations or with Lewis acid catalysts.[9][12]
Solvent-Free N/AHigh reaction rates, often quantitative yields.[13] Environmentally friendly (Green Chemistry). Simplified workup.[7]Requires liquid reactants or low melting solids. Can be exothermic and require careful temperature control.Highly effective with trimethylsilyl cyanide (TMSCN) as the cyanide source.[8][13]
Q4: I'm getting a low yield. Could my solvent be the problem?

Absolutely. If you are experiencing low yields, your solvent is one of the first parameters to troubleshoot. Consider the following:

  • Inadequate Solubility: If you are using KCN with a non-polar solvent like THF or toluene, the cyanide salt may not be dissolving, leading to a very slow or stalled reaction. Solution: Switch to a more polar solvent system like a water/methanol mixture or add a phase-transfer catalyst.

  • Competing Side Reactions: In aqueous or alcoholic solutions, the aldehyde can form a cyanohydrin, which is often a competing equilibrium. This sequesters the aldehyde from the desired reaction with methylamine. Solution: Try reducing the amount of water or switching to an aprotic solvent if your cyanide source allows.

  • Intermediate Instability: If the iminium ion is not sufficiently stabilized, it may be prone to decomposition or other side reactions. Solution: A moderately polar solvent (e.g., ACN, THF) often provides a good balance.

Q5: What is the role of water in the Strecker synthesis, and can it be detrimental?

Water plays a dual role. It is an excellent solvent for inorganic cyanide salts and can promote the initial condensation of the aldehyde and amine.[5][10] However, it can also be detrimental. The primary drawback is the competing formation of acetaldehyde cyanohydrin. Furthermore, under the acidic or basic conditions sometimes used for hydrolysis of the nitrile to an amino acid, water can hydrolyze the this compound product if not properly controlled.[4][5]

Q6: Are there benefits to running the reaction under solvent-free conditions?

Yes, there are significant advantages. Solvent-free, or "neat," conditions often lead to very high reaction rates and nearly quantitative yields, particularly when using aldehydes.[13] This approach aligns with the principles of green chemistry by eliminating solvent waste. The workup is also greatly simplified, as it often involves just removing any excess volatile reagents. This method is particularly effective when using trimethylsilyl cyanide (TMSCN) as the cyanide source.[7][13]

Section 3: Troubleshooting Common Issues

Q7: My reaction is slow or stalls. How can solvent choice address this?

A stalled reaction is almost always due to poor kinetics or an unfavorable equilibrium.

  • Check Solubility: As mentioned in Q4, ensure all reactants are soluble. Visual inspection for undissolved solids is key.

  • Increase Polarity: Try switching to a more polar solvent to better stabilize the charged iminium intermediate.

  • Consider Catalysis: Sometimes the issue isn't just the solvent but the lack of a catalyst. The Strecker reaction is often promoted by mild acid.[6][14] If your solvent system is strictly neutral and aprotic, the imine formation step may be slow.

Q8: I'm observing significant side-product formation. How is this related to the solvent?

The solvent environment dictates which reaction pathways are favored. The diagram below outlines a troubleshooting workflow based on observed side products.

Troubleshooting_Workflow Figure 2: Solvent-Related Troubleshooting Workflow start Low Yield or Side Products Observed sp1 Identify Primary Side Product (e.g., via GC-MS, NMR) start->sp1 cyanohydrin Acetaldehyde Cyanohydrin (Aldehyde + CN⁻) sp1->cyanohydrin Cyanohydrin Detected aldol Aldol Condensation Product (Aldehyde + Aldehyde) sp1->aldol Aldol Product Detected hydrolysis Hydrolysis Product (e.g., Amide/Carboxylic Acid) sp1->hydrolysis Hydrolysis Detected sol1 Diagnosis: Reaction in high water/protic solvent. Equilibrium favors cyanohydrin. cyanohydrin->sol1 sol2 Diagnosis: Reaction conditions (esp. base) and solvent favor self-condensation. aldol->sol2 sol3 Diagnosis: Harsh workup or reaction conditions (strong acid/base) with water present. hydrolysis->sol3 act1 Action: 1. Reduce water/alcohol content. 2. Switch to aprotic solvent (e.g., THF, ACN) with TMSCN. sol1->act1 act2 Action: 1. Ensure pH is near neutral or mildly acidic. 2. Use a less polar, aprotic solvent. sol2->act2 act3 Action: 1. Use milder workup conditions. 2. Ensure reaction is anhydrous if possible. sol3->act3

Caption: Figure 2: Troubleshooting workflow for side products.

Q9: How does the choice of solvent impact the reaction workup and product purification?

The workup strategy is intrinsically linked to the solvent used.

  • Aqueous/Alcoholic Systems: Typically require an extraction with a water-immiscible organic solvent (e.g., ethyl acetate, DCM). You may need to perform multiple extractions to recover the product efficiently. Brine washes are often necessary to remove residual water from the organic layer.

  • Aprotic Organic Solvents (THF, DCM, etc.): If an aqueous wash is needed to remove salts, a standard liquid-liquid extraction is performed. If no aqueous wash is needed, the solvent can often be removed directly under reduced pressure.

  • Solvent-Free Systems: These are the simplest. The crude product is often pure enough for many applications, or it can be purified directly by vacuum distillation without a preceding workup.[13][15]

Regardless of the solvent, final purification of this compound is commonly achieved by fractional vacuum distillation to remove non-volatile impurities and any unreacted starting materials.[15]

Section 4: Experimental Protocols

Safety Precaution: All manipulations involving cyanide salts or hydrogen cyanide must be performed in a well-ventilated fume hood. Always have a cyanide poisoning antidote kit available and be trained in its use. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: Synthesis in a Protic Solvent Mixture (Water/Methanol)

This protocol is adapted from general Strecker synthesis procedures and is suitable when using inorganic cyanide salts.[5][6][10]

  • 1. Setup: In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve potassium cyanide (KCN, 1.0 eq) in deionized water. Cool the solution to 0-5 °C in an ice bath.

  • 2. Amine Addition: In a separate flask, prepare a solution of methylamine (1.1 eq, typically as a 40% solution in water) and acetaldehyde (1.0 eq).

  • 3. Reaction: Slowly add the methylamine/acetaldehyde solution to the cooled KCN solution via the addition funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • 4. Stirring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • 5. Workup: Once complete, extract the aqueous mixture with ethyl acetate or dichloromethane (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • 6. Purification: Purify the crude product by fractional vacuum distillation.

Protocol 2: Solvent-Free Synthesis using TMSCN

This highly efficient protocol is based on modern, environmentally friendly methods.[7][13]

  • 1. Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen), add acetaldehyde (1.0 eq).

  • 2. Amine Addition: Cool the flask to 0 °C and add methylamine (1.05 eq, can be used as a solution in THF, with the THF later removed under vacuum, or condensed as a gas). Stir for 20 minutes to pre-form the imine.

  • 3. TMSCN Addition: Add trimethylsilyl cyanide (TMSCN, 1.1 eq) dropwise via the dropping funnel, maintaining the temperature at 0-5 °C.

  • 4. Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-3 hours. The reaction is often very fast and can be monitored by GC-MS.

  • 5. Workup: No aqueous workup is typically required. Remove any volatile components (like excess methylamine or silylated byproducts) under reduced pressure.

  • 6. Purification: The resulting crude oil can be directly purified by fractional vacuum distillation to yield the pure product.

References

  • Strecker Synthesis of Amino Acids – MCAT Biochemistry. (n.d.). MedSchoolCoach. [Link]

  • Strecker amino acid synthesis. (n.d.). In Wikipedia. Retrieved January 6, 2026. [Link]

  • Ashenhurst, J. (2023). Strecker Synthesis. Master Organic Chemistry. [Link]

  • Aliouche, H. (2018). Overview of Strecker Amino Acid Synthesis. News-Medical.Net. [Link]

  • Strecker Synthesis: Mechanism & Applications. (2023). StudySmarter. [Link]

  • Baeza, A., Nájera, C., & Sansano, J. M. (2007). Solvent-Free Synthesis of Racemic α-Aminonitriles. Organic Chemistry Portal. [Link]

  • D'hooghe, M., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega. [Link]

  • Shaikh, A. M., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. SciSpace. [Link]

  • Shaikh, A. M., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Molecules. [Link]

  • D'hooghe, M., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega. [Link]

  • 2-methyl-3-methylamino-propanenitrile. (n.d.). Chemsrc. [Link]

  • Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Strecker Synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • 2-Methyl-2-(methylamino)propanenitrile. (n.d.). PubChem. [Link]

  • Synthesis and in vitro antimicrobial activity of new 3-(2-morpholinoquinolin-3-yl) substituted acrylonitrile and propanenitrile derivatives. (2011). ResearchGate. [Link]

  • Process for the manufacture of β-(dimethylamino)-propionitrile. (1979).
  • Preparation of 2-(N-formylamino)-propionitrile. (1987).
  • Hartono, A., et al. (2014). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research. [Link]

  • Kawasaki, T., et al. (2019). Absolute asymmetric Strecker synthesis in a mixed aqueous medium: reliable access to enantioenriched α-aminonitrile. Organic & Biomolecular Chemistry. [Link]

  • Kassim, M. A., et al. (2021). SYNTHESIS AND CHARACTERISATION OF 2-(METHYLAMINO)ETHANOL-BASED DEEP EUTECTIC SOLVENTS FOR CO2 CAPTURE. Malaysian Journal of Science. [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in the Synthesis of 2-Aminobutanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

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This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of 2-aminobutanenitrile. The synthesis of this crucial pharmaceutical intermediate, often achieved through the Strecker synthesis, can be prone to yield-reducing side reactions and purification challenges.[1][2][3] This guide provides in-depth, experience-based solutions to common problems encountered in the laboratory.

Core Synthesis Pathway: The Strecker Reaction

The most prevalent and industrially significant method for synthesizing 2-aminobutanenitrile is the Strecker synthesis.[1] This one-pot, three-component reaction involves the condensation of an aldehyde (propanal), an ammonia source, and a cyanide source.[4] The reaction proceeds through the formation of an imine intermediate, which is then attacked by a cyanide ion to form the α-aminonitrile.[4][5][6]

Strecker_Synthesis Propanal Propanal Imine Propanimine (Intermediate) Propanal->Imine + NH₃ - H₂O Ammonia Ammonia (NH₃) Ammonia->Imine Product 2-Aminobutanenitrile Imine->Product + CN⁻ Cyanide Cyanide (CN⁻) Cyanide->Product

Caption: Reaction pathway of the Strecker synthesis for 2-Aminobutanenitrile.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 2-aminobutanenitrile in a question-and-answer format, providing both the "why" and the "how-to" for resolving them.

Q1: My reaction yield is consistently low. What are the most likely causes?

A1: Low yields in the Strecker synthesis of 2-aminobutanenitrile can often be attributed to several critical factors. A systematic approach to troubleshooting is recommended.

  • Suboptimal Temperature Control: The reaction is exothermic, and improper temperature management can lead to side reactions. It is generally recommended to maintain a temperature in the range of 0–5°C, especially during the addition of the aldehyde, to minimize the hydrolysis of the nitrile group and other side reactions.[7] However, a temperature that is too low may significantly slow down the reaction rate.[7]

  • Incorrect pH: pH control is critical for this synthesis. The reaction is typically carried out under slightly basic conditions, with an optimal pH range of 8–10.[7] This pH range facilitates both the initial nucleophilic attack of ammonia on the aldehyde and the subsequent addition of the cyanide ion.[7]

  • Presence of Water: While often performed in an aqueous medium, excess water can lead to the hydrolysis of the 2-aminobutanenitrile product. This hydrolysis proceeds first to 2-aminobutanamide and then to 2-aminobutanoic acid, reducing the overall yield of the desired nitrile.[8] Where possible, using anhydrous solvents and reagents can mitigate this.

  • Purity of Starting Materials: The purity of the starting materials, particularly the aldehyde (propanal), is crucial. Aldehydes are prone to oxidation and polymerization, and these impurities can interfere with the reaction. Using freshly distilled propanal is a best practice.

Q2: I'm observing significant amounts of 2-hydroxybutanenitrile (cyanohydrin) as a byproduct. How can I minimize its formation?

A2: The formation of 2-hydroxybutanenitrile is a common competing reaction where the aldehyde reacts directly with the cyanide source before the imine is formed. To favor the desired aminonitrile product, you must promote the formation of the imine intermediate.

This can be achieved by:

  • Ensuring a High Concentration of Ammonia: A sufficient concentration of ammonia in the reaction mixture before the addition of the cyanide source is critical. Some industrial methods even utilize ammonia under pressure to increase its concentration in the aqueous phase.

  • Order of Reagent Addition: Consider adding the aldehyde dropwise to a solution already containing a high concentration of both ammonia and the cyanide salt. This ensures that the aldehyde is more likely to encounter ammonia first.[7]

Q3: Which cyanide source is optimal for this synthesis?

A3: While hydrogen cyanide (HCN) can be used, it is extremely toxic and hazardous to handle.[5][9] Safer and more common alternatives are alkali metal cyanides like sodium cyanide (NaCN) or potassium cyanide (KCN), used in conjunction with an ammonium salt such as ammonium chloride (NH₄Cl).[5][7] This combination generates HCN in situ in a more controlled manner.[7] Trimethylsilyl cyanide (TMSCN) is another effective, albeit more expensive, alternative that is often used with a catalyst.[7][10]

Q4: The workup is proving difficult, with emulsions forming during extraction. How can I improve phase separation?

A4: The bifunctional nature of 2-aminobutanenitrile, containing both an amino and a nitrile group, can lead to the formation of stable emulsions during aqueous workup.[7] To combat this:

  • Use of Brine: After the initial extractions, wash the combined organic layers with a saturated aqueous solution of sodium chloride (brine).[7] The increased ionic strength of the aqueous phase helps to break up emulsions and improves the separation of the organic and aqueous layers.[7]

Q5: My final product seems unstable. How can I improve its stability for storage and handling?

A5: 2-Aminobutanenitrile can be unstable, especially in its free base form, and may be prone to polymerization.[7] A common and effective strategy is to isolate the product as a more stable salt.[7] Bubbling hydrogen chloride (HCl) gas through a solution of the purified product in an appropriate organic solvent, or adding a solution of HCl in a solvent like isopropanol or ether, will precipitate the stable 2-aminobutanenitrile hydrochloride salt.[7]

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving low-yield issues in the synthesis of 2-aminobutanenitrile.

Troubleshooting_Workflow start Low Yield Observed check_purity Verify Purity of Starting Materials (especially Propanal) start->check_purity check_conditions Review Reaction Conditions check_purity->check_conditions temp_control Is Temperature Maintained at 0-5°C? check_conditions->temp_control ph_control Is pH in the Optimal Range (8-10)? temp_control->ph_control Yes rerun Re-run Experiment with Optimized Parameters temp_control->rerun No, Adjust byproduct_analysis Analyze Byproducts (e.g., via GC-MS, NMR) ph_control->byproduct_analysis Yes ph_control->rerun No, Adjust cyanohydrin High Cyanohydrin Content? byproduct_analysis->cyanohydrin hydrolysis_products Presence of Amide/ Carboxylic Acid? cyanohydrin->hydrolysis_products No optimize_reagent_order Optimize Reagent Addition: Add Aldehyde to NH₃/CN⁻ Mix cyanohydrin->optimize_reagent_order Yes use_anhydrous Use Anhydrous Reagents/Solvents hydrolysis_products->use_anhydrous Yes hydrolysis_products->rerun No, Re-evaluate optimize_reagent_order->rerun use_anhydrous->rerun

Caption: A systematic workflow for troubleshooting low yields.

Quantitative Impact of Reaction Parameters

While specific byproduct distribution is highly dependent on the exact reaction conditions, the following table summarizes the general impact of key parameters on the yield of 2-aminobutanenitrile.

ParameterConditionImpact on YieldRationale
Temperature Low (0-10°C)Generally FavorableMinimizes side reactions like hydrolysis.
High (>25°C)DecreasedPromotes hydrolysis and potential retro-Strecker reaction.[11]
pH Optimal (8-10)FavorableMaximizes the rate of both imine formation and cyanide addition.[7]
Low (<7) or High (>11)DecreasedCan lead to rapid hydrolysis of the nitrile product.[11]
Ammonia Conc. HighFavorableFavors imine formation over competing cyanohydrin formation.
LowDecreasedIncreases the relative amount of cyanohydrin byproduct.
Water Content Anhydrous/LowFavorableMinimizes hydrolysis of the aminonitrile product.
HighDecreasedDirectly leads to the formation of amide and carboxylic acid impurities.

Detailed Experimental Protocol: Synthesis of 2-Aminobutanenitrile Hydrochloride

This representative laboratory-scale protocol is adapted from established procedures and is intended for use by qualified personnel under appropriate laboratory safety conditions.[7]

Materials:

  • Propanal (freshly distilled)

  • Ammonium Chloride (NH₄Cl)

  • Sodium Cyanide (NaCN)

  • Aqueous Ammonia (concentrated)

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hydrogen Chloride (gas or solution in a suitable solvent)

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, dissolve ammonium chloride and sodium cyanide in a minimal amount of water.

  • Ammonia Addition: To this stirred solution, add a concentrated aqueous ammonia solution. Cool the mixture to 0-5°C.

  • Aldehyde Addition: Slowly add propanal dropwise to the reaction mixture while vigorously stirring and maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for several hours (e.g., 4-10 hours). Monitor the reaction progress by a suitable technique (e.g., TLC or GC).[7]

  • Extraction: Upon completion, transfer the mixture to a separatory funnel and extract the product into diethyl ether (perform at least 3 extractions).

  • Washing and Drying: Combine the organic extracts, wash with brine to break any emulsions, and then dry over anhydrous magnesium sulfate.[7]

  • Isolation as Hydrochloride Salt: Filter to remove the drying agent. Bubble hydrogen chloride gas through the dried organic solution (or add a solution of HCl) at room temperature until the solution is acidic (pH 3-4). The 2-aminobutanenitrile hydrochloride will precipitate.[7]

  • Final Product: Collect the solid product by filtration, wash with a small amount of cold organic solvent, and dry under vacuum.[7]

References

  • The Strecker Synthesis of Amino Acids. (2018, November 12). Master Organic Chemistry. Retrieved January 6, 2026, from [Link]

  • Strecker Amino Acid Synthesis. (2021, July 27). Professor Dave Explains. Retrieved January 6, 2026, from [Link]

  • α-Aminonitrile synthesis by cyanation. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]

  • Strecker Synthesis. (n.d.). Master Organic Chemistry. Retrieved January 6, 2026, from [Link]

  • Strecker amino acid synthesis. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]

  • A truly green synthesis of α-aminonitriles via Strecker reaction. (2011, October 4). National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

  • Method for preparing (S)-2-aminobutanamide hydrochloride. (n.d.). Google Patents.
  • Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. (2021, January 7). ACS Publications. Retrieved January 6, 2026, from [Link]

  • 2-Aminobutanenitrile. (n.d.). National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

  • Strecker Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]

  • Organocatalytic Synthesis of α-Aminonitriles: A Review. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]

  • Catalytic Asymmetric Strecker Synthesis. Preparation of Enantiomerically Pure α-Amino Acid Derivatives from Aldimines and Tributyltin Cyanide or Achiral Aldehydes, Amines, and Hydrogen Cyanide Using a Chiral Zirconium Catalyst. (n.d.). Journal of the American Chemical Society. Retrieved January 6, 2026, from [Link]

  • hydrolysis of nitriles. (n.d.). Chemguide. Retrieved January 6, 2026, from [Link]

Sources

Validation & Comparative

Comparison of 2-(Methylamino)propanenitrile with other aminonitriles in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 2-(Methylamino)propanenitrile and Other Aminonitriles in Synthesis

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic route. Among the vast arsenal of chemical intermediates, aminonitriles stand out for their exceptional versatility.[1] These bifunctional molecules, containing both an amino and a nitrile group on the same carbon, are pivotal precursors for a wide array of valuable compounds, including α-amino acids, N-heterocycles, and complex alkaloids.[1]

This guide provides an in-depth comparison of this compound with other key aminonitriles, focusing on their performance in synthesis. We will delve into the causality behind experimental choices, supported by comparative data and detailed protocols, to empower scientists to make informed decisions for their specific synthetic challenges.

The Strecker Synthesis: A Gateway to Aminonitriles

The most fundamental and widely adopted method for synthesizing α-aminonitriles is the Strecker synthesis, first reported in 1850.[2] This robust one-pot, three-component reaction involves the condensation of an aldehyde or ketone, an amine, and a cyanide source.[3][4][5][6][7] The mechanism proceeds through the initial formation of an imine (or an iminium ion), which is then attacked by a cyanide nucleophile to yield the α-aminonitrile.[3][8] The choice of the amine starting material—be it ammonia, a primary amine, or a secondary amine—directly dictates the substitution pattern on the nitrogen atom of the final product, offering a straightforward entry into unsubstituted, N-substituted, or N,N-disubstituted aminonitriles.[3]

Strecker_Mechanism Aldehyde Aldehyde/Ketone (R1, R2) Iminium Iminium Ion Aldehyde->Iminium + Amine - H2O Amine Amine (R3-NH2) Amine->Iminium Cyanide Cyanide (CN-) Aminonitrile α-Aminonitrile Cyanide->Aminonitrile Iminium->Aminonitrile + Cyanide

Caption: General mechanism of the Strecker amino acid synthesis.

Comparative Analysis of Key Aminonitriles

The synthetic utility of an aminonitrile is profoundly influenced by its structure. Here, we compare this compound against three structurally related analogues to highlight the impact of N-substitution and α-carbon substitution.

CompoundStructureStarting Materials (Strecker)Key Structural Feature
2-Aminopropanenitrile CH₃CH(NH₂)CNAcetaldehyde, Ammonia, CyanideUnsubstituted (Primary) Amine
This compound CH₃CH(NHCH₃)CN Acetaldehyde, Methylamine, Cyanide N-Substituted (Secondary) Amine
2-(Dimethylamino)propanenitrile CH₃CH(N(CH₃)₂)CNAcetaldehyde, Dimethylamine, CyanideN,N-Disubstituted (Tertiary) Amine
2-Amino-2-methylpropanenitrile (CH₃)₂C(NH₂)CNAcetone, Ammonia, Cyanideα,α-Disubstituted (from Ketone)
Reactivity and Steric Effects

The degree of substitution on the nitrogen atom and the α-carbon introduces significant differences in reactivity and steric hindrance.

  • 2-Aminopropanenitrile (Alaninenitrile): As the parent compound in this series, it serves as a direct precursor to the natural amino acid alanine upon hydrolysis.[9] The primary amine offers two protons for subsequent reactions, such as di-alkylation or condensation into various heterocyclic systems.

  • This compound: The introduction of a single methyl group on the nitrogen increases its basicity and nucleophilicity compared to the unsubstituted amine. This can influence the rate of subsequent reactions. It is a direct precursor to N-methylalanine, a common component in non-ribosomal peptides and modified pharmaceuticals.

  • 2-(Dimethylamino)propanenitrile: Possessing a tertiary amino group, this molecule is more sterically hindered and cannot act as a nucleophile in reactions requiring an N-H bond.[10] Its primary utility lies in applications where the dimethylamino group is a desired final moiety or acts as an internal base.[10]

  • 2-Amino-2-methylpropanenitrile: Synthesized from a ketone (acetone) rather than an aldehyde, this aminonitrile features a quaternary α-carbon.[11][12] Reactions involving this carbon are sterically hindered, which can be advantageous for achieving specific selectivities.[8] It is a valuable intermediate for α,α-disubstituted amino acids, which are important for inducing conformational constraints in peptides.[11]

Positional Isomerism: α- vs. β-Aminonitriles

The position of the amino group relative to the nitrile is critical. While this guide focuses on α-aminonitriles, it is instructive to compare them with a positional isomer like 3-(Methylamino)propionitrile (a β-aminonitrile).

  • Reactivity of the Nitrile Group: Theoretical and experimental studies suggest that the nitrile carbon in α-aminonitriles is more electrophilic and thus more reactive towards nucleophiles and hydrolysis than in β-aminonitriles.[13] The proximity of the α-amino group facilitates reactions, a level of activation that is absent in the more distant β- and γ-isomers.[13]

  • Synthetic Outcomes: Hydrolysis of α-aminonitriles yields α-amino acids. In contrast, hydrolysis of β-aminonitriles yields β-amino acids, which are precursors to various polymers and pharmaceuticals.

Aminonitrile_Comparison cluster_aldehydes Aldehyde-Derived cluster_ketones Ketone-Derived Acetaldehyde Acetaldehyde 2-Aminopropanenitrile 2-Aminopropanenitrile Acetaldehyde->2-Aminopropanenitrile + NH3, CN- This compound This compound Acetaldehyde->this compound + MeNH2, CN- 2-(Dimethylamino)propanenitrile 2-(Dimethylamino)propanenitrile Acetaldehyde->2-(Dimethylamino)propanenitrile + Me2NH, CN- NH3 Ammonia MeNH2 Methylamine Me2NH Dimethylamine Acetone Acetone 2-Amino-2-methylpropanenitrile 2-Amino-2-methylpropanenitrile Acetone->2-Amino-2-methylpropanenitrile + NH3, CN-

Sources

A Comparative Guide to the Synthesis of N-Methyl-α-Amino Acids: Evaluating the Role of 2-(Methylamino)propanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly in the realm of peptide therapeutics, the incorporation of N-methylated α-amino acids is a pivotal strategy for enhancing metabolic stability, increasing membrane permeability, and modulating biological activity. This guide provides an in-depth technical comparison of synthetic routes to N-methyl-α-amino acids, with a special focus on the advantages and applications of utilizing 2-(methylamino)propanenitrile as a key precursor. We will objectively compare its performance against prominent alternative methodologies, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic endeavors.

The Strategic Advantage of N-Methyl-α-Amino Acids

N-methylation of the amide backbone in peptides imparts significant resistance to enzymatic degradation by proteases, a primary hurdle in the development of peptide-based drugs. This modification also disrupts the hydrogen-bonding network, which can lead to increased lipophilicity and improved cell membrane penetration. Consequently, the efficient synthesis of N-methyl-α-amino acids is of paramount importance.

This compound: A Direct Precursor in a Modified Strecker Synthesis

This compound stands out as a direct and efficient precursor for the synthesis of N-methyl-alanine, a fundamental N-methylated α-amino acid. Its use is a modification of the classical Strecker synthesis, a powerful multicomponent reaction for the formation of α-amino acids.[1]

The primary advantage of employing this compound lies in the direct incorporation of the N-methyl group during the initial aminonitrile formation. This circumvents the need for post-synthesis N-methylation steps, which can often require harsh reagents and protecting group manipulations. The synthesis of N-methyl-alanine from this compound is a two-step process:

  • Formation of this compound: This is typically achieved through the reaction of acetaldehyde with methylamine and a cyanide source.

  • Hydrolysis of the Nitrile: The nitrile group of this compound is then hydrolyzed under acidic or basic conditions to yield N-methyl-alanine.

This approach offers a convergent and atom-economical route to the target molecule.

Comparative Analysis of Synthetic Methodologies

To provide a comprehensive overview, we will now compare the this compound-based Strecker synthesis with other prevalent methods for preparing N-methyl-α-amino acids.

Methodology Comparison at a Glance
Method Starting Materials Key Advantages Potential Limitations Typical Yield Stereoselectivity
Modified Strecker Synthesis Acetaldehyde, Methylamine, Cyanide SourceDirect, convergent, atom-economicalUse of highly toxic cyanide, often produces a racemic mixtureGood to HighGenerally Racemic (asymmetric variants exist)
Reductive Amination Pyruvic acid, Methylamine, Reducing AgentAvoids cyanide, milder conditionsRequires a suitable keto-acid precursor, potential for over-alkylationGoodCan be stereoselective with chiral reducing agents
Methylation of Protected Amino Acids L-alanine, Protecting Groups, Methylating AgentStarts from a readily available chiral precursor, good stereocontrolMulti-step, requires protection/deprotection, use of hazardous methylating agentsVariableHigh (retains stereochemistry of starting material)
5-Oxazolidinone Reduction N-protected amino acid, Paraformaldehyde, Reducing AgentMild conditions, good for a variety of amino acidsMulti-step process, requires specific protecting groupsHighHigh

In-Depth Analysis and Experimental Protocols

Modified Strecker Synthesis via this compound

This method's elegance lies in its directness. The crucial second step, the hydrolysis of the nitrile, is critical for obtaining the final product.

  • Materials: this compound, Concentrated Hydrochloric Acid.

  • Procedure:

    • To a solution of this compound (1.0 eq) in a round-bottom flask, add concentrated hydrochloric acid (excess).

    • Heat the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

    • Dissolve the residue in a minimal amount of water and adjust the pH to the isoelectric point of N-methyl-alanine (around 6.0) using a suitable base (e.g., aqueous ammonia or sodium hydroxide).

    • The product will precipitate out of the solution. Filter the solid, wash with cold water and then ethanol, and dry under vacuum to obtain N-methyl-DL-alanine.

  • Yield: This hydrolysis step typically proceeds in high yield, often exceeding 80%.

  • Acid Hydrolysis: Concentrated hydrochloric acid is used to effectively hydrolyze the nitrile to a carboxylic acid and the amine to its ammonium salt. The excess acid drives the reaction to completion.

  • Reflux Conditions: Heating the reaction provides the necessary activation energy for the hydrolysis of the stable nitrile group.

  • pH Adjustment: Adjusting the pH to the isoelectric point minimizes the solubility of the zwitterionic amino acid, leading to its precipitation and facilitating isolation.

Strecker_Synthesis Acetaldehyde Acetaldehyde Aminonitrile This compound Acetaldehyde->Aminonitrile Methylamine Methylamine Methylamine->Aminonitrile Cyanide Cyanide Source Cyanide->Aminonitrile Hydrolysis Acid or Base Hydrolysis Aminonitrile->Hydrolysis N_Methyl_Alanine N-Methyl-Alanine Hydrolysis->N_Methyl_Alanine caption Workflow for N-Methyl-Alanine Synthesis via Modified Strecker Reaction. Reductive_Amination Pyruvic_Acid Pyruvic Acid Imine Imine Intermediate Pyruvic_Acid->Imine Methylamine Methylamine Methylamine->Imine Reduction Reduction (e.g., NaBH₃CN) Imine->Reduction N_Methyl_Alanine N-Methyl-Alanine Reduction->N_Methyl_Alanine caption Workflow for N-Methyl-Alanine Synthesis via Reductive Amination. Protection_Methylation L_Alanine L-Alanine Protection Protection (e.g., Boc₂O) L_Alanine->Protection Protected_Alanine Boc-L-Alanine Protection->Protected_Alanine Methylation Methylation (NaH, MeI) Protected_Alanine->Methylation Protected_N_Methyl Boc-N-Methyl-L-Alanine Methylation->Protected_N_Methyl Deprotection Deprotection (TFA) Protected_N_Methyl->Deprotection N_Methyl_Alanine N-Methyl-L-Alanine Deprotection->N_Methyl_Alanine caption Workflow for N-Methyl-L-Alanine Synthesis via Protection and Methylation.

Sources

A Researcher's Guide to Catalyst Selection for Aminonitrile Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

α-Aminonitriles are invaluable building blocks in organic synthesis, serving as crucial precursors to α-amino acids, nitrogen-containing heterocycles, and various pharmaceutically active compounds.[1][2][3] Their synthesis, most classically achieved through the Strecker reaction, has been a subject of intense research to enhance efficiency, selectivity, and sustainability.[1][4][5] The heart of this endeavor lies in the development of effective catalysts. This guide provides a comparative analysis of the primary catalytic systems employed for aminonitrile synthesis, offering insights into their mechanisms, performance, and practical applications to aid researchers in catalyst selection.

The choice of catalyst is paramount, directly influencing yield, stereoselectivity (in the case of chiral products), and overall process viability. This guide will navigate the landscape of metal-based catalysts, organocatalysts, and biocatalysts, presenting a balanced view of their respective strengths and weaknesses, supported by experimental data and detailed protocols.

The Catalytic Landscape: An Overview

The synthesis of α-aminonitriles is predominantly achieved via the Strecker reaction, a three-component condensation of an aldehyde or ketone, an amine, and a cyanide source.[5] Catalysts play a pivotal role in activating the electrophilic imine intermediate, formed in situ, towards nucleophilic attack by the cyanide anion.[5] The major classes of catalysts employed are:

  • Metal-Based Catalysts: These leverage Lewis acidity to activate the imine. A wide range of metals, including aluminum, zirconium, indium, and various transition metals, have been explored.[1][4][6][7]

  • Organocatalysts: This metal-free approach utilizes small organic molecules to catalyze the reaction, often through hydrogen bonding interactions.[1][2][3] Thiourea derivatives are a prominent class of organocatalysts for this transformation.[8][9][10][11]

  • Biocatalysts: Enzymes offer a green and highly selective alternative, although their substrate scope can be more limited.

The general workflow for selecting and optimizing a catalyst for aminonitrile synthesis is depicted below.

Catalyst Selection Workflow cluster_0 Catalyst Selection & Screening Start Define Target Aminonitrile Screen Screen Catalyst Classes (Metal, Organo, Bio) Start->Screen Initial Substrates Optimize Optimize Reaction Conditions (Solvent, Temp, Time) Screen->Optimize Promising Hits Analyze Analyze Yield & Selectivity Optimize->Analyze Experimental Data Analyze->Screen Iterate if needed ScaleUp Scale-Up & Validation Analyze->ScaleUp Optimal Conditions

Figure 1: A generalized workflow for catalyst selection and optimization in aminonitrile synthesis.

In-Depth Catalyst Comparison

Metal-Based Catalysts

Metal catalysts, particularly Lewis acids, are workhorses in aminonitrile synthesis. They function by coordinating to the imine nitrogen, thereby increasing its electrophilicity and facilitating the addition of the cyanide nucleophile.

Mechanism of Action (Example: Zr-catalyzed Strecker Reaction)

In a typical mechanism involving a metal catalyst like ZrOCl₂·8H₂O, the metal center acts as a Lewis acid, activating the imine formed from the condensation of an aldehyde and an amine. This activation enhances the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack by the cyanide anion (from a source like TMSCN). Subsequent hydrolysis yields the final α-aminonitrile product.

Performance Analysis

Metal catalysts offer several advantages, including high reaction rates and applicability to a broad range of substrates. However, concerns regarding metal toxicity and contamination of the final product are significant drawbacks, especially in pharmaceutical applications.

Catalyst SystemAldehyde/KetoneAmineCyanide SourceConditionsYield (%)Reference
In(10 mol%)Aromatic/Aliphatic Aldehydes, KetonesAromatic/Aliphatic/Heterocyclic AminesTMSCNWater, rt79-98[4]
ZrOCl₂·8H₂O (5 mol%)Aromatic/Aliphatic Aldehydes, KetonesAromatic/Aliphatic AminesTMSCNSolvent-free, rt85-96[7]
Fe(Cp)₂PF₆ (5 mol%)Aldehydes, Ketones--Solvent-freeExcellent[12]
Nano CuFe₂O₄Various AldehydesVarious AminesTMSCN-High[12]

Table 1: Performance of Selected Metal Catalysts in the Strecker Reaction.

Organocatalysts

Organocatalysis has emerged as a powerful, environmentally benign alternative to metal catalysis.[3] For aminonitrile synthesis, thiourea-based catalysts are particularly effective.

Mechanism of Action (Thiourea-Based Catalysis)

Thiourea catalysts operate through a dual activation mechanism involving hydrogen bonding. The two N-H protons of the thiourea moiety can simultaneously activate both the imine (electrophile) and the cyanide source (nucleophile). This organized transition state facilitates the stereoselective addition of cyanide to the imine.[1][13]

Thiourea Catalytic Cycle cluster_1 Thiourea Catalytic Cycle Catalyst Thiourea Catalyst (Cat-H) Complex [Cat-H...Imine...HCN] Transition State Catalyst->Complex + Imine + HCN Imine Imine (R2C=NR') Imine->Complex HCN HCN HCN->Complex Product_Complex [Aminonitrile...Cat-H] Complex->Product_Complex Cyanide Addition Product_Complex->Catalyst Release Product Product Aminonitrile Product_Complex->Product

Sources

A Comparative Guide to the Structural Validation of 2-(Methylamino)propanenitrile: A Deep Dive into 1H NMR Spectroscopy and Complementary Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel and existing chemical entities is a cornerstone of scientific rigor. This guide provides a comprehensive, in-depth analysis of the structural validation of 2-(methylamino)propanenitrile, a molecule of interest in medicinal chemistry. Our primary focus will be the elucidation of its structure through Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, a powerful and ubiquitous analytical technique. We will further compare and contrast the insights gained from ¹H NMR with those from complementary methods, including Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a holistic view of a robust validation workflow.

The Central Role of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy provides a detailed picture of the hydrogen atom environments within a molecule. By analyzing chemical shifts, signal multiplicities (splitting patterns), and integration values, we can piece together the molecular puzzle. For this compound, with the chemical formula C₄H₈N₂, we anticipate a specific spectral signature that will confirm the connectivity of its atoms.

Predicted ¹H NMR Spectrum of this compound

Based on the structure of this compound, we can predict the following signals in its ¹H NMR spectrum:

  • A doublet for the methyl group (CH₃) attached to the chiral center: This is due to coupling with the adjacent methine proton (CH).

  • A quartet for the methine proton (CH): This signal arises from coupling to the three protons of the adjacent methyl group.

  • A singlet for the N-methyl group (N-CH₃): These protons are not typically coupled to the N-H proton due to rapid exchange, or the coupling is often not resolved.

  • A broad singlet for the amine proton (N-H): The chemical shift of this proton can be variable and the signal is often broad due to quadrupole broadening from the nitrogen atom and chemical exchange.

The electron-withdrawing nature of the nitrile group (C≡N) and the nitrogen atom of the amino group will influence the chemical shifts of the neighboring protons, causing them to appear at a lower field (higher ppm) than they would in a simple alkane.

A Multi-faceted Approach: Corroboration with Other Spectroscopic Techniques

While ¹H NMR is a powerful tool, relying on a single analytical method for structural validation is not best practice. Corroborating evidence from other techniques provides a more robust and self-validating system.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. For this compound, we would expect to see four distinct signals, corresponding to the four unique carbon atoms:

  • The methyl carbon of the propanenitrile backbone.

  • The methine carbon, which is attached to the nitrile and amino groups.

  • The nitrile carbon, which will have a characteristic chemical shift in the downfield region of the spectrum.

  • The N-methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups in a molecule. In the case of this compound, we would look for characteristic absorption bands for:

  • N-H stretch: A moderate absorption band in the region of 3300-3500 cm⁻¹ is indicative of a secondary amine.[1][2]

  • C≡N stretch: A sharp, medium-intensity absorption band around 2240-2260 cm⁻¹ is characteristic of a nitrile group.[3]

  • C-H stretch: Absorption bands in the 2800-3000 cm⁻¹ region corresponding to the stretching vibrations of the methyl and methine C-H bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) in the mass spectrum would correspond to its molecular weight (84.12 g/mol ). The fragmentation pattern would be expected to show characteristic losses, such as the loss of a methyl group or the nitrile group, which would further support the proposed structure.

Comparative Analysis of Spectroscopic Methods

To provide a clear overview, the following table summarizes the expected data from each technique for the validation of the this compound structure.

Spectroscopic TechniqueExpected Key Features for this compoundStrengthsLimitations
¹H NMR - Doublet (CH-CH₃ ) - Quartet (C H-CH₃) - Singlet (N-CH₃ ) - Broad Singlet (N-H )Provides detailed information on the proton framework, connectivity, and stereochemistry.Signal overlap can occur in complex molecules. N-H and O-H signals can be broad and their chemical shifts variable.
¹³C NMR Four distinct signals for the four unique carbon atoms.Provides direct information about the carbon skeleton.Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.
IR Spectroscopy - N-H stretch (~3300-3500 cm⁻¹) - C≡N stretch (~2240-2260 cm⁻¹) - C-H stretches (~2800-3000 cm⁻¹)Excellent for identifying the presence of specific functional groups.Provides limited information on the overall molecular structure and connectivity.
Mass Spectrometry - Molecular ion peak at m/z = 84.12 - Characteristic fragmentation patternProvides accurate molecular weight and information about fragmentation pathways.Does not provide direct information on the connectivity of atoms.

Experimental Protocols

To ensure the generation of high-quality, reproducible data, the following experimental protocols are recommended.

¹H NMR Data Acquisition: A Step-by-Step Workflow
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube to a final volume of approximately 0.6 mL. The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is properly tuned and the magnetic field is shimmed to achieve optimal resolution and line shape.

  • Acquisition Parameters: Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a standard ¹H NMR spectrum, 8 to 16 scans are typically sufficient.

  • Data Processing: After data acquisition, perform a Fourier transform of the free induction decay (FID) to obtain the frequency-domain spectrum. Phase and baseline corrections should be applied to obtain a clean spectrum.

  • Data Analysis: Integrate the signals to determine the relative number of protons for each peak. Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup (Tuning & Shimming) set_params Set Acquisition Parameters instrument_setup->set_params acquire_data Acquire FID set_params->acquire_data fourier_transform Fourier Transform correction Phase & Baseline Correction fourier_transform->correction analysis Spectral Analysis (Integration, Shifts, Coupling) correction->analysis cluster_sample_prep cluster_sample_prep cluster_data_acquisition cluster_data_acquisition cluster_sample_prep->cluster_data_acquisition cluster_data_processing cluster_data_processing cluster_data_acquisition->cluster_data_processing

Caption: Workflow for ¹H NMR structural validation.

Conclusion

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Smith, B. C. (1995).
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer Science & Business Media.

Sources

A Comparative Guide to the Mass Spectrometric Characterization of 2-(Methylamino)propanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-(Methylamino)propanenitrile and its Analytical Challenges

This compound, a member of the α-aminonitrile family, is a valuable building block in organic synthesis. Its structure, featuring both a secondary amine and a nitrile group on adjacent carbons, presents unique analytical challenges. The polarity of the amine group can lead to poor chromatographic performance on standard non-polar gas chromatography (GC) columns, while its susceptibility to fragmentation can complicate mass spectral interpretation. This guide will dissect these challenges and present effective strategies for obtaining high-quality, reproducible data.

The foundational chemical properties of this compound are summarized in the table below.[1]

PropertyValue
Molecular FormulaC₄H₈N₂
Molecular Weight84.12 g/mol
IUPAC NameThis compound
CAS Number16752-54-8

Mass Spectrometry: A Primary Tool for Characterization

Mass spectrometry (MS) stands as a cornerstone technique for the structural elucidation and quantification of small molecules like this compound. When coupled with a separation technique such as gas chromatography (GC-MS) or liquid chromatography (LC-MS), it provides unparalleled sensitivity and specificity.

Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse Approach

GC-MS is a powerful and widely accessible technique for the analysis of volatile and thermally stable compounds. However, the inherent polarity of this compound necessitates a critical consideration: derivatization.

Direct injection of this compound onto a standard GC column often results in poor peak shape and low response due to interactions between the polar amine group and the stationary phase. Derivatization is a chemical modification process that converts polar functional groups into less polar, more volatile, and more thermally stable derivatives, thereby improving chromatographic behavior and analytical performance.[2]

Common derivatization strategies for amines include:

  • Silylation: This process replaces active hydrogen atoms in the amine group with a trimethylsilyl (TMS) group. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common silylating agent.

  • Acylation: This involves the introduction of an acyl group, such as an acetyl or trifluoroacetyl group, which can improve volatility and chromatographic resolution.

The choice of derivatization reagent is critical and depends on the specific analytical goals. For instance, silylation is a versatile and effective method for a wide range of polar compounds.

This protocol outlines a typical workflow for the GC-MS analysis of this compound, incorporating a silylation step.

1. Sample Preparation and Derivatization: a. Accurately weigh a known amount of the this compound sample into a vial. b. Dissolve the sample in an appropriate solvent (e.g., acetonitrile, pyridine). c. Add a silylating agent, such as BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst, in excess. d. Cap the vial tightly and heat at 60-80°C for 30-60 minutes to ensure complete derivatization. e. Cool the sample to room temperature before injection.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.
  • Mass Spectrometer: Agilent 5977B MSD or equivalent.
  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.
  • Injection Mode: Splitless or split, depending on sample concentration.
  • Injector Temperature: 250°C.
  • Oven Temperature Program:
  • Initial temperature: 60°C, hold for 2 minutes.
  • Ramp: 10°C/min to 280°C.
  • Hold: 5 minutes at 280°C.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: m/z 40-400.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample This compound Sample Solvent Dissolve in Solvent Sample->Solvent Derivatization Add Silylating Agent & Heat Solvent->Derivatization Injection Inject into GC Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Interpretation Mass Spectrum Analysis & Fragmentation Pattern Detection->Interpretation

Caption: Workflow for the GC-MS analysis of this compound with derivatization.

For the TMS-derivatized this compound, the molecular ion (M⁺) is expected. The most prominent fragmentation will likely involve α-cleavage.

Caption: Predicted EI fragmentation pathway for TMS-derivatized this compound.

Interpretation of the Predicted Fragmentation:

  • Molecular Ion (M⁺˙) at m/z 156: The presence of the molecular ion is crucial for confirming the molecular weight of the derivatized analyte.

  • [M-CH₃]⁺ at m/z 141: Loss of a methyl group is a common fragmentation for TMS derivatives.

  • α-Cleavage Fragment at m/z 116: This is predicted to be a major fragment resulting from the cleavage of the C-C bond between the nitrile group and the carbon bearing the amino group. This fragment is highly diagnostic for α-aminonitriles.

  • TMS⁺ Fragment at m/z 73: A characteristic fragment for trimethylsilyl derivatives.

Liquid Chromatography-Mass Spectrometry (LC-MS): A Powerful Alternative

LC-MS is an excellent alternative for the analysis of polar and thermally labile compounds, as it often does not require derivatization.[5] Reversed-phase chromatography with a suitable column and mobile phase can effectively separate this compound.

1. Sample Preparation: a. Dissolve the this compound sample in the initial mobile phase (e.g., water with 0.1% formic acid). b. Filter the sample through a 0.22 µm syringe filter before injection.

2. LC-MS Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.
  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the analyte.
  • Flow Rate: 0.2-0.4 mL/min.
  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
  • MS/MS Analysis: For enhanced specificity, tandem mass spectrometry (MS/MS) can be employed. This involves selecting the protonated molecular ion ([M+H]⁺) and fragmenting it to produce characteristic product ions.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation Sample This compound Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter Dissolution->Filtration Injection Inject into LC Filtration->Injection Separation Reversed-Phase Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection MS or MS/MS Detection Ionization->Detection Interpretation Mass Spectrum & MS/MS Fragmentation Analysis Detection->Interpretation

Caption: Workflow for the LC-MS(/MS) analysis of this compound.

In positive ion ESI, this compound will readily form the protonated molecular ion, [M+H]⁺, at m/z 85. In an MS/MS experiment, this precursor ion can be fragmented to yield product ions that are characteristic of the molecule's structure.

  • Precursor Ion: [M+H]⁺ at m/z 85.

  • Predicted Product Ions:

    • Loss of the nitrile group as HCN (27 Da) would result in a fragment at m/z 58.

    • Cleavage of the methylamino group could also lead to characteristic fragments.

Comparison of GC-MS and LC-MS for this compound Analysis

FeatureGC-MS with DerivatizationLC-MS/MS
Sample Preparation More complex (requires derivatization).Simpler (dissolution and filtration).
Throughput Lower due to the derivatization step.Higher.
Robustness Derivatization can introduce variability.Generally robust.
Sensitivity Can be very high.Typically offers excellent sensitivity.
Specificity High, especially with high-resolution MS.Very high with MS/MS.
Cost Instrumentation is widely available and can be more cost-effective.Instrumentation can be more expensive.
Best For Volatile and thermally stable analytes (after derivatization).Polar, non-volatile, and thermally labile compounds.

Alternative Analytical Techniques

While mass spectrometry is a premier technique, other analytical methods can be used for the characterization of this compound, often in a complementary fashion.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, including the connectivity of atoms. ¹H and ¹³C NMR are essential for unequivocal structure confirmation.

  • Infrared (IR) Spectroscopy: Useful for identifying functional groups, such as the characteristic nitrile (C≡N) stretch.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): Can be used for quantification if the analyte possesses a chromophore or after derivatization with a UV-active tag.[5]

Conclusion

The characterization of this compound is effectively achieved using mass spectrometry, with both GC-MS and LC-MS/MS offering robust and sensitive analytical solutions. The choice between these techniques will depend on the specific requirements of the analysis, including sample throughput, available instrumentation, and the need for derivatization. For routine analysis of a volatile analog, GC-MS with derivatization is a reliable and cost-effective method. For more complex matrices or for high-throughput screening, the simplicity of sample preparation for LC-MS/MS makes it an attractive alternative. A comprehensive characterization will ideally involve the use of complementary techniques such as NMR and IR spectroscopy to provide unequivocal structural confirmation.

References

  • Duchateau, A. L. L., et al. (2004). High-performance liquid chromatographic determination of alpha-aminonitrile enantiomers after derivatization with o-phthalaldehyde and chiral thiols. Journal of Chromatography A, 1055(1-2), 235–239. [Link]

  • NIST. (n.d.). 3-(Methylamino)-propanenitrile. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. In PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-2-methylpropionitrile. In PubChem Compound Database. Retrieved from [Link]

  • Bibel, M. (2025, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation [Video]. YouTube. [Link]

  • Chemistry For Everyone. (2025, August 14). What Is Derivatization In GC-MS? [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(Dimethylamino)propanenitrile. In PubChem Compound Database. Retrieved from [Link]

  • Van der Veken, P., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega, 6(2), 1169–1181. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-2-(methylamino)propanenitrile. In PubChem Compound Database. Retrieved from [Link]

  • LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Matyash, V., et al. (2007). Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. Journal of Separation Science, 30(1), 1-8. [Link]

  • ChemSrc. (n.d.). 2-methyl-3-methylamino-propanenitrile. [Link]

  • Tsikas, D., et al. (2018). GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives. Metabolites, 8(4), 74. [Link]

  • Šimek, P., et al. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Methods in Molecular Biology, 2881, 153-169. [Link]

  • Zahradníčková, H., et al. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Methods in Molecular Biology, 2881, 153-169. [Link]

  • Van der Veken, P., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega, 6(2), 1169–1181. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

  • mzCloud. (2016, March 8). 2 Methylsulfonyl 3 pyrazin 2 ylamino acrylonitrile. [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of propan-2-amine. [Link]

  • Dr. Puspendra Classes. (2018, November 15). Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage [Video]. YouTube. [Link]

Sources

A Comparative Guide to the Reaction Kinetics of Aminonitrile Formation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, a comprehensive understanding of reaction kinetics is paramount for the efficient and controlled synthesis of key intermediates. Aminonitriles, as crucial precursors to amino acids and various nitrogen-containing heterocycles, are no exception. This guide provides an in-depth analysis of the reaction kinetics of aminonitrile formation, with a focus on the widely utilized Strecker reaction. We will explore the underlying mechanisms, compare different catalytic approaches with supporting data, and provide detailed experimental protocols for kinetic analysis. Our objective is to equip you with the knowledge to not only understand but also to manipulate and optimize aminonitrile synthesis for your specific research and development needs.

Fundamentals of Aminonitrile Formation: The Strecker Reaction

The archetypal method for synthesizing α-aminonitriles is the Strecker reaction, a one-pot, three-component condensation of an aldehyde or ketone, an amine, and a cyanide source.[1] The overall transformation is a testament to chemical efficiency, but its rate and success are governed by a series of equilibria. A solid grasp of the reaction mechanism is therefore essential for any kinetic analysis.

The generally accepted mechanism proceeds in two main stages:

  • Imine Formation: The reaction initiates with the nucleophilic attack of the amine on the carbonyl compound to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield an imine (or a Schiff base). This step is often the rate-limiting step and is typically acid-catalyzed.[2]

  • Cyanide Addition: The cyanide ion then acts as a nucleophile, attacking the electrophilic carbon of the imine to form the final α-aminonitrile product.[1]

Strecker_Mechanism Reactants Aldehyde/Ketone + Amine Imine Imine Intermediate Reactants->Imine - H2O Aminonitrile α-Aminonitrile Product Imine->Aminonitrile Cyanide Cyanide Source Cyanide->Imine caption Figure 1: Simplified Strecker Reaction Pathway

Caption: Figure 1: Simplified Strecker Reaction Pathway

The kinetics of this reaction are influenced by several factors, including the nature of the reactants, the choice of solvent, temperature, and the presence and nature of a catalyst.[3]

Comparative Analysis of Catalytic Systems in Strecker Reaction Kinetics

While the Strecker reaction can proceed without a catalyst, its efficiency is often significantly enhanced by the use of one. The choice of catalyst can have a profound impact on the reaction rate and, in the case of chiral catalysts, the stereochemical outcome. We will now compare the kinetic profiles of uncatalyzed reactions with those employing Lewis acid and organocatalytic systems.

Uncatalyzed Strecker Reaction

In the absence of a catalyst, the Strecker reaction is often slow, requiring elevated temperatures and long reaction times. The initial imine formation is typically the bottleneck. For instance, a study on the solvent-free synthesis of racemic α-aminonitriles showed that while the reaction between benzaldehyde, aniline, and trimethylsilyl cyanide (TMSCN) could proceed, the introduction of a catalyst dramatically reduced the reaction time.

Lewis Acid Catalysis

Lewis acids are effective catalysts for the Strecker reaction as they can activate the carbonyl group towards nucleophilic attack by the amine, thereby accelerating imine formation. Common Lewis acids employed include InCl₃, BiBr₃, and various zirconium salts.[3]

A comparative study highlighted the efficacy of ZrOCl₂·8H₂O as a catalyst in the solvent-free, one-pot synthesis of α-aminonitriles. The reaction of benzaldehyde, aniline, and TMSCN in the absence of a catalyst showed no product formation even after 10 hours. In stark contrast, the presence of 5 mol% ZrOCl₂·8H₂O led to a 95% isolated yield in just 5 minutes. This demonstrates a dramatic increase in the reaction rate.

Table 1: Comparison of Catalyzed vs. Uncatalyzed Strecker Reaction

CatalystAldehydeAmineCyanide SourceTimeYield (%)
NoneBenzaldehydeAnilineTMSCN10 h0
ZrOCl₂·8H₂O (5 mol%)BenzaldehydeAnilineTMSCN5 min95

This data underscores the critical role of the Lewis acid in accelerating the reaction, likely by lowering the activation energy of the imine formation step.

Organocatalysis

In recent years, organocatalysis has emerged as a powerful tool in asymmetric synthesis, including the Strecker reaction.[4] Chiral organocatalysts, such as those based on thiourea, squaramide, and amino acids, can not only accelerate the reaction but also induce enantioselectivity.[5][6]

For example, a study utilizing a recyclable chiral amide-based organocatalyst demonstrated high yields (up to 95%) and excellent enantioselectivities (up to 99% ee) in the asymmetric Strecker reaction of various N-benzhydrylimines with ethyl cyanoformate.[7] While direct rate constant comparisons with Lewis acids are not always available in the literature, the ability to achieve high yields and enantioselectivities under mild conditions (e.g., -10 °C) suggests a highly efficient catalytic cycle.[7]

The mechanism of organocatalysis in the Strecker reaction often involves the activation of the imine and/or the cyanide source through hydrogen bonding interactions with the catalyst.[5]

Catalysis_Comparison cluster_0 Uncatalyzed cluster_1 Lewis Acid Catalysis cluster_2 Organocatalysis Uncatalyzed Slow Reaction Rate High Activation Energy LewisAcid Fast Reaction Rate Lowered Activation Energy (Imine Formation) Organocatalysis Fast Reaction Rate Enantioselectivity (Dual Activation) caption Figure 2: Conceptual Comparison of Catalytic Approaches

Caption: Figure 2: Conceptual Comparison of Catalytic Approaches

Experimental Protocols for Kinetic Analysis

To obtain reliable kinetic data, a robust experimental setup and a suitable analytical method are crucial. In this section, we provide detailed protocols for monitoring the kinetics of aminonitrile formation using two powerful techniques: in-situ Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

In-situ NMR Spectroscopy for Real-Time Reaction Monitoring

In-situ NMR allows for the direct observation of the reaction mixture over time, providing a wealth of information on the concentrations of reactants, intermediates, and products.[8]

Experimental Protocol:

  • Sample Preparation:

    • In a clean, dry NMR tube, dissolve the aldehyde (e.g., 0.1 mmol) and the amine (e.g., 0.1 mmol) in a deuterated solvent (e.g., 0.5 mL of CDCl₃).

    • If a catalyst is used, add the appropriate amount (e.g., 5 mol%).

    • Obtain an initial ¹H NMR spectrum to serve as the t=0 reference.

  • Reaction Initiation and Monitoring:

    • Inject the cyanide source (e.g., TMSCN, 0.12 mmol) into the NMR tube, cap it securely, and quickly invert to mix.

    • Immediately place the NMR tube in the spectrometer, which has been pre-shimmed and set to the desired reaction temperature.

    • Begin acquiring a series of ¹H NMR spectra at regular intervals (e.g., every 5 minutes). The acquisition time for each spectrum should be as short as possible to accurately capture the reaction progress.[8]

  • Data Analysis:

    • Process the series of spectra.

    • Identify characteristic, non-overlapping peaks for the aldehyde, imine intermediate (if observable), and the aminonitrile product.

    • Integrate these peaks in each spectrum. The integral values are proportional to the concentration of each species.

    • Plot the concentration of the product (or the disappearance of a reactant) as a function of time to obtain the reaction progress curve.

    • From this curve, the initial reaction rate and the rate constant can be determined.

NMR_Workflow Start Prepare Reactants in NMR Tube Initiate Inject Cyanide Source Start->Initiate Monitor Acquire Time-Resolved NMR Spectra Initiate->Monitor Analyze Integrate Peaks and Plot Concentration vs. Time Monitor->Analyze End Determine Rate Constants Analyze->End caption Figure 3: Workflow for In-situ NMR Kinetic Analysis

Caption: Figure 3: Workflow for In-situ NMR Kinetic Analysis

HPLC for Quantitative Analysis of Reaction Aliquots

HPLC is a highly sensitive and quantitative technique that is well-suited for monitoring the progress of a reaction by analyzing aliquots taken at different time points.

Experimental Protocol:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and maintained at a constant temperature, combine the aldehyde (e.g., 1.0 mmol), the amine (e.g., 1.0 mmol), and the solvent.

    • If a catalyst is used, add it to the mixture.

    • Initiate the reaction by adding the cyanide source (e.g., TMSCN, 1.2 mmol). Start a timer immediately.

  • Sampling and Quenching:

    • At regular intervals (e.g., every 10 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

    • Immediately quench the reaction in the aliquot by diluting it in a known volume of a suitable solvent (e.g., acetonitrile) that will stop the reaction. This also prepares the sample for HPLC analysis.

  • HPLC Analysis:

    • Inject the quenched and diluted aliquots into an HPLC system equipped with a suitable column (e.g., a C18 reverse-phase column) and detector (e.g., a UV detector set to a wavelength where the product absorbs).

    • Develop a separation method that provides good resolution between the reactants, product, and any major byproducts.

    • Generate a calibration curve for the aminonitrile product using standards of known concentrations.

  • Data Analysis:

    • From the HPLC chromatograms, determine the concentration of the aminonitrile product in each aliquot using the calibration curve.

    • Plot the concentration of the product versus time to construct the reaction profile.

    • Calculate the reaction rate and rate constant from this data.

Table 2: Representative HPLC Method Parameters

ParameterValue
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile:Water (gradient or isocratic)
Flow Rate1.0 mL/min
Injection Volume10 µL
DetectionUV at 254 nm
Column Temperature25 °C

Conclusion and Future Outlook

The kinetic analysis of aminonitrile formation is a multifaceted endeavor that is crucial for the optimization of synthetic routes to a wide array of valuable compounds. This guide has provided a comparative overview of uncatalyzed, Lewis acid-catalyzed, and organocatalyzed Strecker reactions, highlighting the significant rate enhancements and the potential for stereocontrol offered by catalytic systems.

The detailed experimental protocols for in-situ NMR and HPLC analysis serve as a practical starting point for researchers seeking to quantify the kinetics of their own aminonitrile syntheses. By carefully selecting the reaction conditions and the analytical methodology, it is possible to gain deep insights into the reaction mechanism and to rationally design more efficient and selective synthetic processes.

The field of aminonitrile synthesis continues to evolve, with ongoing research into novel catalytic systems and greener reaction media. Future studies will likely focus on the development of more active and selective catalysts, as well as the application of advanced analytical techniques for high-throughput kinetic screening. A thorough understanding of the principles and techniques outlined in this guide will be invaluable for navigating and contributing to these exciting future developments.

References

  • Saravanan, S., et al. (2012). C2-Symmetric Recyclable Organocatalyst for Enantioselective Strecker Reaction for the Synthesis of α-Amino Acid and Chiral Diamine- an Intermediate for APN Inhibitor. The Journal of Organic Chemistry, 77(9), 4375-4384. [Link]

  • Takamura, M., et al. (2000). A Catalytic Asymmetric Strecker-Type Reaction Promoted by Lewis Acid-Lewis Base Bifunctional Catalyst. Chemical & Pharmaceutical Bulletin, 48(10), 1586-1592. [Link]

  • Josephsohn, N. S., et al. (2005). Mechanism of Enantioselective Ti-Catalyzed Strecker Reaction: Peptide-Based Metal Complexes as Bifunctional Catalysts. Journal of the American Chemical Society, 127(35), 12214-12215. [Link]

  • He, H.-X., & Du, D.-M. (2014). Cinchona-Alkaloid-Based Squaramide-Catalyzed Asymmetric Strecker Reaction of Thiazole-Containing Imines. The Journal of Organic Chemistry, 79(12), 5773-5780.
  • Yan, H., et al. (2012). A General Asymmetric Strecker Reaction Catalyzed by a Chiral Oligoethylene Glycol.
  • A Study of Solvent Effects on Reaction Rates Using a Microreactor. ResearchGate. [Link]

  • General mechanism of the Strecker amino acid synthesis. ResearchGate. [Link]

  • NMR reaction monitoring in flow synthesis. PubMed Central. [Link]

  • Exploiting in-situ NMR to monitor the formation of a metal-organic framework. ChemRxiv. [Link]

  • Catalytic Efficiency of Primary α-Amino Amides as Multifunctional Organocatalysts in Recent Asymmetric Organic Transformations. MDPI. [Link]

  • Nanostructured silicate catalysts for environmentally benign Strecker-type reactions: status quo and quo vadis. RSC Publishing. [Link]

  • Setup to trigger real-time NMR experiments with in situ rapid-mixing. ResearchGate. [Link]

  • Reaction Monitoring & Kinetics. Iowa State University Chemical Instrumentation Facility. [Link]

  • Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. MDPI. [Link]

  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • Solvent effects on reaction rates. Semantic Scholar. [Link]

  • Strecker Synthesis. Organic Chemistry Portal. [Link]

  • Kinetic Solvent Effects in Organic Reactions. ChemRxiv. [Link]

  • Solvent effects on reaction rates. ResearchGate. [Link]

  • Organocatalytic Synthesis of α-Aminonitriles: A Review. ResearchGate. [Link]

  • The Catalytic Asymmetric Strecker Reaction. Organic Reactions. [Link]

  • organocatalytic-synthesis-of-aminonitriles-a-review. Bohrium. [Link]

  • Exploiting in situ NMR to monitor the formation of a metal–organic framework. PubMed Central. [Link]

  • Asymmetric Strecker Reactions. ACS Publications. [Link]

  • Strecker amino acid synthesis. Wikipedia. [Link]

  • High Performance Liquid Chromatography Monitoring Reaction Kinetics. Bridgewater College Digital Commons. [Link]

  • Analytical Methods for Amino Acids. Shimadzu Corporation. [Link]

Sources

A Comparative Cost-Effectiveness Analysis of Synthetic Routes to 2-(Methylamino)propanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylamino)propanenitrile, a key chemical intermediate, plays a crucial role in the synthesis of a variety of pharmaceutical and agrochemical compounds. The economic viability and efficiency of its production are paramount. This guide provides an in-depth cost-effectiveness analysis of the primary synthetic routes to this compound, designed to inform strategic decisions in research and development as well as in scaled-up manufacturing. We will delve into the mechanistic underpinnings, procedural details, and a comparative analysis of yield, cost, safety, and scalability for each method.

Route 1: The Strecker Synthesis

The Strecker synthesis is a classic, powerful, and well-established method for producing α-aminonitriles.[1][2] It is a three-component reaction involving an aldehyde (acetaldehyde), an amine (methylamine), and a cyanide source.[1][3]

Mechanistic Rationale

The reaction proceeds through a well-understood, two-part mechanism.[3] First, the methylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetaldehyde. This is followed by dehydration to form an intermediate N-methyl-ethanimine.[2][4] In the second stage, a cyanide ion (from a source like HCN, KCN, or NaCN) performs a nucleophilic attack on the imine carbon, yielding the final product, this compound.[3][4] The use of cyanide salts like NaCN or KCN in buffered media is often preferred to avoid handling highly toxic hydrogen cyanide (HCN) gas directly.[4]

Experimental Protocol: Strecker Synthesis
  • Step 1: Imine Formation. In a well-ventilated fume hood, a solution of acetaldehyde (1.0 eq) in methanol is cooled to 0°C. An aqueous solution of methylamine (1.1 eq) is added dropwise while maintaining the temperature. The mixture is stirred for 1-2 hours to facilitate the formation of the N-methyl-ethanimine intermediate.

  • Step 2: Cyanide Addition. A solution of sodium cyanide (NaCN, 1.1 eq) in water is added slowly to the reaction mixture. To facilitate the reaction and neutralize the resulting hydroxide, a mild acid like acetic acid may be added to maintain a slightly acidic to neutral pH.

  • Step 3: Reaction Progression. The reaction is allowed to warm to room temperature and stirred for 12-24 hours. Progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Step 4: Workup and Purification. Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

Analysis of Route 1
  • Yield: High yields, often exceeding 80-90%, are achievable under optimized conditions.

  • Cost-Effectiveness: The starting materials—acetaldehyde, methylamine, and sodium cyanide—are commodity chemicals, making this route highly cost-effective, particularly at an industrial scale.

  • Scalability: The procedure is straightforward and has been successfully implemented on a multi-kilogram scale, demonstrating its excellent scalability.[3]

  • Safety & Environmental Concerns: The primary drawback is the use of highly toxic cyanide salts.[1] Strict safety protocols, including dedicated waste streams and emergency preparedness for cyanide exposure, are mandatory. The aqueous waste requires specialized treatment to neutralize cyanide before disposal.

Route 2: Reductive Amination

Reductive amination offers an alternative pathway that can avoid the direct, large-scale handling of metal cyanides in the final step, although a nitrile group is still present in one of the precursors.[5][6] This method typically involves the reaction of a ketone with an amine in the presence of a reducing agent.[7] For this compound, this would involve the reductive amination of 2-oxopropanenitrile (pyruvonitrile) with methylamine.

Mechanistic Rationale

This process also begins with the formation of an imine intermediate from the reaction between the ketone (2-oxopropanenitrile) and the primary amine (methylamine).[8] However, instead of isolating this intermediate, it is reduced in situ by a hydride-based reducing agent.[9] A key advantage is the use of selective reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are capable of reducing the C=N double bond of the imine much faster than they reduce the C=O bond of the starting ketone.[6][9] This selectivity allows for a one-pot reaction.[7]

Experimental Protocol: Reductive Amination
  • Step 1: Reaction Setup. To a solution of 2-oxopropanenitrile (1.0 eq) in a suitable solvent such as methanol or acetonitrile, methylamine (1.2 eq, often as a solution in THF or water) is added at room temperature.

  • Step 2: pH Adjustment & Imine Formation. The pH of the mixture is adjusted to a weakly acidic range (pH 5-6) using acetic acid to catalyze imine formation. The mixture is stirred for 1-2 hours.

  • Step 3: Reduction. Sodium cyanoborohydride (NaBH₃CN, 1.2 eq) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature for 12-24 hours.

  • Step 4: Workup and Purification. The reaction is carefully quenched by the slow addition of an acid (e.g., 1M HCl) to destroy excess hydride reagent (Note: this can release HCN gas; perform in a fume hood). The mixture is then made basic and extracted with an organic solvent. The organic layers are dried, concentrated, and the product is purified by vacuum distillation or column chromatography.

Analysis of Route 2
  • Yield: Yields for reductive amination are generally good, typically ranging from 60-80%, though they can be lower than the Strecker synthesis depending on the substrate and conditions.

  • Cost-Effectiveness: This route can be more expensive. The primary cost driver is the starting material, 2-oxopropanenitrile, which is significantly more expensive than acetaldehyde. Furthermore, the reducing agents (NaBH₃CN or NaBH(OAc)₃) are costlier than NaCN.

  • Scalability: The reaction is readily scalable. However, the higher cost of reagents and potential for side reactions might make it less economically favorable for large-scale industrial production compared to the Strecker synthesis.

  • Safety & Environmental Concerns: While it avoids the direct addition of a cyanide salt in the main reaction, the use of sodium cyanoborohydride still involves a cyanide-containing reagent and requires careful quenching under acidic conditions, which can produce HCN gas.[9] The starting material, 2-oxopropanenitrile, is also a toxic and lachrymatory substance.

Comparative Analysis

MetricRoute 1: Strecker SynthesisRoute 2: Reductive Amination
Starting Materials Acetaldehyde, Methylamine, Sodium Cyanide2-Oxopropanenitrile, Methylamine
Key Reagents Mild Acid (optional)NaBH₃CN or NaBH(OAc)₃, Acetic Acid
Typical Yield >85%60-80%
Relative Cost Low. Based on inexpensive commodity chemicals.High. Driven by the cost of the keto-nitrile precursor and reducing agent.
Scalability Excellent. Proven on an industrial scale.Good. Feasible for scale-up but may be less economical.
Safety Profile High Hazard. Requires stringent handling of highly toxic NaCN.Moderate to High Hazard. Involves toxic precursor and cyanide-containing reducing agent.
Key Advantage High yield and exceptional cost-effectiveness.Milder conditions and avoids direct addition of NaCN to the main reaction.
Key Disadvantage High toxicity of cyanide reagent.Higher cost of starting materials and reagents.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the two primary synthetic routes discussed.

G cluster_0 Route 1: Strecker Synthesis cluster_1 Route 2: Reductive Amination A1 Acetaldehyde C1 Imine Formation A1->C1 B1 Methylamine B1->C1 D1 N-Methyl-ethanimine (Intermediate) C1->D1 Dehydration F1 Cyanide Addition D1->F1 E1 Sodium Cyanide (NaCN) E1->F1 G1 This compound F1->G1 A2 2-Oxopropanenitrile C2 Imine Formation (in situ) A2->C2 B2 Methylamine B2->C2 D2 Imine Intermediate C2->D2 F2 Reduction D2->F2 E2 NaBH₃CN E2->F2 G2 This compound F2->G2

Caption: Comparative workflow of Strecker Synthesis vs. Reductive Amination.

Conclusion and Recommendations

For large-scale, industrial production where cost is the primary driver, the Strecker Synthesis remains the superior choice. Its foundation on inexpensive, readily available starting materials and consistently high yields provide an unmatched economic advantage. However, this cost-effectiveness comes with a significant trade-off: the inherent and high-risk safety concerns associated with handling large quantities of sodium cyanide. Organizations pursuing this route must invest heavily in robust safety infrastructure, training, and waste management protocols.

The Reductive Amination route serves as a viable, albeit more expensive, alternative. It is particularly well-suited for laboratory-scale synthesis or for producing higher-value final products where the cost of the intermediate is less critical. While it does not completely eliminate cyanide-related hazards (due to the use of NaBH₃CN and the nitrile precursor), it is often perceived as a comparatively safer process by avoiding the direct handling of bulk sodium cyanide.

The ultimate choice of synthetic route will depend on a careful evaluation of the specific project's priorities, balancing the scale of production, budget constraints, and the safety culture and capabilities of the organization.

References

  • NROChemistry. Strecker Synthesis. Link

  • Chem LibreTexts. Strecker Amino Acid Synthesis Mechanism & Examples. Link

  • Biosynth. 2-Cyclopropyl-2-(methylamino)propanenitrile. Link

  • Master Organic Chemistry. Strecker Synthesis. Link

  • Wikipedia. Reductive amination. Link

  • Chemistry Steps. Reductive Amination. Link

  • Organic Chemistry Portal. Strecker Synthesis. Link

  • Wikipedia. Strecker amino acid synthesis. Link

  • Master Organic Chemistry. Reductive Amination, and How It Works. Link

  • PubChem. This compound. Link

  • Sigma-Aldrich. Application Note – Reductive Amination. Link

  • PubMed. An efficient preparation of N-methyl-alpha-amino acids from N-nosyl-alpha-amino acid phenacyl esters. Link

  • ECHEMI. Buy 2-METHYL-2-(METHYLAMINO)PROPANENITRILE Industrial Grade. Link

  • Santa Cruz Biotechnology. 2-methyl-3-(methylamino)propanenitrile. Link

  • Chemistry LibreTexts. Synthesis of Amines. Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(Methylamino)propanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of laboratory reagents requires a commitment to safety that extends beyond the benchtop. The proper disposal of chemical compounds is not merely a regulatory hurdle; it is a critical component of responsible research and a cornerstone of laboratory safety. This guide provides a detailed, procedural framework for the safe and compliant disposal of 2-(Methylamino)propanenitrile (CAS RN: 16752-54-8), a compound requiring careful management due to its specific hazard profile.[1][2]

Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream confidently and safely, ensuring the protection of both laboratory personnel and the environment.

Core Directive: Hazard Assessment and Risk Mitigation

Before any disposal protocol is initiated, a thorough understanding of the inherent risks associated with this compound is paramount. This compound is not benign, and its handling necessitates stringent safety measures based on its chemical properties and toxicological profile.

Hazard Profile Summary

The Globally Harmonized System (GHS) classification for this compound reveals multiple hazards that must be addressed through engineering controls and personal protective equipment (PPE).[1]

Hazard ClassGHS ClassificationPotential Consequences
Physical Hazard Flammable liquid and vaporRisk of fire or explosion if exposed to ignition sources.[1]
Acute Toxicity (Oral) Toxic or Harmful if swallowedCan cause serious illness or death if ingested.[1]
Acute Toxicity (Dermal) Harmful in contact with skinMay be absorbed through the skin, causing systemic effects.[1][3][4][5]
Acute Toxicity (Inhalation) Harmful if inhaledVapors or mists can cause respiratory tract irritation and other health effects.[1][3][4][5]
Skin Corrosion/Irritation Causes skin irritationDirect contact can lead to redness, inflammation, or chemical burns.[1][3][4][6]
Eye Damage/Irritation Causes serious eye damage/irritationPoses a significant risk of serious, potentially irreversible, eye injury upon contact.[1][3][4][6]
Target Organ Toxicity May cause respiratory irritationInhalation may lead to irritation of the respiratory system.[4][5][6]
Mandatory Safety Protocols

Given the hazard profile, the following safety measures are non-negotiable when handling this compound for disposal.

  • Engineering Controls : All handling and disposal procedures, including transfers and dilutions, must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[3][5]

  • Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is required.

    • Eye Protection : Tightly fitting safety goggles and a face shield (minimum 8-inch) are essential to protect against splashes.[5]

    • Hand Protection : Use chemical-resistant gloves, such as nitrile or neoprene, and inspect them for integrity before each use. Dispose of contaminated gloves in accordance with hazardous waste procedures.[5][7]

    • Body Protection : A flame-retardant lab coat or chemical-resistant apron must be worn over personal clothing.[8]

    • Respiratory Protection : If there is any risk of exposure outside a fume hood, a respirator with an appropriate cartridge (e.g., combination for organic vapors and acid gases) is required.[7]

Disposal Workflow: From Bench to Final Disposition

The proper disposal of this compound is a multi-step process that begins with waste characterization and segregation at the point of generation.

cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containment cluster_2 Treatment & Final Disposal Start Waste Generated: This compound Decision1 Is the waste... 1. Unused/Expired Pure Compound? 2. Contaminated Labware/PPE? 3. Dilute Aqueous Solution? Start->Decision1 Pure Container 1: Pure/Concentrated Waste Decision1->Pure Path 1 Solid Container 2: Contaminated Solid Waste (Gloves, Wipes, Glassware) Decision1->Solid Path 2 Aqueous Container 3: Aqueous Waste Decision1->Aqueous Path 3 Labeling Label all containers as Hazardous Waste: 'this compound' Include Hazard Pictograms Pure->Labeling Solid->Labeling TreatmentDecision Small Aqueous Volume? (<1L, <5% conc.) Aqueous->TreatmentDecision ProfessionalDisposal Arrange Pickup by Certified Hazardous Waste Contractor (Incineration Recommended) Labeling->ProfessionalDisposal TreatmentDecision->Labeling No Hydrolysis Proceed to On-Site Chemical Neutralization (Section 3 Protocol) TreatmentDecision->Hydrolysis Yes Hydrolysis->ProfessionalDisposal Treated waste for pickup

Caption: Disposal Decision Workflow for this compound.

On-Site Chemical Neutralization for Dilute Aqueous Waste

For small quantities of dilute aqueous waste, chemical neutralization via hydrolysis can be an effective pre-treatment step to reduce the hazard level before collection by a professional disposal service. This process converts the nitrile functional group into a less toxic carboxylic acid or its corresponding salt.[9][10][11]

Causality : The carbon-nitrogen triple bond in the nitrile group is susceptible to nucleophilic attack.[11] Under either acidic or basic conditions, water acts as a nucleophile, leading to the formation of an amide intermediate, which is then further hydrolyzed to a carboxylic acid (in acid) or a carboxylate salt (in base).[9][12] This transformation eliminates the specific toxicity associated with the nitrile moiety.

Protocol: Alkaline Hydrolysis (Preferred Method)

Alkaline hydrolysis is often preferred as it avoids the potential for generating volatile, acidic byproducts and operates under less corrosive conditions than strong acid hydrolysis.

Materials :

  • Sodium hydroxide (NaOH) pellets or solution.

  • Stir plate and stir bar.

  • pH meter or pH strips.

  • Appropriate reaction vessel (e.g., borosilicate glass beaker) large enough to prevent overflow.

  • Ice bath.

Procedure :

  • Preparation : Place the reaction vessel containing the dilute this compound waste solution on a stir plate within a chemical fume hood. Begin stirring.

  • Cooling : Place the reaction vessel in an ice bath to manage the exothermic reaction that will occur upon addition of NaOH.

  • Basification : Slowly and carefully add a 10M NaOH solution (or pellets in small increments) to the waste solution. The goal is to raise the pH to >12. Monitor the temperature and pH continuously. Do not allow the temperature to exceed 50°C.

  • Reaction : Once the pH is stable above 12, remove the ice bath and gently heat the solution to 50-60°C with continuous stirring. Maintain this temperature for a minimum of 2-4 hours to ensure complete hydrolysis. The reaction produces ammonia gas, which must be vented through the fume hood.[9]

  • Verification (Optional but Recommended) : If analytical capabilities are available (e.g., GC-MS, HPLC), a sample can be taken to confirm the disappearance of the parent nitrile compound.

  • Cooling and Neutralization : Allow the solution to cool to room temperature. Slowly neutralize the solution by adding a suitable acid (e.g., dilute hydrochloric or sulfuric acid) until the pH is between 6.0 and 8.0.

  • Final Disposal : The resulting neutralized, treated solution should be transferred to a clearly labeled hazardous waste container for collection by a certified disposal company. Although the primary hazard has been reduced, it is still considered chemical waste.

cluster_workflow Alkaline Hydrolysis Workflow A 1. Place dilute nitrile waste in fume hood B 2. Cool vessel in ice bath A->B C 3. Slowly add NaOH to pH >12 B->C D 4. Heat to 50-60°C for 2-4 hours C->D E 5. Cool to room temperature D->E F 6. Neutralize pH to 6.0-8.0 E->F G 7. Transfer to labeled waste container for pickup F->G

Caption: Step-by-step workflow for alkaline hydrolysis.

Collection, Labeling, and Storage of Untreated Waste

If on-site treatment is not feasible or for concentrated/solid waste streams, direct collection for professional disposal is the required pathway.

  • Containers : Use only compatible, properly sealed containers. Avoid using containers that have held incompatible materials, especially strong acids or oxidizers.[13][14]

  • Labeling : All waste containers must be clearly labeled as "Hazardous Waste." The label must include:

    • The full chemical name: "this compound".

    • The associated hazards (e.g., "Flammable," "Toxic," "Corrosive").

    • Appropriate GHS pictograms.

    • The date of accumulation.

  • Storage : Store sealed waste containers in a designated, well-ventilated secondary containment area away from heat, ignition sources, and incompatible chemicals.[3][13]

Professional Disposal

The final step for all waste streams, whether treated or untreated, is disposal by a licensed professional waste management company.[5] These companies are equipped to handle and dispose of hazardous chemicals in compliance with all local, state, and federal regulations.[3]

  • Method : The preferred method of disposal for organic nitriles is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products.[3]

  • Documentation : Ensure you receive and retain all documentation and certificates of destruction from the disposal contractor for your records.

Emergency Procedures

In the event of an accidental release, immediate and correct action is critical.

  • Spill :

    • Evacuate all non-essential personnel from the area.

    • If the spill is flammable, eliminate all ignition sources.[15]

    • Wearing full PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite, or commercial sorbent pads).[3] Do not use combustible materials like paper towels to absorb the bulk of a spill.

    • Collect the absorbed material using spark-proof tools and place it in a sealed, labeled hazardous waste container.[15]

    • Decontaminate the spill area with a suitable cleaning agent.

  • First Aid :

    • Inhalation : Remove the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3][16]

    • Skin Contact : Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention.[3][13]

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][6]

    • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[13]

By adhering to these rigorous, safety-first procedures, you ensure that the disposal of this compound is conducted in a manner that upholds the highest standards of laboratory safety, regulatory compliance, and environmental stewardship.

References

  • This compound | C4H8N2 | CID 93083 . PubChem, National Institutes of Health. [Link]

  • 2-Methyl-3-(methylamino)propanenitrile | C5H10N2 | CID 237546 . PubChem, National Institutes of Health. [Link]

  • 2-(Dimethylamino)propanenitrile | C5H10N2 | CID 219145 . PubChem, National Institutes of Health. [Link]

  • 2-Methyl-2-(methylamino)propanenitrile | C5H10N2 | CID 2530251 . PubChem, National Institutes of Health. [Link]

  • How to Recycle Nitrile Gloves . Thomasnet. [Link]

  • 2-[(2-Methoxyphenyl)methylamino]propanenitrile | C11H14N2O | CID 61691092 . PubChem, National Institutes of Health. [Link]

  • Criteria for a Recommended Standard: Occupational Exposure to Nitriles . Centers for Disease Control and Prevention (CDC). [Link]

  • Process for the hydrolysis of nitriles.
  • 3-(Methylamino)propionitrile Material Safety Data Sheet . HIMEDIA. [Link]

  • Nitriles Waste Compatibility . CP Lab Safety. [Link]

  • Hydrolysing Nitriles . Chemguide. [Link]

  • Propanenitrile, 2-(methylamino)- . US Environmental Protection Agency (EPA). [Link]

  • Chemistry of Nitriles . Chemistry LibreTexts. [Link]

  • Cyanide . Wikipedia. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime. [Link]

  • Propionitrile Safety Data Sheet . Airgas. [Link]

  • Propanenitrile, 3-(methylamino)- | C4H8N2 | CID 69656 . PubChem, National Institutes of Health. [Link]

  • Hydrolysis of nitriles . Lumen Learning. [Link]

  • Removal of nitriles from synthetic wastewater by acrylonitrile utilizing bacteria . PubMed, National Institutes of Health. [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid . Chemistry Steps. [Link]

  • Nitriles as main products from the oxidation of primary amines by ferrate(VI): Kinetics, mechanisms and toxicological implications for nitrogenous disinfection byproduct control . PubMed, National Institutes of Health. [Link]

Sources

Mastering Safety: A Guide to Personal Protective Equipment for 2-(Methylamino)propanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, complacency is the enemy of safety. This guide provides an in-depth operational plan for the safe handling of 2-(Methylamino)propanenitrile, a compound that, like many nitrile-containing molecules, requires meticulous attention to personal protective equipment (PPE) and handling protocols. Our goal is to build a culture of safety that extends beyond mere compliance, ensuring that every member of your team is equipped with the knowledge to work confidently and securely.

Understanding the Hazard: Why this compound Demands Respect

This compound (C4H8N2) is a versatile building block in organic synthesis. However, its structure, containing a nitrile group, immediately signals a need for caution. Nitrile compounds can be toxic and may release hydrogen cyanide upon decomposition or under acidic conditions.[1] While specific toxicological data for this compound is not extensively documented, the hazards can be inferred from its chemical class and available safety data sheets (SDS) for related compounds.

According to the Globally Harmonized System (GHS) classifications from various suppliers, this compound and its analogs are considered hazardous.[2][3] The primary routes of exposure are inhalation, skin contact, and ingestion.[4][5][6] Symptoms of exposure to nitrile compounds can be similar to cyanide poisoning and may include headache, dizziness, nausea, and in severe cases, more serious health consequences.[1]

Hazard Summary Table:

Hazard ClassificationDescriptionGHS Pictogram
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or toxic if swallowed, in contact with skin, or if inhaled.[2][3][4][5][6][7]
Skin Corrosion/Irritation Causes skin irritation.[2][4][5][6]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[2][4][5][6]
Flammable Liquid Flammable liquid and vapor.[2]🔥

Core Directive: Your Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential when handling this compound. This ensures redundant protection against the primary exposure routes.

Engineering Controls: The First Line of Defense

Before any PPE is donned, ensure that appropriate engineering controls are in place and functioning correctly. All work with this compound must be conducted in a certified chemical fume hood to control vapor and aerosol exposure.[8][9] The fume hood should have adequate airflow and be located in a well-ventilated laboratory.[4][9] An eyewash station and safety shower must be readily accessible.[6][8]

Dermal Protection: Choosing the Right Gloves and Clothing

Nitrile compounds can be readily absorbed through the skin.[1] Therefore, robust dermal protection is non-negotiable.

  • Lab Coat/Apron: A flame-resistant lab coat is mandatory. For operations with a higher risk of splashes, a chemically resistant apron over the lab coat is advised.

  • Full Body Protection: For large-scale operations or in the event of a spill, a full chemical-resistant suit may be necessary.[8]

Respiratory Protection: Safeguarding Against Inhalation

Inhalation of this compound vapors can be harmful.[3][4][5][6]

  • Standard Operations: When working within a properly functioning chemical fume hood, respiratory protection may not be required.

  • High-Risk Scenarios: In situations where vapor concentrations may exceed exposure limits, such as during a spill or when heating the substance, a NIOSH-approved respirator is essential. A full-face respirator with organic vapor cartridges is the recommended choice.[8][12]

Eye and Face Protection: A Critical Barrier

This compound can cause serious eye irritation or damage.[2][4][5][6]

  • Safety Goggles: Tightly-fitting, splash-proof safety goggles are the minimum requirement.[4][12]

  • Face Shield: For any procedure with a risk of splashing, a face shield should be worn in addition to safety goggles to protect the entire face.[4][8]

Operational Plan: From Benchtop to Disposal

A comprehensive plan ensures safety at every stage of the workflow.

Step-by-Step Handling Procedure
  • Preparation: Before handling the chemical, ensure all necessary PPE is available and in good condition. Verify that the chemical fume hood, eyewash station, and safety shower are operational.

  • Donning PPE: Put on your lab coat, followed by inner gloves. Then, don your safety goggles and face shield. Finally, put on your outer gloves, ensuring they overlap the cuffs of your lab coat.

  • Handling the Chemical: Conduct all manipulations of this compound inside the chemical fume hood. Use caution to avoid splashes and the generation of aerosols.

  • Post-Handling: After completing your work, decontaminate any equipment used.

  • Doffing PPE: Remove your outer gloves first, turning them inside out as you do. Then, remove your face shield and goggles. Next, remove your lab coat, and finally, your inner gloves. Wash your hands thoroughly with soap and water immediately after removing all PPE.[6]

Workflow Diagram

cluster_prep Preparation cluster_don Donning PPE cluster_handle Handling cluster_decon Decontamination & Doffing cluster_dispose Disposal prep_ppe Inspect and gather PPE prep_eng Verify engineering controls (Fume hood, eyewash, shower) prep_ppe->prep_eng don_coat Lab Coat prep_eng->don_coat don_gloves1 Inner Gloves don_coat->don_gloves1 don_eye Goggles & Face Shield don_gloves1->don_eye don_gloves2 Outer Gloves don_eye->don_gloves2 handle_chem Work inside a fume hood don_gloves2->handle_chem decon_equip Decontaminate equipment handle_chem->decon_equip doff_gloves2 Remove Outer Gloves decon_equip->doff_gloves2 doff_eye Remove Goggles & Face Shield doff_gloves2->doff_eye doff_coat Remove Lab Coat doff_eye->doff_coat doff_gloves1 Remove Inner Gloves doff_coat->doff_gloves1 wash_hands Wash Hands Thoroughly doff_gloves1->wash_hands dispose_waste Dispose of waste in designated containers wash_hands->dispose_waste

Caption: Safe handling workflow for this compound.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: All unused this compound and solutions containing it must be collected in a designated, properly labeled, and sealed hazardous waste container. Do not mix with incompatible wastes.

  • Contaminated PPE: All disposable PPE, such as gloves and lab coats, that have come into contact with the chemical should be considered hazardous waste and disposed of accordingly.[4]

  • Spill Cleanup: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it in a sealed container for hazardous waste disposal.[4][6]

Always follow your institution's and local regulations for hazardous waste disposal.[13]

By adhering to these rigorous safety protocols, you can confidently and safely work with this compound, ensuring the well-being of yourself and your colleagues while advancing your research and development goals.

References

  • 2-Amino-2-methylpropanenitrile. (n.d.). In Cameo Chemicals.
  • beta-DIMETHYLAMINO-PROPIONITRILE. (n.d.). In New Jersey Department of Health.
  • This compound. (n.d.). In PubChem.
  • 2-Methyl-3-(methylamino)propanenitrile. (n.d.). In PubChem.
  • Material Safety Data Sheet. (2014, June 17). HIMEDIA.
  • 2-AMINO-2-METHYL-PROPIONITRILE - Safety Data Sheet. (2025, August 9). ChemicalBook.
  • Safety Data Sheet. (2021, January 29). LGC Standards.
  • SAFETY DATA SHEET. (n.d.). TCI Chemicals.
  • 3-(Diethylamino)propanenitrile SDS. (n.d.). ECHEMI.
  • SAFETY DATA SHEET. (2012, March 23). Fisher Scientific.
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • Occupational Exposure to Nitriles (78-212). (n.d.). NIOSH | CDC.
  • NIOSH Recommendations for Chemical Protective Clothing A-Z. (n.d.). CDC Archive.
  • This compound. (n.d.). AK Scientific, Inc.
  • SAFETY DATA SHEET. (2017, December 4). Airgas.
  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (n.d.). CDC.
  • EHS Program Manual 5.2 - Waste Disposal Procedure. (n.d.). Weill Cornell Medicine.
  • Are Nitrile Gloves Chemical Resistant? (2025, December 16). WorkSafe GEAR Australia.
  • Occupational Health Guidelines for Chemical Hazards (81-123). (n.d.). NIOSH | CDC.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.